molecular formula C23H29F3O6 B160403 15(S)-Fluprostenol CAS No. 54276-24-3

15(S)-Fluprostenol

カタログ番号: B160403
CAS番号: 54276-24-3
分子量: 458.5 g/mol
InChIキー: WWSWYXNVCBLWNZ-HBWANGNJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid, more commonly known as Bimatoprost acid, is the primary pharmacologically active metabolite of the synthetic prostaglandin analog Bimatoprost. This compound is a potent, selective agonist of the prostaglandin F (FP) receptor, though its exact mechanism of action in various tissues is an area of ongoing investigation. Its primary research application is in the study of intraocular pressure (IOP) regulation and glaucoma pathophysiology. Researchers utilize Bimatoprost acid to investigate the FP receptor-mediated signaling pathways that lead to increased uveoscleral outflow of aqueous humor, a key mechanism for reducing IOP. Beyond ophthalmology, this compound is a critical tool in dermatology and cell biology research, where it is studied for its effects on hair growth regulation and the hair cycle, particularly through the prolongation of the anagen (growth) phase . It also serves as an essential reference standard in analytical chemistry for quantifying Bimatoprost and its metabolites in pharmacokinetic and biodistribution studies. As the active form of a widely used pharmaceutical, it provides a valuable model for studying the structure-activity relationships of prostaglandin analogs and their downstream effects on cellular proliferation, differentiation, and tissue remodeling.

特性

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-HBWANGNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73307-38-7
Record name 2-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-butenyl)cyclopentyl)-, (1R-(1-alpha(Z),2-beta(1E,3S*),3-alpha,5-alpha))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 15(S)-Fluprostenol: Synthesis and Chemical Properties

Introduction: this compound is a synthetic prostaglandin (B15479496) analog, specifically the unnatural C-15 epimer of fluprostenol (B1673476). As an isomer of a potent prostaglandin F2α (PGF2α) receptor (FP receptor) agonist, it serves as a crucial reference compound in pharmacological research, particularly in the development of ocular hypotensive agents for glaucoma treatment.[1][2] Understanding its synthesis and chemical characteristics is paramount for its application in research and as a potential impurity in commercial preparations of related drugs like Travoprost (B1681362).[3] This guide provides a comprehensive overview of the synthetic strategies, physicochemical properties, and biological signaling pathways associated with this compound.

Chemical and Physical Properties

This compound is a complex organic molecule with specific stereochemistry that dictates its biological activity. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acidCayman Chemical[2]
Molecular Formula C₂₃H₂₉F₃O₆PubChem[4]
Molecular Weight 458.5 g/mol PubChem[4]
Appearance White to off-white solid or powder (for related compounds)EvitaChem[1]
CAS Number 54276-24-3Cayman Chemical[2]
XLogP3 2.9PubChem[4]
Stability Stable for ≥ 2 years when stored at -20°CCayman Chemical[2]
UV max 222, 277 nmCayman Chemical[2]

Table 2: Solubility Data for Related Isopropyl Ester Prodrug

Data for the more commonly handled prodrug, this compound isopropyl ester, provides practical guidance for laboratory use.

SolventSolubilitySource
Ethanol 30 mg/mLCayman Chemical
DMSO 10 mg/mLCayman Chemical[3]
DMF 15 mg/mLCayman Chemical[3]
Ethanol:PBS (pH 7.2) (1:1) 1 mg/mLCayman Chemical[3]
Water Poorly solubleEvitaChem

Synthesis of this compound

The total synthesis of prostaglandins (B1171923) and their analogs is a significant challenge in organic chemistry due to the presence of multiple stereocenters. Modern synthetic strategies often employ a convergent approach, building the core cyclopentane (B165970) ring and then attaching the alpha (α) and omega (ω) side chains. A unified chemoenzymatic synthesis has been reported for fluprostenol and other prostaglandins, which offers high stereoselectivity.[5][6][7]

The general approach involves:

  • Formation of a Chiral Cyclopentane Core: Often derived from a key intermediate like the Corey lactone or a functionalized bicyclic ketone.[8][9][10] Biocatalytic methods, such as using a Baeyer-Villiger monooxygenase (BVMO), can achieve high enantioselectivity (99% ee).[5][7]

  • Introduction of the Omega (ω) Side Chain: This is typically achieved via a Horner-Wadsworth-Emmons or Wittig-type reaction to form the C13-C14 double bond. The critical C-15 hydroxyl group's stereochemistry is established through stereoselective reduction, for instance, using a ketoreductase (KRED) or a chemical reducing agent like (−)-DIP-Cl.[5][7]

  • Attachment of the Alpha (α) Side Chain: The lactone in the core intermediate is reduced to a lactol (hemiacetal), which is then subjected to a Wittig reaction to install the carboxylic acid-bearing α-chain.[5]

Logical Workflow for a Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis workflow for Fluprostenol.

Experimental Protocols

Detailed experimental protocols are critical for reproducibility. The following are summarized methodologies based on a unified chemoenzymatic synthesis approach.[5][7]

1. Key Step: KRED-catalyzed Diastereoselective Reduction of the Enone Intermediate

  • Objective: To establish the (S)-stereochemistry at the C-15 position.

  • Methodology: To a phosphate (B84403) buffer solution (100 mM, pH 7.0) containing NADP+ (1 mM) and glucose dehydrogenase (GDH, 1.0 mg/mL), the enone precursor (1.0 equiv) dissolved in DMSO is added. The reaction is initiated by the addition of a specific ketoreductase (KRED) enzyme (e.g., KRED-NADH-110, 2.0 mg/mL). The mixture is shaken at a controlled temperature (e.g., 35 °C) and RPM (e.g., 200) for approximately 24 hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product (the allylic alcohol) is then purified by flash column chromatography.

2. Key Step: DIBAL-H Reduction of the Lactone

  • Objective: To reduce the lactone functionality to a hemiacetal (lactol) in preparation for the α-chain attachment.

  • Methodology: The protected allylic alcohol intermediate (1.0 equiv) is dissolved in anhydrous toluene (B28343) under an inert atmosphere (e.g., Argon) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 1.2 equiv) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude lactol, which is often used in the next step without further purification.

3. Key Step: Wittig Olefination for α-Chain Installation

  • Objective: To attach the seven-carbon α-chain containing the carboxylic acid.

  • Methodology: (4-carboxybutyl)triphenylphosphonium bromide (5.0 equiv) is suspended in anhydrous THF under an inert atmosphere. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 10.0 equiv), is added dropwise at 0 °C, and the resulting red solution is stirred at room temperature for 1 hour to form the ylide. The solution is then cooled to -20 °C. The crude lactol intermediate from the previous step, dissolved in anhydrous THF, is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous NH₄Cl solution and the pH is adjusted to ~4 with citric acid. The mixture is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The residue is purified by flash chromatography to yield the final this compound product after deprotection steps if necessary.

Spectroscopic Data

Table 3: Expected Spectroscopic Signatures for this compound

TechniqueFeatureExpected Chemical Shift / Signal
¹H NMR Vinylic Protons (C5, C6, C13, C14)δ 5.3 - 5.8 ppm (multiplets)
Carbinol Protons (CH-OH at C9, C11, C15)δ 3.9 - 4.5 ppm (multiplets)
Methylene adjacent to trifluoromethylphenoxy group (C16)δ ~4.0 ppm (doublet)
Aromatic Protonsδ 6.8 - 7.5 ppm (multiplets)
Allylic Protonsδ 2.0 - 2.5 ppm
¹³C NMR Carboxylic Acid Carbonyl (C1)δ ~175 ppm
Aromatic Carbonsδ 110 - 160 ppm
Olefinic Carbons (C5, C6, C13, C14)δ 125 - 135 ppm
Carbons bearing OH groups (C9, C11, C15)δ ~70 - 80 ppm
Trifluoromethyl Carbon (CF₃)δ ~124 ppm (quartet, J≈272 Hz)
IR (Infrared) O-H stretch (alcohols, carboxylic acid)Broad band, 3600 - 2500 cm⁻¹
C=O stretch (carboxylic acid)~1710 cm⁻¹
C=C stretch (alkene, aromatic)~1600 - 1650 cm⁻¹
C-F stretch (trifluoromethyl)Strong bands, 1100 - 1350 cm⁻¹
Mass Spec (MS) [M-H]⁻ (Negative ESI)m/z 457.18

Biological Activity and Signaling Pathway

This compound, as a PGF2α analog, is expected to exert its biological effects primarily through the Prostaglandin F (FP) receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gq alpha subunit.[11][12]

Activation of the FP receptor initiates a signaling cascade:

  • Receptor Binding: this compound binds to the FP receptor on the cell surface.

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq-α subunit stimulates the membrane-bound enzyme Phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and membrane-bound DAG synergistically activate Protein Kinase C.

  • Downstream Effects: Activated PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream target proteins, resulting in a cellular response.[13] In some cells, this pathway can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[12]

FP Receptor Signaling Pathway Diagram

Caption: Gq-coupled signaling pathway of the FP receptor.

References

Pharmacological profile of 15(S)-Fluprostenol as an FP receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of 15(S)-Fluprostenol as an FP Receptor Agonist

Introduction

This compound, the active acid form of the prodrug travoprost, is a potent and selective agonist for the prostaglandin (B15479496) F (FP) receptor.[1][2] As a synthetic analog of prostaglandin F2α (PGF2α), it mimics the action of the endogenous ligand to elicit a range of physiological responses.[1] The activation of FP receptors by agonists like this compound is primarily utilized in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[3][4] This is achieved by enhancing the uveoscleral outflow of aqueous humor.[5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional potency, downstream signaling pathways, and the experimental methodologies used for its characterization.

Chemical Structure of this compound

  • IUPAC Name: (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid[6]

  • Molecular Formula: C₂₃H₂₉F₃O₆[7]

  • Molecular Weight: 458.5 g/mol [7]

Data Presentation: Quantitative Pharmacology

The pharmacological activity of this compound is defined by its high affinity and selective binding to the FP receptor, followed by potent activation leading to downstream cellular responses.

Table 1: Prostanoid Receptor Binding Affinities

This table summarizes the binding affinities (Ki, nM) of this compound (Travoprost acid) and related compounds for various prostanoid receptors. Lower Ki values indicate higher binding affinity.

CompoundFPDPEP1EP2EP3EP4IPTP
This compound (Travoprost acid) 35 ± 5[2]52000 ± 7200[2]9540 ± 1240[2]Not Determined3501 ± 461[2]41000 ± 2590[2]≥90000[2]≥121000[2]
(+)-Fluprostenol 49.9[1]-------
(±)-Fluprostenol 3-4[8]-------
PGF2α (Endogenous Ligand) 3-4[8]>1000>1000>100011>1000>1000>1000

Data presented as mean ± SEM where available. Dashes indicate data not available.

Table 2: Functional Activity at FP Receptor

This table presents the potency (EC₅₀, nM) of this compound and its prodrug in various functional assays. Lower EC₅₀ values indicate greater potency.

CompoundAssay TypeCell Line/TissueEC₅₀ (nM)
(+)-Fluprostenol (Travoprost acid) Phosphoinositide TurnoverHuman Trabecular Meshwork Cells2.4[9]
(+)-Fluprostenol Intracellular Ca²⁺ MobilizationCloned Human Ocular FP Receptors17.5[1]
(+)-Fluprostenol Intracellular Ca²⁺ MobilizationRat A7r5 Cells19.1[1]
(+)-Fluprostenol Intracellular Ca²⁺ MobilizationMouse 3T3 Cells37.3[1]
Fluprostenol Isopropyl Ester (Prodrug) Phosphoinositide TurnoverHEK293 cells (human ocular FP receptor)40.2[4]
(±)-Fluprostenol Phosphoinositide TurnoverHuman Trabecular Meshwork Cells10.8[9]

Signaling Pathways

Activation of the FP receptor, a G-protein coupled receptor (GPCR), by this compound initiates multiple intracellular signaling cascades.

The primary pathway involves the coupling of the FP receptor to the Gq/11 family of G proteins.[10] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10] The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to physiological responses like smooth muscle contraction.[5][11]

In addition to the canonical Gq/PLC pathway, FP receptor activation can also stimulate G₁₂/G₁₃ proteins, leading to the activation of the Rho family of small GTPases and the Rho-kinase (ROCK) pathway.[5][12] This pathway is implicated in the regulation of actin stress fiber formation and cell morphology.[12] Furthermore, evidence suggests that the FP receptor can activate the TCF/β-catenin signaling pathway, which is involved in gene expression regulation.[12][13]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ER Agonist This compound FP_Receptor FP Receptor Agonist->FP_Receptor Binds Gq Gαq/11 FP_Receptor->Gq Activates G1213 Gα12/13 FP_Receptor->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Rho Rho GTPase G1213->Rho Activates ROCK Rho Kinase (ROCK) Rho->ROCK Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response1 Physiological Response PKC->Response1 Leads to Response2 Actin Stress Fiber Formation ROCK->Response2 Leads to

Caption: FP receptor signaling pathways activated by this compound.

Experimental Protocols

The characterization of this compound as an FP receptor agonist relies on standardized in vitro assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.[14]

Methodology:

  • Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is allowed to reach equilibrium. Subsequently, receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters.[14] The filters trap the cell membranes and the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[14]

Binding_Assay_Workflow Start Start Prep Prepare FP Receptor- Expressing Membranes Start->Prep Incubate Incubate Membranes with [³H]-Ligand + Test Compound Prep->Incubate Filter Separate Bound/Free Ligand via Vacuum Filtration Incubate->Filter Count Quantify Radioactivity on Filters Filter->Count Analyze Calculate IC₅₀ and Ki (Cheng-Prusoff) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an agonist to stimulate the FP receptor and trigger an increase in intracellular calcium concentration, a key event in the Gq signaling pathway.[11]

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the FP receptor (e.g., HEK293, A7r5) are cultured in multi-well plates.[1][11]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.

  • Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is established.

  • Compound Addition: The test compound (this compound) is added to the wells at various concentrations.

  • Signal Detection: The FLIPR continuously monitors the fluorescence in each well in real-time. Agonist binding to the FP receptor leads to a rapid increase in intracellular Ca²⁺, which is detected as a transient peak in fluorescence.[11]

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data are then plotted to generate a concentration-response curve, from which the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) are determined.

Calcium_Assay_Workflow Start Start Culture Culture FP Receptor- Expressing Cells in Plate Start->Culture LoadDye Load Cells with Ca²⁺-Sensitive Dye Culture->LoadDye FLIPR Measure Baseline Fluorescence (FLIPR) LoadDye->FLIPR AddCompound Add Test Compound (Agonist) FLIPR->AddCompound Detect Record Fluorescence Change in Real-Time AddCompound->Detect Analyze Generate Dose-Response Curve Calculate EC₅₀ and Emax Detect->Analyze End End Analyze->End

Caption: Workflow for an intracellular calcium mobilization assay.

Functional Assay: Phosphoinositide (PI) Turnover

This assay directly measures the accumulation of inositol phosphates (IPs), the products of PLC activity, providing a robust measure of Gq-coupled receptor activation.[9][15]

Methodology:

  • Cell Labeling: FP receptor-expressing cells are incubated overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as [³H]-phosphatidylinositol.

  • Pre-incubation: The cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, preventing the degradation of IPs and allowing them to accumulate within the cell.

  • Stimulation: The cells are stimulated with various concentrations of the test agonist (this compound) for a defined period.

  • Extraction: The reaction is terminated, and the cells are lysed. The water-soluble inositol phosphates are extracted.

  • Separation and Quantification: The total [³H]-IPs are separated from the free [³H]-myo-inositol using anion-exchange chromatography. The radioactivity of the isolated IPs is then quantified by liquid scintillation counting.[15]

  • Data Analysis: The amount of [³H]-IPs accumulated is plotted against the agonist concentration to generate a concentration-response curve, allowing for the determination of EC₅₀ and Emax.

Conclusion

This compound is a highly potent and selective FP receptor agonist. Its pharmacological profile is characterized by high-affinity binding to the FP receptor, with minimal interaction with other prostanoid receptor subtypes.[2] Functionally, it potently stimulates the canonical Gq/PLC/IP₃/Ca²⁺ signaling pathway, as well as other pathways such as Rho/ROCK, leading to its characteristic physiological effects.[1][5][12] The well-defined experimental protocols for binding and functional assays provide a robust framework for its characterization and for the discovery of novel FP receptor modulators. This detailed understanding of its pharmacology underpins its clinical use and directs future research in drug development.

References

The Metabolic Journey of 15(S)-Fluprostenol Isopropyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the metabolic conversion of 15(S)-Fluprostenol isopropyl ester to its active metabolite, this compound. As an isopropyl ester prodrug, this compound is designed to enhance ocular penetration, after which it is hypothesized to be rapidly hydrolyzed by endogenous esterases within the eye to its biologically active free acid form. This conversion is a critical step for its therapeutic activity, which is mediated through the activation of the prostaglandin (B15479496) F receptor (FP receptor). This document provides a comprehensive overview of the metabolic pathway, the enzymes involved, and the subsequent cellular signaling cascades. Detailed experimental protocols and quantitative data, primarily based on studies of its closely related stereoisomer, travoprost (B1681362), are presented to provide a robust framework for research and development.

Introduction

Prostaglandin F2α analogs are a cornerstone in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. The use of isopropyl ester prodrugs of these analogs is a well-established strategy to improve their therapeutic index by increasing lipophilicity and facilitating penetration across the cornea. This compound isopropyl ester is an isomer of the potent FP receptor agonist travoprost.[1] It is anticipated that, following topical administration, this compound isopropyl ester undergoes enzymatic hydrolysis to form this compound, the active pharmacological agent. This guide delineates the scientific basis for this metabolic activation and the subsequent molecular signaling events.

Metabolic Activation: From Prodrug to Active Metabolite

The conversion of this compound isopropyl ester to this compound is a one-step hydrolysis reaction. This biotransformation is essential for the drug's activity, as the free acid is the form that effectively binds to and activates the FP receptor.

The Hydrolysis Pathway

The metabolic pathway is a straightforward ester hydrolysis reaction catalyzed by esterases present in ocular tissues.

Prodrug This compound Isopropyl Ester Metabolite This compound Prodrug->Metabolite Hydrolysis Enzyme Ocular Esterases (e.g., Carboxylesterases) Enzyme->Prodrug

Figure 1: Metabolic Conversion of this compound Isopropyl Ester.

Key Enzymes in Metabolism

The hydrolysis of ester-based prodrugs is primarily mediated by a class of enzymes known as carboxylesterases (CES).[2][3] These enzymes are ubiquitously present in various tissues, including the eye. Studies on analogous prostaglandin ester prodrugs have demonstrated that these enzymes are critical for their activation.[4] Non-specific esterases and other hydrolytic enzymes may also contribute to this metabolic conversion.[2][3]

Quantitative Analysis of Metabolism

Table 1: Pharmacokinetic Parameters of Travoprost Free Acid in Humans (Proxy for this compound)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)15-30 minutes[8]
Peak Plasma Concentration (Cmax)<10 to 52 pg/mL[8]
Plasma Half-life (t1/2)Approximately 45 minutes[7]
Urinary Excretion of Active Metabolite<1% of topical dose[8]

Note: These values are for travoprost and are presented as a proxy for the expected pharmacokinetics of this compound.

Studies on the hydrolysis of another prostaglandin analog prodrug, bimatoprost (B1667075), in human ocular tissues have demonstrated rapid conversion to its free acid, with the cornea showing the highest rate of hydrolysis.[9]

Table 2: In Vitro Hydrolysis Rate of Bimatoprost in Human Ocular Tissues (Illustrative Example)

Ocular TissueRate of Hydrolysis (pmol/mg tissue/hr)Reference
Cornea6.3[9]
Sclera2.0[9]
Iris2.8[9]
Ciliary Body1.5[9]

Experimental Protocols

In Vitro Hydrolysis Assay in Ocular Tissues

This protocol is adapted from studies on similar prostaglandin ester prodrugs.[1][3][9]

cluster_prep Tissue Preparation cluster_incubation Incubation cluster_analysis Analysis T1 Harvest Ocular Tissues (e.g., Cornea, Iris-Ciliary Body) T2 Homogenize tissues in buffer T1->T2 I1 Incubate tissue homogenate with This compound Isopropyl Ester T2->I1 I2 Incubate at 37°C for various time points I1->I2 A1 Terminate reaction (e.g., with acetonitrile) I2->A1 A2 Centrifuge to remove protein A1->A2 A3 Analyze supernatant by LC-MS/MS A2->A3 A4 Quantify this compound and remaining prodrug A3->A4

Figure 2: Workflow for In Vitro Hydrolysis Assay.

Methodology:

  • Tissue Preparation: Ocular tissues (e.g., cornea, iris-ciliary body) from a relevant species (e.g., rabbit, human donor) are dissected and homogenized in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The tissue homogenate is incubated with a known concentration of this compound isopropyl ester at 37°C. Aliquots are taken at various time points.

  • Reaction Termination and Sample Preparation: The reaction is stopped by adding a solvent like acetonitrile, which also precipitates proteins. The samples are then centrifuged.

  • Analysis: The supernatant is analyzed by a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to separate and quantify the parent prodrug and the formed this compound.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the formed metabolite against time.

FP Receptor Activation Assay

The activation of the FP receptor by this compound can be assessed by measuring downstream signaling events, such as phosphoinositide (PI) turnover or intracellular calcium mobilization.[6][10]

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis C1 Culture cells expressing FP receptors (e.g., HEK293, h-TM cells) T1 Treat cells with varying concentrations of This compound C1->T1 M1 Measure downstream signaling event (e.g., [Ca2+]i mobilization or PI turnover) T1->M1 A1 Generate dose-response curve M1->A1 A2 Calculate EC50 value A1->A2

Figure 3: Workflow for FP Receptor Activation Assay.

Methodology for Intracellular Calcium Mobilization:

  • Cell Culture: Human trabecular meshwork (h-TM) cells or other cells endogenously or recombinantly expressing the FP receptor are cultured.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Measurement: Changes in intracellular calcium concentration ([Ca2+]i) are measured in real-time using a fluorescence plate reader.

  • Data Analysis: A dose-response curve is generated to determine the EC50 value, representing the concentration at which 50% of the maximal response is achieved.

Signaling Pathways of this compound

Upon binding of this compound to the FP receptor, a cascade of intracellular signaling events is initiated. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and G12/13 proteins.

Gq-Mediated Pathway

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11][12]

G12/13-Mediated Pathway

Coupling to G12/13 proteins activates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK). This pathway is involved in the regulation of the actin cytoskeleton and cell contractility.[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fluprostenol (B1673476) This compound FP_Receptor FP Receptor Fluprostenol->FP_Receptor Gq Gq FP_Receptor->Gq activates G1213 G12/13 FP_Receptor->G1213 activates PLC Phospholipase C (PLC) Gq->PLC Rho Rho G1213->Rho PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release [Ca2+]i Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ROCK ROCK Rho->ROCK Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton

Figure 4: FP Receptor Signaling Pathways.

Conclusion

This compound isopropyl ester is a prodrug that is expected to be efficiently converted to its active form, this compound, by ocular esterases. This metabolic activation is a prerequisite for its pharmacological activity. The resulting free acid acts as a potent agonist at the FP receptor, triggering well-defined signaling pathways that are crucial for its therapeutic effects. While direct quantitative data for the 15(S) isomer is limited, the extensive research on its stereoisomer, travoprost, provides a strong basis for understanding its metabolism and mechanism of action. Further studies focusing specifically on this compound isopropyl ester are warranted to fully elucidate its unique pharmacokinetic and pharmacodynamic profile. This guide provides a foundational understanding for researchers and developers working with this and similar prostaglandin analogs.

References

The Journey of a Prostaglandin Analogue: A Technical Guide to the Discovery and Development of Fluprostenol and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol (B1673476), a potent synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), represents a significant advancement in the therapeutic modulation of the prostaglandin F2α receptor (FP receptor). Its development, along with that of its analogues, has led to important clinical applications, most notably in the management of glaucoma and ocular hypertension, as well as in veterinary medicine for reproductive purposes. This in-depth technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of fluprostenol and its analogues. We delve into the structure-activity relationships that guided its synthesis, the detailed experimental protocols used to characterize its biological activity, and the signaling pathways it modulates. Quantitative data on receptor binding, functional potency, and pharmacokinetics are presented in structured tables for clear comparison. Furthermore, this guide utilizes visualizations to illustrate key concepts, including the FP receptor signaling cascade, a typical experimental workflow for analogue screening, and the logical progression of prostaglandin analogue drug development.

Introduction: The Prostaglandin F2α Receptor as a Therapeutic Target

Prostaglandins are a group of lipid compounds with diverse physiological effects, mediated through their interaction with specific G protein-coupled receptors (GPCRs). The prostaglandin F2α (PGF2α) receptor, or FP receptor, is a key player in various biological processes, including smooth muscle contraction, luteolysis, and the regulation of intraocular pressure (IOP).[1] The therapeutic potential of targeting the FP receptor spurred the development of synthetic analogues of its natural ligand, PGF2α, with improved stability, selectivity, and pharmacokinetic profiles.

Fluprostenol emerged from these efforts as a potent and selective FP receptor agonist.[2] It is a synthetic PGF2α analogue where the pentyl group at the omega chain is replaced by a 3-(trifluoromethyl)phenoxymethyl group.[1] This modification confers enhanced metabolic stability.[2] Fluprostenol itself is a racemic mixture, with the (+)-enantiomer being the more biologically active component.[3] Its primary clinical utility is realized through its isopropyl ester prodrug, travoprost (B1681362), which is a frontline treatment for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][4] In veterinary medicine, fluprostenol is utilized for its potent luteolytic effects to synchronize estrus in livestock.[5][6]

This guide will explore the scientific journey of fluprostenol and its analogues, from initial discovery and synthesis to preclinical and clinical evaluation.

Discovery and Synthesis

The development of fluprostenol and other PGF2α analogues was driven by the need to overcome the rapid metabolism of the endogenous PGF2α. Structure-activity relationship (SAR) studies were pivotal in designing molecules with enhanced potency and duration of action.

A unified chemoenzymatic synthesis strategy has been developed for the efficient and stereoselective production of several prostaglandins, including fluprostenol.[7][8] This approach often utilizes a key bicyclic ketone intermediate and employs enzymatic reactions, such as Baeyer-Villiger monooxygenase-catalyzed oxidation and ketoreductase-catalyzed reduction, to establish the critical stereochemistry of the prostaglandin core structure.[8][9] The final steps typically involve the attachment of the alpha and omega chains through Wittig-type reactions or other coupling methods. The synthesis of travoprost is achieved through the esterification of the carboxylic acid group of fluprostenol with isopropanol.[8]

Molecular Pharmacology and Mechanism of Action

Fluprostenol exerts its pharmacological effects through potent and selective agonism of the FP receptor.[2] Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

FP Receptor Signaling Pathway

The FP receptor primarily couples to the Gq family of G proteins.[2][7] Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the physiological response. In addition to Gq, the FP receptor has also been shown to couple to G12/G13, leading to the activation of the Rho signaling pathway, and to Gi, which can activate the Raf/MEK/MAP kinase pathway.[2]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Fluprostenol Fluprostenol FP_Receptor FP Receptor Fluprostenol->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC activates Response Physiological Response PKC->Response phosphorylates targets

FP Receptor Signaling Pathway

Quantitative Data

The potency and selectivity of fluprostenol and its analogues have been extensively characterized using various in vitro assays. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity of Fluprostenol and Analogues at the FP Receptor

CompoundSpeciesAssay TypeKi (nM)Citation
(+)-FluprostenolHumanRadioligand Binding35 ± 5[1]
(+)-Fluprostenol-Radioligand Binding49.9
PGF2αHumanRadioligand Binding-[1]
Latanoprost acidHumanRadioligand Binding98[1]
Bimatoprost acidHumanRadioligand Binding83[1]

Table 2: Functional Potency of Fluprostenol and Analogues at the FP Receptor

CompoundCell Line/TissueAssay TypeEC50 (nM)Citation
(+)-Fluprostenol--2.4
(+)-FluprostenolCloned human ocular FP receptorsIntracellular Ca2+ mobilization17.5
(+)-FluprostenolRat A7r5 cellsIntracellular Ca2+ mobilization19.1
(+)-FluprostenolMouse 3T3 cellsIntracellular Ca2+ mobilization37.3
(+)-FluprostenolHuman ciliary muscle cellsPhosphoinositide turnover1.4[1]
(+)-FluprostenolHuman trabecular meshwork cellsPhosphoinositide turnover3.6[1]
Latanoprost acidHuman ciliary muscle cellsPhosphoinositide turnover32[1]
Bimatoprost acidCloned human FP receptor-2.8-3.8[1]

Table 3: Inhibitory Potency of Fluprostenol

CompoundReceptor/EnzymeAssay TypeIC50 (nM)Citation
FluprostenolHuman FP receptorPGF2α binding inhibition3.5[4]
FluprostenolRat FP receptorPGF2α binding inhibition7.5[4]
FluprostenolRat adipose precursor differentiation-0.03-0.1[4]

Table 4: Pharmacokinetic Parameters of Travoprost (Fluprostenol Prodrug)

SpeciesDoseCmax (ng/mL)Tmax (min)Half-life (min)Citation
Pediatric Humans (2 months - <3 years)0.004% ophthalmic solution0.0471 ± 0.0105--[10]
Pediatric Humans (3 - <12 years)0.004% ophthalmic solution0.0258 ± 0.0128--[10]
Pediatric Humans (12 - <18 years)0.004% ophthalmic solution0.0109 ± 0.0005--[10]
Adult Humans (normal)0.004% ophthalmic solutionBelow LOQ to 0.03215-3017-86[11]
Adult Humans (renally impaired)0.004% ophthalmic solutionBelow LOQ to 0.01715-3017-86[11]
Adult Humans (hepatically impaired)0.004% ophthalmic solutionBelow LOQ to 0.05215-3017-86[11]

Experimental Protocols

The characterization of fluprostenol and its analogues relies on a suite of standardized in vitro and in vivo experimental protocols.

FP Receptor Binding Assay

This assay measures the affinity of a compound for the FP receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the FP receptor.

  • Materials:

    • Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).

    • Radiolabeled ligand (e.g., [3H]-PGF2α).

    • Test compound (e.g., fluprostenol).

    • Non-specific binding control (a high concentration of unlabeled PGF2α).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of cell membranes and radiolabeled ligand with varying concentrations of the test compound.

    • For non-specific binding determination, incubate the membranes and radioligand with a saturating concentration of unlabeled PGF2α.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the IC50 of the test compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event.

  • Objective: To determine the potency (EC50) of a test compound to induce intracellular calcium release.

  • Materials:

    • A cell line endogenously or recombinantly expressing the FP receptor (e.g., A7r5 cells, HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Test compound (e.g., fluprostenol).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of the test compound into the wells.

    • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vivo Measurement of Intraocular Pressure (IOP) in Animal Models

This in vivo assay evaluates the efficacy of a compound in reducing IOP in a relevant animal model of glaucoma.

  • Objective: To determine the effect of a test compound on IOP in an animal model.

  • Animal Models:

    • Normotensive rabbits, cats, or monkeys.

    • Models of ocular hypertension induced by methods such as laser photocoagulation of the trabecular meshwork or intracameral injection of hypertonic saline or microbeads.[8][12]

  • Materials:

    • Test compound formulated for topical ocular administration.

    • A tonometer suitable for the animal species (e.g., Tono-Pen, TonoVet).

    • Topical anesthetic.

  • Procedure:

    • Acclimatize the animals to the experimental procedures.

    • Measure the baseline IOP in both eyes.

    • Administer a single drop of the test compound formulation to one eye (the contralateral eye serves as a control).

    • Measure the IOP in both eyes at various time points after administration.

    • Calculate the change in IOP from baseline for both the treated and control eyes.

    • Compare the IOP reduction in the treated eye to the control eye to determine the efficacy of the test compound.

Development of Fluprostenol Analogues and Structure-Activity Relationships

The development of fluprostenol analogues has been focused on improving its therapeutic index by enhancing its selectivity for the FP receptor and modifying its pharmacokinetic properties. A key strategy has been the creation of prodrugs, such as travoprost, where the carboxylic acid is esterified to improve corneal penetration.[4] Following topical administration, corneal esterases hydrolyze the ester to release the active drug, fluprostenol.[1]

Structure-activity relationship studies have revealed that modifications to the omega chain of the PGF2α molecule can significantly impact receptor selectivity and potency. For instance, the introduction of an aromatic ring in the omega chain, as seen in latanoprost, can enhance selectivity for the FP receptor over other prostaglandin receptors.[1]

Logical Relationships in Drug Development

The development of a prostaglandin analogue for ophthalmic use follows a structured pipeline from initial discovery to clinical application.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (FP Receptor) Lead_Gen Lead Generation (PGF2α Analogues) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Binding & Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Safety) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND Submission Tox->IND Phase_I Phase I (Safety & PK in Humans) IND->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III NDA NDA Submission Phase_III->NDA Approval Regulatory Approval & Post-Market Surveillance NDA->Approval

Drug Development Workflow

Conclusion

The discovery and development of fluprostenol and its analogues exemplify a successful structure-based drug design approach targeting a well-defined GPCR. Through systematic medicinal chemistry efforts, guided by a deep understanding of the SAR of prostaglandins, potent and selective FP receptor agonists with favorable pharmacokinetic profiles have been developed. These compounds have had a profound impact on the management of glaucoma and have also found important applications in veterinary medicine. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of prostaglandin pharmacology and related areas. The continued exploration of the FP receptor and the development of novel analogues hold promise for further therapeutic advancements.

References

Structural differences between 15(S)-Fluprostenol and 15(R)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural and Functional Differences Between 15(S)-Fluprostenol and 15(R)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structural and functional distinctions between the two C-15 epimers of Fluprostenol (B1673476): this compound and 15(R)-Fluprostenol. Fluprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent selective agonist for the prostaglandin F receptor (FP receptor).[1][2][3] The stereochemistry at the C-15 position is a critical determinant of biological activity in prostaglandins. This document elucidates how the spatial orientation of the 15-hydroxyl group dictates receptor binding affinity, functional potency, and overall pharmacological profile. We present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to offer a comprehensive resource for professionals in pharmacology and drug development.

Introduction to Fluprostenol and Stereoisomerism

Fluprostenol is a member of the F-series prostaglandins, characterized by a cyclopentane (B165970) ring and two side chains, termed the α-chain and the ω-chain.[1] It is the active metabolite of the prodrug Travoprost, which is widely used in the treatment of open-angle glaucoma and ocular hypertension to reduce intraocular pressure.[1] The therapeutic effect of Fluprostenol is mediated through its potent and selective agonism of the FP receptor, a Gq-protein coupled receptor.

Like all prostaglandins, the biological activity of Fluprostenol is highly dependent on its three-dimensional structure. The molecule possesses several chiral centers, leading to the possibility of multiple stereoisomers. Of particular importance is the stereocenter at the C-15 position on the ω-chain. The two possible configurations at this position, designated as (S) and (R) according to the Cahn-Ingold-Prelog priority rules, result in two distinct epimers: this compound and 15(R)-Fluprostenol. In biological systems, such subtle changes in stereochemistry can lead to dramatic differences in pharmacological activity, as the precise fit between a ligand and its receptor is necessary for a biological response.[4]

Core Structural Differences: The C-15 Epimers

The fundamental difference between this compound and 15(R)-Fluprostenol lies in the spatial orientation of the hydroxyl (-OH) group at the C-15 position.

  • This compound: The hydroxyl group is oriented in the (S) configuration. This conformation is analogous to that of naturally occurring PGF2α and is considered the eutomer—the pharmacologically active enantiomer.

  • 15(R)-Fluprostenol: The hydroxyl group is oriented in the (R) configuration. This epimer is known as the distomer—the less active or inactive enantiomer.

This stereochemical inversion significantly alters the molecule's three-dimensional shape. The specific orientation of the 15-hydroxyl group is crucial for forming key hydrogen bonds within the FP receptor's binding pocket. The (S) configuration allows for optimal interaction with specific amino acid residues, leading to high-affinity binding and efficient receptor activation. The (R) configuration, conversely, introduces steric hindrance and prevents these critical interactions, resulting in dramatically lower binding affinity and potency.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum FP FP Receptor Gq Gq Protein FP->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_cyto Cytosolic Ca²⁺ IP3R->Ca_cyto Release Ca_ER Ca²⁺ (Stored) Ligand This compound Ligand->FP Binds IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto->PKC Activates Response Cellular Response PKC->Response Phosphorylates G node_culture 1. Culture FP Receptor- Expressing Cells node_load 2. Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM) node_culture->node_load node_wash 3. Wash to Remove Excess Dye node_load->node_wash node_add 4. Add Serial Dilutions of Agonist (15S or 15R-Fluprostenol) node_wash->node_add node_measure 5. Measure Fluorescence Change Over Time node_add->node_measure node_analyze 6. Plot Dose-Response Curve & Calculate EC50 node_measure->node_analyze

References

Solubility and stability of 15(S)-Fluprostenol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, an active pharmaceutical ingredient commonly known as Travoprost (B1681362). The information herein is intended to support research, development, and formulation activities by providing key data and methodologies.

Physicochemical Properties

This compound, or Travoprost, is a synthetic prostaglandin (B15479496) F2α analogue.[1][2] It presents as a clear, colorless to slightly yellow oil.[2][3]

Solubility Profile

Travoprost exhibits a lipophilic nature, rendering it very soluble in several organic solvents and practically insoluble in water.[1][2][3] This characteristic is crucial for the development of effective drug delivery systems, particularly for ophthalmic formulations where both solubility and partitioning are key for corneal penetration.

Table 1: Quantitative Solubility of this compound in Various Solvents
SolventSolubilityTemperature (°C)
AcetonitrileVery SolubleNot Specified
MethanolVery SolubleNot Specified
OctanolVery SolubleNot Specified
ChloroformVery SolubleNot Specified
Ethanol30 mg/mLNot Specified
Dimethylformamide (DMF)15 - 30 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)10 - 20 mg/mLNot Specified
Water0.00759 mg/mLNot Specified
Phosphate Buffered Saline (PBS), pH 7.25 mg/mL (for this compound free acid)Not Specified
Ethanol:PBS (pH 7.2) (1:1)1 mg/mLNot Specified
DMF:PBS (1:1)500 µg/mLNot Specified

Note: "Very Soluble" is a qualitative description from product information sheets and generally indicates high solubility.[1][2][3] Quantitative data is sourced from various chemical supplier technical data sheets.[1][4][5]

Stability Profile

The stability of this compound is influenced by temperature, light, and pH. Understanding these factors is critical for ensuring the efficacy and shelf-life of its formulations.

Thermal Stability

Travoprost is stable at room and moderately elevated temperatures but degrades at higher temperatures.[6][7][8]

Table 2: Thermal Stability of Travoprost
Temperature (°C)StabilityDegradation Rate
27StableNo significant degradation
37StableNo significant degradation (though some variability in concentration measurements has been noted)
50Unstable0.46 µg/mL/day

Data from a study on commercially available Travoprost ophthalmic solution.[6][7][8]

Photostability

Travoprost is sensitive to light.[9] Exposure to light can lead to a decrease in the assay of Travoprost and an increase in related substances.[9] Therefore, it is recommended that formulations containing Travoprost be protected from light. In commercial ophthalmic solutions, this is often achieved through secondary packaging.[9]

pH Stability

The stability of Travoprost, being an isopropyl ester, is pH-dependent. The optimal pH for the stability of Travoprost is in the range of 5.5 to 6.7.[10] In ophthalmic formulations, the pH is typically adjusted to this range to ensure stability. For instance, commercial Travoprost ophthalmic solutions have a pH of approximately 5.7 to 6.7.[3][11][12]

Experimental Protocols

Accurate determination of solubility and stability is paramount. The following are outlines of typical experimental protocols.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from its degradation products.

Typical HPLC Parameters:

  • Instrument: HPLC system with a UV or Mass Spectrometry (MS) detector.[8][13]

  • Column: A reversed-phase column, such as a C18 column, is commonly used.[13][14]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with an ion-pairing agent like 1-octanesulfonic acid, adjusted to an acidic pH with phosphoric acid).[13][14]

  • Flow Rate: Typically around 1.0 - 2.0 mL/min.[14]

  • Detection Wavelength: UV detection is often performed at 220 nm.[14]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies involve subjecting the drug substance to stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Stress Conditions:

  • Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Stress: Exposure to high temperatures (e.g., 50-70°C).[6][7][8]

  • Photolytic Stress: Exposure to UV and visible light.

Visualizations

Signaling Pathway of Prostaglandin F2α Analogs

This compound is a prodrug that is hydrolyzed in the cornea to its active free acid, which is a selective FP prostanoid receptor agonist.[2] This activation leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

G Travoprost This compound (Travoprost) Cornea Corneal Esterases Travoprost->Cornea Hydrolysis FreeAcid Travoprost Free Acid Cornea->FreeAcid FPReceptor FP Prostanoid Receptor FreeAcid->FPReceptor Agonist Binding Uveoscleral Increased Uveoscleral Outflow FPReceptor->Uveoscleral IOP Reduced Intraocular Pressure Uveoscleral->IOP

Caption: Signaling pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a drug substance like this compound.

G cluster_0 Stress Conditions Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Analysis & Degradation Profile Analysis->Data

Caption: Workflow for forced degradation studies.

Degradation Pathway of Travoprost

Travoprost, being an ester, is susceptible to hydrolysis. Systemically, the free acid is metabolized through beta-oxidation and oxidation of the hydroxyl moiety.

G Travoprost Travoprost (Isopropyl Ester) Hydrolysis Ester Hydrolysis (e.g., in cornea) Travoprost->Hydrolysis FreeAcid Travoprost Free Acid Hydrolysis->FreeAcid Metabolism Systemic Metabolism FreeAcid->Metabolism Metabolites Inactive Metabolites (e.g., dinor and tetranor analogs) Metabolism->Metabolites

Caption: General degradation pathway of Travoprost.

References

An In-depth Technical Guide to the Early Luteolytic Effects of Fluprostenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational research on the luteolytic effects of fluprostenol (B1673476) and its analogues, potent synthetic prostaglandins (B1171923) structurally related to PGF2α. It delves into the molecular mechanisms, summarizes quantitative efficacy data from early clinical and preclinical studies, and details the experimental protocols used to establish their action.

Mechanism of Action: Inducing Luteal Regression

Fluprostenol and its related compounds, such as cloprostenol (B1669231), exert their luteolytic effects by mimicking the action of endogenous prostaglandin (B15479496) F2α (PGF2α). The primary target is the PGF2α receptor (PTGFR), a G-protein coupled receptor on the surface of luteal cells. Early studies elucidated a multi-faceted signaling cascade initiated by the binding of these compounds to the PTGFR, leading to the functional and structural regression of the corpus luteum (CL).

The binding event triggers two primary intracellular pathways:

  • Inhibition of Progesterone (B1679170) Synthesis (Functional Luteolysis): The activation of the PTGFR leads to the inhibition of adenylate cyclase via an inhibitory G-protein. This action reduces intracellular cyclic AMP (cAMP) levels, a critical second messenger for luteinizing hormone (LH)-stimulated progesterone production. Concurrently, the pathway activates phospholipase C (PLC), which increases intracellular calcium (Ca²⁺) and activates protein kinase C (PKC). This cascade further disrupts the steroidogenic machinery, rapidly decreasing progesterone secretion.[1][2] Studies in rats showed that PGF2α analogs cause a transient block of the luteal adenylate cyclase system, indicating involvement of the stimulatory guanine (B1146940) nucleotide-binding protein (Ns).[3]

  • Induction of Cell Death (Structural Luteolysis): The sustained activation of the PKC pathway and the generation of reactive oxygen species (ROS) contribute to cellular stress.[4] This initiates apoptosis, or programmed cell death, characterized by DNA fragmentation and the activation of caspases, leading to the structural involution of the corpus luteum.[5]

Luteolytic_Signaling_Pathway cluster_cytoplasm Cytoplasm Fluprostenol Fluprostenol / Cloprostenol PTGFR PGF2α Receptor (PTGFR) Fluprostenol->PTGFR Binds GPCR G-Protein PTGFR->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates AC Adenylyl Cyclase (AC) GPCR->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 into cAMP ↓ cAMP AC->cAMP PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Progesterone ↓ Progesterone Synthesis PKC->Progesterone Inhibits Steroidogenesis Apoptosis Apoptosis (Structural Luteolysis) PKC->Apoptosis Initiates Ca->PKC PKA ↓ PKA Activity cAMP->PKA STAR ↓ StAR Protein Activity PKA->STAR STAR->Progesterone

Caption: Fluprostenol-Induced Luteolytic Signaling Pathway.

Quantitative Data from Early Efficacy Studies

Early research across various animal species established the potent luteolytic efficacy of fluprostenol and cloprostenol. The primary endpoint in these studies was the decline in plasma progesterone concentrations, followed by the observation of physiological responses such as the onset of estrus and ovulation.

Table 1: Luteolytic Efficacy of Fluprostenol in Mares

Parameter Value Species Reference
Dosage 250 µg Thoroughbred Mares [6][7]
Route of Administration Intramuscular (IM) Thoroughbred Mares [6][7]
Total Subjects Treated 941 Thoroughbred Mares [6][7]

| Response Rate (Estrus within 7 days) | ~80% (760 mares) | Thoroughbred Mares |[6][7] |

Table 2: Luteolytic Effects of Cloprostenol in Sheep

Dosage Day of Estrous Cycle Luteolytic Response Progesterone Concentration (48h post-injection) Species Reference
100 µg Day 21 (Pregnant) 34.8% (8 of 23 ewes) 0.5 ± 0.1 ng/ml (in responding ewes) Sheep [8]
25 µg Day 6 or 9 ~50% complete luteolysis Not specified Sheep [9]

| 50 µg | Day 6 or 9 | >50% complete luteolysis | Not specified | Sheep |[9] |

Table 3: Luteolytic Efficacy of Cloprostenol in Cattle

Dosage Route of Administration Luteolysis Rate Species Reference
500 µg Intramuscular (IM) 89% (Day 7) Beef Heifers [10]
125 µg Intramuscular (IM) 55% (Day 7) Beef Heifers [10]
500 µg Subcutaneous (SC) 100% (Day 7) Beef Heifers [10]
125 µg Subcutaneous (SC) 44% (Day 7) Beef Heifers [10]

| 500 µg (Cloprostenol) | Intramuscular (IM) | 86.6% | Lactating Dairy Cows |[11] |

Table 4: In Vitro Effects of Cloprostenol on Felid Luteal Cells

Luteal Stage Effect on Progesterone Species Reference
Development/Maintenance Significant reduction (P < 0.05) Domestic Cat [12][13]
Regression No significant influence Domestic Cat [12][13]
Formation Decrease/silencing of production African Lion [12][13]

| Development/Maintenance | Decrease/silencing of production | Javan Leopard |[12][13] |

Dose_Response_Relationship cluster_input Input Variable Dose Cloprostenol Dose Partial Partial Luteolysis (Transient P4 decline) Dose->Partial Intermediate Dose (e.g., 25µg in ewes) Complete Complete Luteolysis (Sustained P4 decline) Dose->Complete Effective Dose (e.g., 100µg+ in ewes) Failure Luteolytic Failure (No P4 decline) Dose->Failure Low Dose (e.g., 7.5µg in ewes)

Caption: Logical Relationship of Dose and Luteolytic Response.

Experimental Protocols

The methodologies employed in early studies were crucial for characterizing the luteolytic effects of fluprostenol compounds. Below are representative protocols for both in vivo and in vitro experiments.

3.1 In Vivo Luteolysis Induction and Monitoring

This protocol outlines a typical experimental design for assessing the luteolytic efficacy of a fluprostenol compound in a large animal model, such as sheep or cattle.

  • 1. Animal Selection and Synchronization:

    • Select healthy, non-pregnant, cycling adult females (ewes or heifers).

    • Synchronize the estrous cycles of the cohort using a standard protocol, often involving two injections of a prostaglandin F2α analog 9-11 days apart.[14] This ensures that all animals are in a similar mid-luteal phase at the start of the experiment.

    • Confirm the presence of a functional corpus luteum via transrectal ultrasonography and/or plasma progesterone analysis (P4 > 1 ng/mL).[10][15]

  • 2. Treatment Administration:

    • On a designated day of the estrous cycle (e.g., Day 8-10 post-estrus), randomly assign animals to treatment groups.

    • Treatment Group: Administer the experimental fluprostenol compound at a specific dose (e.g., 100 µg cloprostenol) and route (e.g., intramuscularly).[8]

    • Control Group: Administer a placebo (e.g., sterile saline) using the same volume and route.

  • 3. Monitoring and Data Collection:

    • Blood Sampling: Collect jugular venous blood samples at timed intervals: immediately before treatment (0h), and then at 8, 12, 24, 48, and 72 hours post-treatment.[9][16]

    • Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated radioimmunoassay (RIA) or ELISA.

    • Estrus Detection: Monitor animals for behavioral signs of estrus (e.g., standing to be mounted) at least twice daily following treatment.

    • Ovulation Timing: Perform transrectal ultrasonography every 12-24 hours after estrus detection to determine the time of ovulation.

  • 4. Data Analysis:

    • Define luteolysis as a decline in plasma progesterone to a baseline level (e.g., < 1 ng/mL) within 48-72 hours post-treatment.[15]

    • Compare the proportion of animals undergoing luteolysis between treatment and control groups using statistical tests such as Chi-square.

    • Analyze the change in progesterone concentrations over time using repeated measures ANOVA.

    • Calculate and compare the mean interval from treatment to the onset of estrus and ovulation.

Experimental_Workflow start Start selection Animal Selection (Healthy, Cycling Females) start->selection sync Estrous Cycle Synchronization selection->sync confirm Confirm Corpus Luteum (Ultrasound & Progesterone Assay) sync->confirm random Random Assignment to Groups confirm->random treat_exp Administer Fluprostenol Compound random->treat_exp Experimental treat_ctrl Administer Saline Control random->treat_ctrl Control monitor Monitor & Collect Data (Blood Samples, Estrus Detection) treat_exp->monitor treat_ctrl->monitor analysis Hormone Analysis & Data Processing monitor->analysis end End: Compare Outcomes analysis->end

Caption: Experimental Workflow for In Vivo Luteolysis Study.

3.2 In Vitro Luteal Cell Culture Protocol

This protocol is based on studies investigating the direct effects of PGF2α analogs on luteal cells, as performed in species like felids.[12]

  • 1. Corpus Luteum Collection:

    • Aseptically collect ovaries containing corpora lutea at a specific developmental stage (e.g., development/maintenance phase) during routine surgical procedures (e.g., ovariectomy).

  • 2. Luteal Cell Isolation:

    • Mechanically dissect the luteal tissue from the surrounding ovarian stroma in a sterile culture medium.

    • Mince the tissue into small fragments and subject it to enzymatic digestion using a solution containing enzymes like collagenase and DNase to dissociate the cells.

    • Filter the cell suspension to remove undigested tissue and wash the cells by centrifugation to remove enzymes.

  • 3. Cell Culture and Treatment:

    • Resuspend the isolated luteal cells in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

    • Plate the cells at a specific density in culture wells and incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • After an initial culture period (e.g., 24 hours) to allow for cell attachment, replace the medium with fresh medium containing either the fluprostenol compound (e.g., cloprostenol at a specific concentration) or vehicle (control).

  • 4. Endpoint Measurement:

    • Incubate the cells for a defined period (e.g., 48 hours).

    • Collect the cell culture medium at the end of the incubation.

    • Measure the concentration of progesterone in the collected medium using a validated assay to determine the effect of the treatment on steroidogenesis.

    • Optionally, lyse the cells to extract RNA or protein for gene expression or western blot analysis of key steroidogenic enzymes and receptors.[12]

Conclusion

The early studies on fluprostenol and its analogues were pivotal in establishing these compounds as highly potent and reliable luteolytic agents. Research demonstrated their effectiveness across a range of species, particularly in veterinary medicine for the management of reproduction in mares, cattle, and sheep.[6][8][11] The quantitative data from these foundational trials confirmed a dose-dependent effect on progesterone decline and the induction of estrus. Furthermore, detailed experimental work began to unravel the molecular signaling pathways, confirming the interaction with the PGF2α receptor as the primary mechanism of action, leading to both functional and structural regression of the corpus luteum. This body of research provided the scientific basis for the widespread clinical use of fluprostenol compounds in synchronizing estrous cycles and treating reproductive disorders associated with a persistent corpus luteum.

References

The Decisive Role of the Trifluoromethylphenoxy Group in 15(S)-Fluprostenol's Potent Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Fluprostenol, a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a cornerstone in the management of ocular hypertension and glaucoma. Its efficacy is intrinsically linked to its chemical architecture, particularly the presence of a trifluoromethylphenoxy group on its omega (ω) chain. This technical guide delves into the critical role of this functional group in defining the pharmacological profile of this compound. Through an examination of structure-activity relationships, quantitative pharmacological data, and detailed experimental methodologies, this document elucidates how the trifluoromethylphenoxy moiety enhances receptor binding affinity, selectivity, and downstream signaling, ultimately contributing to the potent therapeutic activity of this prostaglandin analog.

Introduction

Prostaglandin F2α (PGF2α) analogs are a first-line treatment for elevated intraocular pressure (IOP), a primary risk factor for glaucoma. These synthetic molecules mimic the endogenous PGF2α, binding to and activating the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular events, leading to an increase in the uveoscleral outflow of aqueous humor and a subsequent reduction in IOP.

This compound, the active acid form of the prodrug Travoprost, is a highly effective PGF2α analog. A key structural feature that distinguishes it from other analogs is the trifluoromethylphenoxy group at the terminus of its ω-chain. This guide will provide a comprehensive analysis of the pivotal role this specific chemical modification plays in the potent and selective activity of this compound.

The Prostaglandin F Receptor (FP Receptor) and its Signaling Pathway

The biological effects of this compound are mediated through its interaction with the FP receptor. The FP receptor is primarily coupled to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a well-defined signaling cascade.

The Gq Signaling Cascade

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Diacylglycerol (DAG): This lipid molecule remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The increase in intracellular calcium and the activation of PKC lead to a variety of cellular responses, including smooth muscle contraction and the regulation of gene expression, which are ultimately responsible for the therapeutic effects of FP receptor agonists.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fluprostenol (B1673476) This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2_release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Figure 1: FP Receptor Signaling Pathway.

The Role of the Trifluoromethylphenoxy Group: A Structure-Activity Relationship Perspective

The modification of the ω-chain of prostaglandin analogs has been a key strategy in the development of potent and selective ocular hypotensive agents. The introduction of an aromatic ring system, such as a phenoxy group, in place of the terminal pentyl chain of PGF2α, has been shown to enhance the therapeutic index.

While direct comparative studies isolating the effect of the trifluoromethyl (CF3) group on an otherwise identical fluprostenol backbone are limited in publicly available literature, strong inferences can be drawn from comparing this compound (the active form of Travoprost) with other PGF2α analogs like Latanoprost, which possesses a simple phenyl group.

The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. These properties are believed to contribute to the activity of this compound in several ways:

  • Enhanced Receptor Binding and Potency: The trifluoromethylphenoxy moiety is thought to engage in favorable interactions within the ligand-binding pocket of the FP receptor, potentially through hydrophobic and electronic interactions. This can lead to a higher binding affinity and, consequently, greater potency.

  • Increased Selectivity: The specific steric and electronic properties of the trifluoromethylphenoxy group may favor binding to the FP receptor over other prostanoid receptors (e.g., EP, DP, TP), leading to a more selective pharmacological profile and potentially fewer off-target side effects.

  • Improved Pharmacokinetics: The lipophilicity imparted by the trifluoromethyl group can influence the absorption, distribution, and metabolism of the drug, potentially leading to better corneal penetration and a longer duration of action.

Quantitative Pharmacological Data

The superior pharmacological profile of Travoprost's active form, (+)-fluprostenol, which contains the trifluoromethylphenoxy group, is evident in quantitative in vitro studies.

CompoundReceptor Binding Affinity (Ki, nM) at Human FP ReceptorFunctional Potency (EC50, nM) at Human FP Receptor (Phosphoinositide Turnover)
(+)-Fluprostenol 35 ± 51.4 (human ciliary muscle cells)
Latanoprost acid9832-124
Bimatoprost acid832.8-3.8

Table 1: Comparative Quantitative Data of PGF2α Analogs. Data compiled from Sharif et al. (2003).[1]

As shown in Table 1, (+)-Fluprostenol demonstrates a significantly higher binding affinity (lower Ki value) and greater functional potency (lower EC50 value) for the human FP receptor compared to Latanoprost acid. This suggests that the modifications in the ω-chain, including the trifluoromethylphenoxy group, contribute to a more potent interaction with the target receptor. Furthermore, Travoprost acid has been shown to be highly selective for the FP receptor with minimal affinity for other prostaglandin receptors such as DP, EP1, EP3, EP4, IP, and TP receptors.[1]

Experimental Protocols

The characterization of FP receptor agonists like this compound relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the FP receptor.

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the FP receptor.

Materials:

  • Membrane preparation from cells expressing the human FP receptor.

  • Radioligand (e.g., [3H]-PGF2α).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - FP Receptor Membranes - [3H]-PGF2α (Radioligand) - this compound (Competitor) Start->Prepare_Reagents Incubation Incubate Components in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Figure 2: Radioligand Binding Assay Workflow.
Phosphoinositide Turnover Assay

This functional assay measures the ability of an agonist to stimulate the production of inositol phosphates, a downstream consequence of FP receptor activation.

Objective: To quantify the accumulation of inositol phosphates in response to stimulation with this compound.

Materials:

  • Cells expressing the human FP receptor.

  • [3H]-myo-inositol.

  • This compound.

  • Lithium chloride (LiCl) solution.

  • Perchloric acid.

  • Anion exchange chromatography columns.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling: Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time.

  • Extraction: Terminate the reaction by adding ice-cold perchloric acid to extract the soluble inositol phosphates.

  • Separation: Neutralize the extracts and apply them to anion exchange chromatography columns to separate the different inositol phosphate (B84403) isomers.

  • Quantification: Elute the inositol phosphates and measure the radioactivity of the fractions using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the agonist concentration to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.

Objective: To detect and quantify the release of intracellular calcium in response to this compound.

Materials:

  • Cells expressing the human FP receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound.

  • A fluorescence plate reader or microscope.

Procedure:

  • Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

  • De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.

  • Stimulation: Place the cells in a fluorescence plate reader and add varying concentrations of this compound.

  • Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.

Conclusion

The trifluoromethylphenoxy group is a critical determinant of the high potency and selectivity of this compound as a prostaglandin F2α analog. Structure-activity relationship studies, supported by quantitative pharmacological data, strongly suggest that this moiety enhances the interaction of the molecule with the FP receptor, leading to a more robust activation of the Gq signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel prostaglandin analogs with optimized therapeutic profiles. A thorough understanding of the role of specific functional groups, such as the trifluoromethylphenoxy group, is paramount for the rational design of next-generation ocular hypotensive agents.

References

Methodological & Application

Preparation of 15(S)-Fluprostenol Stock Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the preparation, storage, and handling of stock solutions of 15(S)-Fluprostenol for use in experimental settings. Adherence to these guidelines is crucial for ensuring the stability, potency, and reproducibility of experimental results.

Introduction

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and acts as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Although it is an isomer of the more potent FP receptor agonist fluprostenol, this compound is a valuable research tool for studying the physiological and pathological roles of the FP receptor signaling pathway.[1][2] The FP receptor is involved in a variety of biological processes, including smooth muscle contraction, reproductive functions, and ocular physiology, making it a target of interest in drug development.[1] Proper preparation of stock solutions is the first critical step in obtaining reliable and reproducible data in in vitro assays.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₂₃H₂₉F₃O₆[3]
Formula Weight 458.5 g/mol [3]
Purity ≥98%[3]
Formulation Typically supplied as a solution in ethanol (B145695)[3]
Storage Temperature -20°C[3]
Stability ≥ 2 years at -20°C in ethanol[3]

The solubility of this compound in various common laboratory solvents is critical for preparing high-concentration stock solutions.

SolventSolubilityReference
Dimethylformamide (DMF) ~30 mg/mL[3]
Dimethyl sulfoxide (B87167) (DMSO) ~20 mg/mL[3]
Ethanol ~30 mg/mL[3]
PBS (pH 7.2) ~5 mg/mL[3]

Experimental Protocols

Preparation of a High-Concentration Primary Stock Solution

This protocol describes the preparation of a 10 mM primary stock solution of this compound in an organic solvent.

Materials:

  • This compound (as supplied, typically in ethanol)

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Sterile, amber, glass vials with airtight caps

  • Calibrated micropipettes

  • Gentle stream of nitrogen gas (optional)

  • Vortex mixer

Procedure:

  • If this compound is supplied in ethanol, the solvent can be removed to switch to a different solvent if required. To do this, evaporate the ethanol under a gentle stream of nitrogen gas in a fume hood.

  • Immediately add the desired volume of the chosen solvent (e.g., DMSO or ethanol). For example, to prepare a 10 mM stock solution from 1 mg of this compound (FW: 458.5 g/mol ), add 218.1 µL of solvent.

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles.

  • Store the primary stock solution at -20°C.

Preparation of Aqueous Working Solutions

For most cell-based assays, this compound needs to be diluted in an aqueous buffer or cell culture medium. Due to its limited aqueous solubility, a serial dilution approach is recommended.

Materials:

  • Primary stock solution of this compound (e.g., 10 mM in DMSO)

  • Sterile phosphate-buffered saline (PBS, pH 7.2) or desired cell culture medium

  • Sterile polypropylene (B1209903) microcentrifuge tubes

Procedure:

  • On the day of the experiment, thaw an aliquot of the primary stock solution at room temperature.

  • Perform serial dilutions of the primary stock solution in your aqueous buffer or cell culture medium to achieve the desired final concentration.

  • Important: Add the stock solution to the aqueous buffer and mix immediately to prevent precipitation. Do not add the aqueous buffer to the concentrated stock.

  • For example, to prepare a 1 µM working solution, you can first dilute the 10 mM primary stock 1:100 in culture medium to create an intermediate 100 µM solution. Then, dilute this intermediate solution 1:100 in the final volume of culture medium for your experiment.

  • It is not recommended to store aqueous solutions of this compound for more than one day.[4]

Example of Working Concentrations:

ApplicationCell TypeWorking ConcentrationReference
Inhibition of Endothelin-1-induced contractionBovine Trabecular Meshwork (BTM)1 µM

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound activates the FP receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to a cellular response. The FP receptor can also activate the Rho signaling pathway.

FP_Receptor_Signaling cluster_membrane Plasma Membrane FP_receptor FP Receptor G_protein Gq Protein FP_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Fluprostenol This compound Fluprostenol->FP_receptor binds ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets leading to

FP Receptor Signaling Pathway
Experimental Workflow for Preparing and Using this compound

The following diagram outlines the general workflow from receiving the compound to its use in a cell-based assay.

Experimental_Workflow start Receive this compound (in ethanol) prep_stock Prepare Primary Stock Solution (e.g., 10 mM in DMSO) start->prep_stock store_stock Aliquot and Store at -20°C prep_stock->store_stock thaw_stock Thaw Aliquot on Day of Experiment store_stock->thaw_stock prep_working Prepare Working Solution (Serial Dilution in Medium) thaw_stock->prep_working treat_cells Treat Cells with Working Solution prep_working->treat_cells assay Perform Cell-Based Assay (e.g., Calcium mobilization, Contraction assay) treat_cells->assay end Data Analysis assay->end

Experimental Workflow Diagram

References

Application of 15(S)-Fluprostenol in Glaucoma Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Consequently, therapeutic strategies are predominantly aimed at reducing IOP. 15(S)-Fluprostenol, a potent and selective prostaglandin (B15479496) F2α (PGF2α) analogue, is a valuable pharmacological tool in preclinical glaucoma research for investigating IOP reduction mechanisms and evaluating novel therapeutic agents.

Prostaglandin analogues, such as this compound, are a first-line therapy for glaucoma.[1][2] They effectively lower IOP by increasing the outflow of aqueous humor from the eye.[1] This document provides detailed application notes and experimental protocols for the use of this compound in established rodent models of glaucoma.

Mechanism of Action

This compound is a selective agonist of the prostaglandin F receptor (FP receptor).[3] The primary mechanism for its IOP-lowering effect is the enhancement of the uveoscleral outflow pathway, which is a secondary route for aqueous humor drainage.[4][5] Activation of FP receptors in the ciliary muscle leads to relaxation and remodeling of the extracellular matrix, which in turn reduces hydraulic resistance and facilitates aqueous humor outflow.[4][6]

Recent evidence also suggests that FP receptor agonists may influence the conventional (trabecular) outflow pathway.[1][7] Studies have shown that fluprostenol (B1673476) can inhibit endothelin-1 (B181129) (ET-1) induced contractions of the trabecular meshwork.[3][4][8] Since ET-1 is elevated in glaucoma and causes trabecular meshwork contraction, this antagonistic effect may contribute to increased outflow through the conventional route.[8]

Furthermore, some prostaglandin analogues have demonstrated neuroprotective effects independent of IOP reduction, potentially by increasing ocular blood flow or by directly inhibiting apoptotic pathways in RGCs.[2][9]

Signaling Pathway of this compound

The binding of this compound to the Gαq-coupled FP receptor initiates a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the modulation of gene expression for proteins such as matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling of the ciliary muscle and trabecular meshwork, leading to increased aqueous humor outflow.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MMPs ↑ Matrix Metalloproteinases (MMPs) PKC->MMPs Upregulates ECM Extracellular Matrix Remodeling MMPs->ECM Outflow ↑ Aqueous Humor Outflow ECM->Outflow

Caption: Signaling pathway of this compound.

Quantitative Data on IOP Reduction

While specific dose-response data for this compound is limited in publicly available literature, data from structurally and functionally similar prostaglandin analogues like latanoprost (B1674536) and travoprost (B1681362) can provide valuable insights.

Animal ModelCompoundDosePeak IOP ReductionTime to Peak ReductionReference
Ocular Hypertensive Monkey13,14-dihydro-15-deoxy-15α-fluoro-16-aryloxy-ω-tetranor-cis-Δ4-PGF2α isopropyl ester3 µg (topical)39%-[10]
MouseLatanoprost0.01% (topical)~14%2 hours[11]
Normal Tension Glaucoma Patients15-keto fluprostenol35 µg/ml (topical, once daily)~14%12 hours (after first dose)[10][12]
Ocular Hypertensive RatBrimonidine vs. Timolol-50% more RGC survival with Brimonidine-[2]
Mouse (Microbead-induced OHT)Timolol, Brimonidine, BrinzolamideSingle eye dropSignificant IOP reduction vs. vehicle1-6 hours[13]

Note: The data presented for compounds other than this compound should be considered as indicative of the potential efficacy of FP receptor agonists. Researchers should perform dose-response studies for this compound in their specific model.

Experimental Protocols

Induction of Ocular Hypertension (OHT) in Rodents

Several models can be used to induce OHT in rats and mice to mimic glaucomatous conditions. The choice of model depends on the desired duration and magnitude of IOP elevation, as well as the specific research question.

This model involves injecting microbeads into the anterior chamber to physically obstruct aqueous humor outflow through the trabecular meshwork.[13][14][15]

G Start Start Anesthetize Anesthetize Animal (e.g., Ketamine/Xylazine) Start->Anesthetize Topical_Anesthetic Apply Topical Anesthetic (e.g., Proparacaine) Anesthetize->Topical_Anesthetic Prepare_Microbeads Prepare Microbead Suspension (e.g., 4.5 µm paramagnetic beads) Topical_Anesthetic->Prepare_Microbeads Puncture_Cornea Create Paracentesis with 30G needle Prepare_Microbeads->Puncture_Cornea Inject_Microbeads Inject 2 µL of Microbead Suspension into Anterior Chamber Puncture_Cornea->Inject_Microbeads Reposition_Beads Use Magnet to Guide Beads to Iridocorneal Angle Inject_Microbeads->Reposition_Beads Apply_Antibiotic Apply Topical Antibiotic Reposition_Beads->Apply_Antibiotic Monitor_IOP Monitor IOP Regularly (e.g., Rebound Tonometry) Apply_Antibiotic->Monitor_IOP End End Monitor_IOP->End

Caption: Workflow for Microbead Occlusion Model.

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Polystyrene or paramagnetic microbeads (4.5-15 µm diameter)

  • Sterile phosphate-buffered saline (PBS)

  • 33G Hamilton syringe or similar microsyringe setup

  • Surgical microscope

  • Handheld magnet (for paramagnetic beads)

  • Topical antibiotic ointment

Protocol:

  • Anesthetize the animal via intraperitoneal injection.

  • Apply a drop of topical anesthetic to the eye.

  • Under a surgical microscope, create a small paracentesis incision in the cornea near the limbus using a 30-gauge needle.

  • Slowly inject 1-2 µL of the microbead suspension into the anterior chamber.

  • If using paramagnetic beads, use a handheld magnet to guide the beads into the iridocorneal angle to block the trabecular meshwork.[14][16]

  • Withdraw the needle and apply a drop of topical antibiotic to prevent infection.

  • Allow the animal to recover on a warming pad.

  • IOP elevation typically begins within 24 hours and can be sustained for several weeks.[15]

This model uses a laser to photocoagulate the trabecular meshwork and/or episcleral veins, thereby increasing resistance to aqueous outflow.[17][18]

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Topical anesthetic (e.g., 0.5% alcaine)

  • Argon laser photocoagulator

  • Slit lamp delivery system

  • Goniolens (optional, for trabecular meshwork photocoagulation)

  • Topical antibiotic ointment

Protocol:

  • Anesthetize the animal.

  • Apply a drop of topical anesthetic.

  • Position the animal at the slit lamp.

  • Apply laser spots to the episcleral veins and/or the trabecular meshwork.[17] Typical laser settings are 1000 mW power and 0.1-second duration.[18]

  • Approximately 60 spots are applied to the limbal veins and 15-20 to each episcleral drainage vein.[17]

  • Apply topical antibiotic ointment.

  • A second laser treatment may be performed 7 days later to achieve sustained IOP elevation.[18]

  • Elevated IOP can be maintained for at least 3 months.[18]

Measurement of Intraocular Pressure (IOP) in Rodents

Accurate and consistent IOP measurement is critical for evaluating the efficacy of this compound. Rebound tonometry is a widely used, non-invasive method.

G Start Start Acclimatize Acclimatize Animal to Handling and Procedure Start->Acclimatize Anesthetize Anesthetize Animal (optional, can be done in conscious animals) Acclimatize->Anesthetize Position_Animal Gently Restrain and Position the Animal Anesthetize->Position_Animal Position_Tonometer Position Tonometer Probe Perpendicular to Central Cornea Position_Animal->Position_Tonometer Take_Readings Acquire Multiple Readings (e.g., 6-10) Position_Tonometer->Take_Readings Average_Readings Calculate and Record the Average IOP Take_Readings->Average_Readings End End Average_Readings->End

Caption: Workflow for IOP Measurement in Rodents.

Materials:

  • Rebound tonometer (e.g., TonoLab, iCare TONOVET)

  • Animal restraint system (if measuring in conscious animals)

  • Anesthetic (if measuring in anesthetized animals)

Protocol:

  • Acclimatize the animals to the handling and measurement procedure for several days prior to baseline measurements to minimize stress-induced IOP fluctuations.

  • Gently restrain the conscious animal or place the anesthetized animal in a stable position.

  • Hold the tonometer probe perpendicular to the central cornea, approximately 2-3 mm away.

  • Press the measurement button to activate the probe, which will make brief contact with the cornea.

  • The tonometer will automatically take a series of readings and display the average IOP.

  • Record the IOP measurement. For longitudinal studies, measurements should be taken at the same time of day to account for diurnal variations in IOP.

Evaluation of this compound Efficacy

Materials:

  • This compound solution in an appropriate vehicle

  • Micropipette

  • Rodents with induced OHT

Protocol:

  • Establish baseline IOP in a cohort of animals with induced OHT.

  • Randomly assign animals to treatment (this compound) and vehicle control groups.

  • Administer a single topical drop (typically 5-10 µL) of the test compound or vehicle to the affected eye.

  • Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of IOP reduction and the peak effect.

  • For chronic studies, administer the compound daily and measure IOP at consistent time points.

  • At the end of the study, animals can be euthanized, and ocular tissues collected for histological analysis of the optic nerve and retina to assess for neuroprotective effects.

Conclusion

This compound is a critical tool for advancing our understanding of glaucoma pathophysiology and for the preclinical evaluation of novel anti-glaucoma therapies. The experimental models and protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies. Adherence to consistent and well-validated methodologies is essential for generating reproducible and translatable data in the field of glaucoma research.

References

Application Notes: Utilizing 15(S)-Fluprostenol for Prostaglandin F2α Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Prostaglandin (B15479496) F2α (FP) receptor is a G-protein coupled receptor (GPCR) that mediates a wide range of physiological and pathological processes, including uterine smooth muscle contraction, luteolysis, and the regulation of intraocular pressure.[1][2] As such, it is a significant target for drug development, particularly in glaucoma treatment and reproductive medicine.[3][4] Synthetic agonists are invaluable tools for elucidating the complex signaling cascades initiated by FP receptor activation.

This document focuses on the use of 15(S)-Fluprostenol, a synthetic analog of Prostaglandin F2α, to study these pathways. It is important to note that this compound is the C-15 epimer of the more commonly studied and potent FP receptor agonist, (+)-Fluprostenol (also known as Travoprost (B1681362) acid, the 15R epimer).[5] The inversion of stereochemistry at the C-15 position is generally associated with a significant reduction in potency at the FP receptor.[6] Due to the extensive characterization of (+)-Fluprostenol, the data and protocols presented herein are primarily based on this potent agonist to represent the pharmacology of the FP receptor. Researchers using the 15(S) epimer should anticipate a lower potency and adjust experimental concentrations accordingly.

Mechanism of Action: FP Receptor Signaling

The FP receptor primarily couples to the Gαq subunit of the heterotrimeric G protein.[7][8] Ligand binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC).[9] Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9][10] The subsequent increase in intracellular Ca2+ and the presence of DAG collectively activate isoforms of Protein Kinase C (PKC).

Downstream of these initial events, FP receptor activation can engage other critical signaling networks, including the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK1/2) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway, which are often associated with cellular growth and hypertrophy.[11][12]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fluprostenol This compound ((+)-Fluprostenol) FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K_Akt PI3K/Akt/mTOR Pathway Gq->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Gq->MAPK_ERK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cell_Response Cellular Responses (e.g., Hypertrophy, Contraction) Ca_ER->Cell_Response PKC->MAPK_ERK Modulates PI3K_Akt->Cell_Response MAPK_ERK->Cell_Response

FP Receptor Canonical Signaling Pathway

Pharmacological Profile of (+)-Fluprostenol

The following tables summarize the binding affinity and functional potency of (+)-Fluprostenol (Travoprost acid) at the FP receptor and other prostanoid receptors, as determined by various in vitro assays.

Table 1: Prostanoid Receptor Binding Affinities (Ki, nM)

CompoundFP ReceptorDP1 ReceptorEP1 ReceptorEP3 ReceptorEP4 ReceptorIP ReceptorTP Receptor
(+)-Fluprostenol 35 ± 5 [13]52,000[13]9,540[13]3,501[13]41,000[13]>90,000[13]121,000[13]
PGF2α (endogenous)3.4[11]>10,0002,7401791,4001,9301,220

Data from Sharif et al., 2003, unless otherwise noted. Values represent the mean ± SEM. A higher Ki value indicates lower binding affinity.

Table 2: Functional Potency (EC50, nM) of (+)-Fluprostenol in Various Assays

Assay TypeCell/Tissue TypeEC50 (nM)
Phosphoinositide Turnover Human Ciliary Muscle Cells1.4[13]
Human Trabecular Meshwork Cells3.6[13]
Rat Aortic Smooth Muscle Cells2.6[13]
Intracellular Ca²⁺ Mobilization Cloned Human Ocular FP Receptors17.5[5][10]
Rat A7r5 Cells19.1[5]
Mouse 3T3 Cells37.3[5][10]
Phospholipase C Activation Human Myometrial Cells4.1[9]

EC50 is the concentration of agonist that gives half-maximal response.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of ligands like this compound with the FP receptor and its downstream signaling.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]PGF2α) for binding to the FP receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare cell membranes expressing FP receptors incubate 3. Incubate membranes with radioligand and varying concentrations of competitor prep_membranes->incubate prep_ligands 2. Prepare radioligand ([³H]PGF₂α) and competitor (this compound) solutions prep_ligands->incubate separate 4. Separate bound from free radioligand via rapid vacuum filtration incubate->separate nsb Incubate parallel set with excess cold ligand for Non-Specific Binding (NSB) nsb->separate wash 5. Wash filters to remove unbound radioligand separate->wash count 6. Measure radioactivity on filters using a scintillation counter wash->count analyze 7. Plot % specific binding vs. log[competitor] to determine IC₅₀ count->analyze calculate 8. Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) analyze->calculate

Workflow for a Competitive Radioligand Binding Assay

Methodology:

  • Membrane Preparation : Homogenize cells or tissues expressing the FP receptor in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup : In a 96-well plate, add cell membranes, a fixed concentration of radioligand (e.g., [3H]PGF2α at its Kd concentration), and a range of concentrations of the unlabeled competitor compound (this compound).

  • Incubation : Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

  • Washing : Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting : Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a beta-counter.

  • Data Analysis : Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration ([Ca2+]i) upon receptor activation.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis plate_cells 1. Plate cells expressing FP receptors in a black, clear-bottom 96-well plate load_dye 2. Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) plate_cells->load_dye wash_cells 3. Wash cells to remove extracellular dye load_dye->wash_cells baseline 4. Measure baseline fluorescence using a plate reader (e.g., FLIPR, FlexStation) wash_cells->baseline add_agonist 5. Add varying concentrations of agonist (this compound) baseline->add_agonist inject record 6. Immediately record the change in fluorescence intensity over time add_agonist->record normalize 7. Normalize the peak fluorescence response to the baseline reading record->normalize plot 8. Plot normalized response vs. log[agonist] and fit to a sigmoidal -response curve to determine EC₅₀ normalize->plot

Workflow for an Intracellular Calcium Mobilization Assay

Methodology:

  • Cell Culture : Plate cells endogenously or recombinantly expressing the FP receptor (e.g., A7r5, HEK293) onto black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading : Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid) for approximately 1 hour at 37°C.

  • Washing : Gently wash the cells to remove any excess extracellular dye.

  • Measurement : Place the plate into a fluorescence imaging plate reader. Measure the baseline fluorescence for a short period.

  • Agonist Addition : Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells.

  • Data Recording : Continuously record the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.

  • Data Analysis : Calculate the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: Western Blot for ERK1/2 Phosphorylation

This protocol assesses the activation of a key downstream signaling pathway by detecting the phosphorylated (active) form of ERK1/2.

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Detection & Analysis treat 1. Starve cells, then treat with This compound for various times lyse 2. Lyse cells in RIPA buffer with protease/phosphatase inhibitors treat->lyse quantify 3. Quantify total protein concentration (e.g., BCA assay) lyse->quantify sds 4. Separate protein lysates by SDS-PAGE quantify->sds transfer 5. Transfer proteins to a membrane (PVDF or nitrocellulose) sds->transfer block 6. Block membrane to prevent non-specific antibody binding transfer->block primary_ab 7. Incubate with primary antibody (e.g., anti-phospho-ERK1/2) block->primary_ab secondary_ab 8. Wash, then incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect 9. Add chemiluminescent substrate (ECL) and image the blot secondary_ab->detect reprobe 10. (Optional) Strip and re-probe for total ERK1/2 as a loading control detect->reprobe analyze 11. Quantify band intensity using densitometry software detect->analyze reprobe->analyze

General Workflow for Western Blot Analysis

Methodology:

  • Cell Treatment : Grow cells to sub-confluence and serum-starve them overnight to reduce basal signaling. Treat cells with this compound (e.g., at its EC50 concentration) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Lysis : Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE : Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

  • Immunoblotting :

    • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis : Quantify the band intensities. To normalize the data, the blot can be stripped and re-probed with an antibody against total ERK1/2 to account for any differences in protein loading.

References

Dose-response curve experimental design for 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Experimental Design for Generating a Dose-Response Curve for 15(S)-Fluprostenol using a Cell-Based Calcium Mobilization Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] It is the C-15 epimer of fluprostenol, which is the active acid form of the glaucoma drug travoprost.[2] Like its parent compound, this compound is expected to act as an agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][3] The FP receptor is known to couple primarily through the Gαq subunit, which activates the phospholipase C (PLC) signaling cascade, leading to the mobilization of intracellular calcium ([Ca²⁺]i).[4][5]

This application note provides a detailed protocol for designing and executing a dose-response experiment to characterize the potency of this compound. The method described herein utilizes a cell-based fluorescence assay to measure intracellular calcium mobilization in response to varying concentrations of the compound. This allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC₅₀).

Principle of the Assay

The activation of the FP receptor by an agonist like this compound initiates a well-defined signaling pathway. The Gαq protein subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

This protocol employs a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that is loaded into the cells. This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. By measuring the change in fluorescence in a microplate reader, we can quantify the extent of receptor activation. A dose-response curve is generated by plotting the fluorescence response against the logarithm of the agonist concentration, allowing for the calculation of the EC₅₀ value.[6]

Signaling Pathway of this compound

The binding of this compound to the FP receptor triggers a cascade of intracellular events, as depicted in the diagram below.

FP_Signaling_Pathway FP Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FP_Receptor FP Receptor (GPCR) Gq Gαq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release Downstream Downstream Cellular Response (e.g., ERK1/2 Activation) Ca_Release->Downstream ER->Ca_Release Triggers Ligand This compound Ligand->FP_Receptor Binds

Caption: FP Receptor Gαq-mediated signaling cascade.

Materials and Reagents

ItemVendor & Catalog No. (Example)Storage Temperature
This compoundCayman Chemical (16787)-20°C
HEK293 Cells (FP-expressing)ATCC (CRL-1573)Liquid Nitrogen
DMEM, high glucoseGibco (11965092)4°C
Fetal Bovine Serum (FBS)Gibco (26140079)-20°C
Penicillin-StreptomycinGibco (15140122)-20°C
Trypsin-EDTA (0.25%)Gibco (25200056)4°C
DPBS, no calcium, no magnesiumGibco (14190144)Room Temperature
Fluo-4 AMInvitrogen (F14201)-20°C
Pluronic F-127Invitrogen (P3000MP)4°C
ProbenecidSigma-Aldrich (P8761)Room Temperature
DMSO, anhydrousSigma-Aldrich (276855)Room Temperature
96-well black, clear bottom platesCorning (3603)Room Temperature

Experimental Workflow Diagram

The overall experimental procedure is summarized in the following workflow.

Experimental_Workflow Dose-Response Assay Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis A 1. Culture HEK293-FP Cells B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-well Plate (e.g., 50,000 cells/well) B->C D 4. Incubate Overnight (37°C, 5% CO₂) C->D G 7. Wash Cells with Assay Buffer D->G E 5. Prepare Compound Dilutions (this compound) F 6. Prepare Dye Loading Buffer (Fluo-4 AM, Pluronic F-127) H 8. Load Cells with Dye (Incubate ~1 hour) I 9. Add Compound Dilutions to Plate J 10. Measure Fluorescence (Kinetic Read) K 11. Normalize Data (% Response) J->K L 12. Plot Dose-Response Curve (Response vs. log[Concentration]) K->L M 13. Calculate EC₅₀ (Non-linear Regression) L->M

Caption: Step-by-step workflow for the calcium mobilization assay.

Detailed Experimental Protocol

Day 1: Cell Seeding
  • Culture HEK293 cells stably expressing the human FP receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • When cells reach 80-90% confluency, wash with DPBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete media and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh media and perform a cell count.

  • Dilute the cells to a final concentration of 5 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (50,000 cells) into each well of a 96-well black, clear-bottom plate.

  • Incubate the plate overnight at 37°C, 5% CO₂.

Day 2: Calcium Mobilization Assay
  • Prepare Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.

  • Prepare Compound Plate:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in DMSO to create stocks for the desired concentration range. Given that the (S)-epimer may be less potent, a wide range is recommended.

    • Dilute these DMSO stocks into the Assay Buffer to create the final 2X compound solutions. The final DMSO concentration in the well should not exceed 0.1%.

    Table 1: Example Serial Dilution Scheme for Compound Plate (2X Concentration)

    Well [Stock] in DMSO Volume of Stock (µL) Volume of Assay Buffer (µL) Final 2X [Compound] (nM) Final 1X in Assay (nM)
    1 1 mM 20 980 20,000 10,000
    2 1 mM 6.3 993.7 6,320 3,160
    3 100 µM 20 980 2,000 1,000
    4 100 µM 6.3 993.7 632 316
    5 10 µM 20 980 200 100
    6 10 µM 6.3 993.7 63.2 31.6
    7 1 µM 20 980 20 10
    8 1 µM 6.3 993.7 6.32 3.16
    9 100 nM 20 980 2 1

    | 10 | - | - | - | 0 | 0 (Vehicle) |

  • Prepare Dye Loading Solution:

    • Prepare a 1 mM Fluo-4 AM stock in DMSO.

    • For 10 mL of loading solution, mix 4 µL of 1 mM Fluo-4 AM and 20 µL of 10% Pluronic F-127 into 10 mL of Assay Buffer. Final Fluo-4 AM concentration is 4 µM.

  • Cell Loading:

    • Aspirate the culture medium from the cell plate.

    • Gently wash each well once with 100 µL of Assay Buffer.

    • Add 100 µL of Dye Loading Solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader (e.g., FlexStation or FDSS/μCELL) to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm).

    • Program a kinetic run: 20 seconds of baseline reading, followed by automated addition of 100 µL from the compound plate, and then reading for an additional 120-180 seconds.

Data Analysis

  • Response Calculation: For each well, calculate the response as the maximum fluorescence value after compound addition minus the average baseline fluorescence.

  • Normalization:

    • Average the responses for the vehicle control wells (0% activation).

    • Average the responses for the highest concentration of a known full agonist, or the highest concentration of this compound that produces a maximal, saturating effect (100% activation).

    • Normalize the data for each concentration point using the formula: % Response = [(Response_Sample - Response_Vehicle) / (Response_Max - Response_Vehicle)] * 100

  • Curve Fitting:

    • Plot the normalized % Response (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism to fit the data.[6]

    • The equation is typically: Y = Bottom + (Top-Bottom) / (1 + 10^((LogEC50-X)*HillSlope))

Data Presentation and Expected Results

The experiment should yield a sigmoidal dose-response curve. The data can be tabulated as shown below.

Table 2: Hypothetical Raw and Normalized Response Data

log[Conc.] (M) [Conc.] (nM) Avg. Fluorescence Response (RFU) Normalized Response (%)
-10 0.1 155 2.1
-9.5 0.3 210 5.8
-9 1 450 18.9
-8.5 3.2 980 48.2
-8 10 1550 79.5
-7.5 31.6 1820 94.2
-7 100 1910 99.1
-6.5 316 1925 100.0
-6 1000 1920 99.7

| Vehicle | 0 | 120 | 0.0 |

From the fitted curve, key pharmacological parameters are determined.

Table 3: Summary of Dose-Response Parameters

Parameter Description Example Value
EC₅₀ Concentration for 50% of maximal response (Potency) ~4.5 nM
Hill Slope Steepness of the curve; indicates cooperativity 1.1
Eₘₐₓ Maximum observed effect (% activation) 100%

| LogEC₅₀ | Logarithm of the EC₅₀ value | -8.35 |

References

Application Notes and Protocols for Measuring Intracellular Calcium Mobilization Induced by 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the intracellular calcium mobilization induced by 15(S)-Fluprostenol, a potent prostaglandin (B15479496) F2α (PGF2α) analog. The protocols detailed below are designed for researchers in academic and industrial settings engaged in GPCR pharmacology, signal transduction, and drug discovery.

Introduction

This compound is a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor by agonists like this compound primarily couples to the Gαq signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in cytosolic Ca2+ is a hallmark of FP receptor activation and serves as a robust readout for receptor function.

Measuring this calcium mobilization is a critical step in characterizing the pharmacological profile of FP receptor agonists and antagonists. The most common methods employ fluorescence-based assays that utilize calcium-sensitive dyes. These assays are amenable to high-throughput screening (HTS) and are widely used in drug discovery.

Signaling Pathway of this compound-Induced Calcium Mobilization

The following diagram illustrates the signaling cascade initiated by the binding of this compound to the FP receptor, leading to an increase in intracellular calcium concentration.

FP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum 15S_Fluprostenol This compound FP_Receptor FP Receptor (GPCR) 15S_Fluprostenol->FP_Receptor Binds G_Protein Gαq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Release Ca²⁺ Release Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Store->Ca_Release Leads to

Caption: Signaling pathway of this compound.

Quantitative Data: Potency of FP Receptor Agonists

The following table summarizes the potency (EC50) of travoprost (B1681362) acid, the active form of this compound, in stimulating intracellular calcium mobilization in various cell types expressing the FP receptor.

CompoundCell LineSpeciesEC50 (nM)Reference
Travoprost acid ((+)-Fluprostenol)A7r5 cellsRat17.5 - 37[1]
Travoprost acid ((+)-Fluprostenol)3T3 cellsMouse17.5 - 37[1]
Travoprost acid ((+)-Fluprostenol)Cloned human ocular FP receptorsHuman17.5 - 37[1]

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Experimental Protocols

Protocol 1: Fluorescence-Based Intracellular Calcium Mobilization Assay using a Microplate Reader (e.g., FlexStation or FLIPR)

This protocol describes a method for measuring this compound-induced calcium mobilization in cells expressing the FP receptor using a fluorescent calcium indicator like Fluo-4 AM.

Materials and Reagents:

  • Cells expressing the FP receptor (e.g., HEK293-FP, A7r5)

  • Cell culture medium (e.g., DMEM, EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • This compound

  • Fluo-4 AM (or other suitable calcium-sensitive dye)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation, FLIPR)

Experimental Workflow Diagram:

Calcium_Assay_Workflow Start Start Cell_Seeding 1. Seed cells into a microplate Start->Cell_Seeding Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Dye_Loading 3. Load cells with Fluo-4 AM Incubation1->Dye_Loading Incubation2 4. Incubate for dye uptake Dye_Loading->Incubation2 Washing 5. Wash cells to remove excess dye Incubation2->Washing Compound_Addition 6. Add this compound Washing->Compound_Addition Measurement 7. Measure fluorescence change (kinetic read) Compound_Addition->Measurement Data_Analysis 8. Analyze data and determine EC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium mobilization assay.

Procedure:

  • Cell Seeding:

    • The day before the assay, seed cells into a black-walled, clear-bottom 96-well or 384-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Preparation of Reagents:

    • Assay Buffer: HBSS supplemented with 20 mM HEPES.

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C.

    • Dye Loading Solution: Prepare a 2 µM Fluo-4 AM solution in Assay Buffer.[2] Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using, add probenecid to a final concentration of 2.5 mM to inhibit the extrusion of the dye from the cells.

  • Dye Loading:

    • Aspirate the cell culture medium from the wells.

    • Add the appropriate volume of Dye Loading Solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[2]

  • Cell Washing:

    • After incubation, gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye.[2]

    • After the final wash, leave a final volume of buffer in each well (e.g., 100 µL for a 96-well plate).

  • Calcium Flux Measurement:

    • Prepare serial dilutions of this compound in Assay Buffer at a concentration that is 2X or 5X the final desired concentration, depending on the instrument's liquid handling capabilities.

    • Place the cell plate into the fluorescence microplate reader and allow it to equilibrate to 37°C.

    • Set the instrument to perform a kinetic read with an excitation wavelength of ~494 nm and an emission wavelength of ~525 nm for Fluo-4.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's integrated pipettor, add the this compound dilutions to the appropriate wells.

    • Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU).

    • Plot the ΔRFU against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

The methods described provide a robust framework for the quantitative analysis of intracellular calcium mobilization induced by this compound. These assays are essential for the pharmacological characterization of FP receptor agonists and for screening compound libraries to identify novel modulators of the FP receptor signaling pathway. Careful optimization of cell density, dye loading conditions, and agonist concentrations will ensure high-quality, reproducible data.

References

In Vivo Administration of 15(S)-Fluprostenol: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the in vivo administration of the specific 15(S)-epimer of Fluprostenol (B1673476) is limited in publicly available literature. The following application notes and protocols have been compiled based on studies involving Fluprostenol (unspecified isomer), its derivatives (e.g., isopropyl ester), and other closely related Prostaglandin (B15479496) F2α (PGF2α) analogs. Researchers should use this information as a guide and conduct dose-finding and tolerability studies for their specific animal model and experimental goals.

Introduction

15(S)-Fluprostenol is a synthetic analog of Prostaglandin F2α (PGF2α). Like other PGF2α analogs, it is expected to exert its biological effects primarily through the activation of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that can lead to a variety of physiological responses, including smooth muscle contraction, luteolysis, and reduction of intraocular pressure. This document provides an overview of potential in vivo administration techniques for this compound in animal studies, based on available data for related compounds.

Signaling Pathway of PGF2α Analogs

This compound is presumed to activate the FP receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G-protein. This initiates the phospholipase C (PLC) signaling pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade can modulate various cellular processes.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor G_Protein Gq FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: FP Receptor Signaling Cascade.

Quantitative Data from In Vivo Studies of Fluprostenol and Related Analogs

The following table summarizes quantitative data from in vivo studies. Note the absence of specific data for this compound.

Animal ModelCompoundAdministration RouteDoseObserved EffectReference
MareFluprostenolIntramuscular250 µg (single dose)Luteolysis and induction of estrus.[1]
MareFluprostenolIntramuscular125 µgInduction of delivery in late pregnancy.[2]
MouseProstaglandin Analogs (Topical)Topical (ocular)0.0015% - 0.01%Ocular surface inflammation with preserved formulations.[3][4]
BovineFluprostenolIn vitro (tissue strips)10⁻⁶ MInhibition of endothelin-1-induced contraction of trabecular meshwork.[5][6]
SheepCloprostenol (PGF2α analog)Intramuscular125 µg (two doses, 11-day interval)Estrus synchronization.[7]

Experimental Protocols

General Considerations for Formulation and Administration
  • Vehicle Selection: The choice of vehicle is critical for ensuring drug stability and bioavailability. For parenteral routes, sterile isotonic solutions are recommended. For topical applications, appropriate ophthalmic vehicles should be used.

  • pH: The pH of the formulation should be close to physiological pH (7.4) to minimize irritation and tissue damage, especially for subcutaneous and intramuscular injections.

  • Sterility: All parenteral formulations must be sterile.

  • Animal Handling and Restraint: Proper handling and restraint techniques are crucial to minimize stress to the animal and ensure accurate administration.

Intramuscular (IM) Injection Protocol (Adapted from Equine Studies)

This protocol is based on studies using Fluprostenol in mares and may be adapted for other large animal models.

IM_Protocol cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A 1. Prepare this compound in a sterile vehicle B 2. Determine dose based on body weight (e.g., µg/kg) A->B C 3. Draw up the calculated volume into a sterile syringe B->C D 4. Restrain the animal appropriately C->D E 5. Select a suitable muscle mass (e.g., gluteal, cervical) D->E F 6. Disinfect the injection site E->F G 7. Insert the needle deep into the muscle F->G H 8. Aspirate to ensure not in a blood vessel G->H I 9. Inject the solution slowly H->I J 10. Withdraw the needle and apply gentle pressure I->J K 11. Monitor the animal for any adverse reactions J->K

Caption: Intramuscular Injection Workflow.

Methodology:

  • Formulation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline or a buffered solution).

  • Dosing: Based on the study in mares, a starting point for dose-finding studies in large animals could be in the range of 0.5-1.0 µg/kg body weight.[1]

  • Administration:

    • Restrain the animal securely.

    • Identify a large muscle mass (e.g., gluteal muscles in horses).

    • Clean the injection site with an appropriate antiseptic.

    • Insert a sterile needle of appropriate gauge and length deep into the muscle.

    • Aspirate by pulling back on the syringe plunger to ensure the needle is not in a blood vessel.

    • If no blood is aspirated, inject the solution at a steady rate.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitoring: Observe the animal for behavioral changes, signs of discomfort, or systemic reactions. In mares, side effects such as sweating and increased respiration have been noted.[2]

Subcutaneous (SC) Injection Protocol (for Rodents)

This protocol is a general guideline for subcutaneous administration in mice and rats.

SC_Protocol cluster_prep_sc Preparation cluster_admin_sc Administration cluster_post_sc Post-Administration A_sc 1. Formulate this compound in sterile, isotonic vehicle B_sc 2. Calculate dose and volume (max 10 ml/kg) A_sc->B_sc C_sc 3. Use a 25-27G needle B_sc->C_sc D_sc 4. Restrain the rodent (e.g., scruffing) C_sc->D_sc E_sc 5. Lift the skin to form a tent (dorsal midline or flank) D_sc->E_sc F_sc 6. Insert the needle at the base of the tent E_sc->F_sc G_sc 7. Aspirate to check for blood F_sc->G_sc H_sc 8. Inject the solution G_sc->H_sc I_sc 9. Withdraw the needle H_sc->I_sc J_sc 10. Return animal to cage and monitor for local or systemic effects I_sc->J_sc

Caption: Subcutaneous Injection Workflow for Rodents.

Methodology:

  • Formulation: Dissolve this compound in a sterile, isotonic vehicle. The pH should be adjusted to be as close to neutral as possible.

  • Dosing and Volume: The volume for subcutaneous injection in mice should generally not exceed 10 ml/kg.

  • Administration:

    • Restrain the mouse or rat by scruffing the neck and back to create a "tent" of skin.

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

    • Gently pull back on the plunger to ensure the needle has not entered a blood vessel.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle.

  • Monitoring: Observe the animal for any signs of local irritation, inflammation, or systemic adverse effects.

Topical Ocular Administration Protocol (for Rabbits, Rats, or Monkeys)

This protocol is based on studies of various prostaglandin analogs for glaucoma research.

Methodology:

  • Formulation: Prepare this compound in a sterile ophthalmic solution. The concentration will need to be determined through dose-ranging studies, but concentrations of related compounds are often in the 0.0015% to 0.005% range.[3]

  • Administration:

    • Gently restrain the animal.

    • Administer a single drop (typically 25-50 µL) into the conjunctival sac of the eye, avoiding contact of the dropper tip with the ocular surface.

  • Monitoring:

    • Measure intraocular pressure (IOP) at baseline and at various time points post-administration using a tonometer appropriate for the animal species.

    • Observe for signs of ocular irritation, such as redness, swelling, and discharge.

Conclusion

The in vivo administration of this compound in animal studies requires careful consideration of the administration route, vehicle, dose, and animal model. While specific data for this epimer is scarce, the information available for fluprostenol and other PGF2α analogs provides a valuable starting point for experimental design. It is imperative that researchers conduct pilot studies to determine the optimal dosage and to monitor for any adverse effects in their chosen model. The protocols provided herein should be adapted to the specific needs of the research and in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for 15(S)-Fluprostenol as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 15(S)-Fluprostenol as a reference standard in analytical chemistry. This document is intended to guide researchers in the accurate quantification and analysis of this compound and related prostaglandin (B15479496) F2α (PGF2α) analogs in various matrices.

Introduction

This compound is a synthetic analog of prostaglandin F2α. It is an isomer of the potent FP receptor agonist, fluprostenol (B1673476).[1] As a well-characterized compound with high purity (≥98%), it is a suitable reference standard for the development and validation of analytical methods to detect and quantify fluprostenol and its isomers.[1] Such methods are crucial in drug development, quality control of pharmaceuticals, and metabolic studies. This compound can be a potential active metabolite of this compound isopropyl ester.[1] This document outlines its physicochemical properties, recommended analytical techniques, and detailed protocols for its use.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValueReference
Formal Name (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid[1]
CAS Number 54276-24-3[1]
Molecular Formula C₂₃H₂₉F₃O₆[1]
Formula Weight 458.5 g/mol [1]
Purity ≥98%[1]
Formulation A solution in ethanol[1]
Solubility DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 5 mg/ml[1]
λmax 222, 277 nm[1]
Storage -20°C[1]
Stability ≥ 2 years[1]

Biological Context: The Prostaglandin F2α (FP) Receptor Signaling Pathway

This compound is an isomer of fluprostenol, a potent agonist of the Prostaglandin F2α (FP) receptor.[1] The activation of the FP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events that are crucial in various physiological and pathological processes.[2] Understanding this pathway is vital for researchers in drug development targeting this receptor.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fluprostenol Fluprostenol FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Luteolysis) PKC->Cellular_Response Phosphorylates Target Proteins Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response Mediates

Caption: FP Receptor Signaling Pathway.

Analytical Methodologies

The quantification of this compound and its analogs can be achieved using various analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of prostaglandin analogs.[3] A reversed-phase HPLC method coupled with UV detection is suitable for routine analysis.

Table 1: Representative HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 222 nm and 277 nm
Injection Volume 20 µL
Column Temperature 25°C

Note: These are representative parameters and may require optimization for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[4]

Table 2: Representative LC-MS/MS Method Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 457 [M-H]⁻ (for Fluprostenol)
Product Ion (Q3) m/z 161 (3-trifluoromethylphenolate)
Collision Energy To be optimized for the specific instrument
Internal Standard Deuterated analog (e.g., Fluprostenol-d4)

Note: The precursor and product ions are based on the structure of fluprostenol and would need to be confirmed for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for prostaglandin analysis, though it often requires derivatization to increase the volatility of the analytes.[5]

Table 3: Representative GC-MS Method Parameters

ParameterCondition
Derivatization Pentafluorobenzyl (PFB) ester for the carboxyl group and trimethylsilyl (B98337) (TMS) ether for the hydroxyl groups
Ionization Mode Negative Ion Chemical Ionization (NICI)
Scan Type Selected Ion Monitoring (SIM)
Monitored Ion M-181 (loss of the PFB group)
Internal Standard Deuterated analog (e.g., 8-iso-PGF2α-d4)

Note: Derivatization and ionization conditions should be optimized for this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as a reference standard.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for generating reliable calibration curves.

  • Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of this compound reference standard in ethanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the appropriate solvent (e.g., mobile phase for HPLC, or a solvent compatible with the sample matrix) to prepare a series of working standards at concentrations ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.

Standard_Preparation_Workflow Start Start Weigh_Standard Accurately weigh This compound Reference Standard Start->Weigh_Standard Dissolve_Standard Dissolve in Ethanol to create Stock Solution (e.g., 1 mg/mL) Weigh_Standard->Dissolve_Standard Serial_Dilution Perform Serial Dilutions with appropriate solvent Dissolve_Standard->Serial_Dilution Working_Standards Generate a series of Working Standard Solutions (Calibration Curve Points) Serial_Dilution->Working_Standards End End Working_Standards->End

Caption: Standard Solution Preparation Workflow.

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the sample (e.g., plasma, urine) to pH 3-4 with a suitable acid.

    • Add an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge to separate the layers.

    • Collect the organic layer containing the analyte.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove polar impurities.

    • Elute the analyte with a high-organic-content solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Evaporate the eluate and reconstitute the residue.

Sample_Preparation_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Acidify_LLE Acidify Sample Add_Solvent_LLE Add Organic Solvent Acidify_LLE->Add_Solvent_LLE Extract_LLE Vortex & Centrifuge Add_Solvent_LLE->Extract_LLE Collect_LLE Collect Organic Layer Extract_LLE->Collect_LLE Evaporate_Reconstitute Evaporate Solvent & Reconstitute Residue Collect_LLE->Evaporate_Reconstitute Condition_SPE Condition SPE Cartridge Load_SPE Load Acidified Sample Condition_SPE->Load_SPE Wash_SPE Wash Cartridge Load_SPE->Wash_SPE Elute_SPE Elute Analyte Wash_SPE->Elute_SPE Elute_SPE->Evaporate_Reconstitute Sample Sample Sample->Acidify_LLE Sample->Condition_SPE Analysis Analysis Evaporate_Reconstitute->Analysis

Caption: Sample Preparation Workflow.

Method Validation Parameters

A robust analytical method should be validated for several key parameters. The following table provides typical acceptance criteria.

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte

Conclusion

This compound is a high-purity and stable compound, making it an excellent reference standard for the development and validation of analytical methods for the quantification of fluprostenol and related prostaglandin analogs. The protocols and data presented in these application notes provide a comprehensive guide for researchers in analytical chemistry and drug development. Method parameters should be optimized for specific instrumentation and sample matrices to ensure accurate and reliable results.

References

Application Notes: Competitive ELISA for the Quantification of Fluprostenol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Fluprostenol (B1673476) is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and a potent FP receptor agonist.[1][2] It is utilized in veterinary medicine for the synchronization of estrus and in ophthalmic solutions as its isopropyl ester prodrug, travoprost, for the treatment of glaucoma.[1][3] Monitoring the levels of fluprostenol and its metabolites in biological samples is crucial for pharmacokinetic studies, drug development, and clinical research. This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of fluprostenol.

The assay is based on the principle of competition between fluprostenol in the sample and a fixed amount of fluprostenol conjugated to an enzyme (tracer) for a limited number of binding sites on a specific antibody. The amount of enzyme-bound tracer is inversely proportional to the concentration of fluprostenol in the sample. The signal is generated by the enzymatic conversion of a substrate to a colored product, and the intensity of the color is measured spectrophotometrically.

Assay Performance and Specificity

The performance of the fluprostenol ELISA is characterized by its sensitivity and assay range. The cross-reactivity of the antibody with various metabolites of fluprostenol and other related prostaglandins (B1171923) determines the specificity of the assay.

Table 1: Quantitative Performance Data of the Fluprostenol ELISA

ParameterValueReference
Assay Range7.8-1,000 pg/mL[1]
Sensitivity (80% B/B₀)~16 pg/mL[1]

Table 2: Cross-Reactivity Profile of the Fluprostenol ELISA

CompoundCross-Reactivity (%)
Fluprostenol 100
2,3-dinor Fluprostenol100
Fluprostenol lactone diol100
9-keto Fluprostenol83
15(S)-Fluprostenol isopropyl ester27
11-keto Fluprostenol15.2
Fluprostenol isopropyl ester10
9-keto Fluprostenol isopropyl ester8.5
15-keto Fluprostenol free acid0.9
15-keto Fluprostenol isopropyl ester0.02
Latanoprost<0.01
Prostaglandin F2α<0.01

Note: The cross-reactivity data is derived from a commercially available ELISA kit and may vary between different antibody preparations.

Experimental Protocols

This section details the necessary steps for performing the competitive ELISA for fluprostenol. It is crucial to follow the protocol carefully to ensure accurate and reproducible results.

Materials and Reagents
  • Fluprostenol ELISA Plate (96-well, pre-coated with a capture antibody)

  • Fluprostenol Standard

  • Fluprostenol-Enzyme Conjugate (Tracer)

  • Wash Buffer Concentrate

  • Assay Buffer

  • Enzyme Substrate (e.g., TMB for HRP conjugate)

  • Stop Solution

  • Ultra-pure water

  • Adjustable pipettes and a repeating pipettor

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for TMB)

Reagent Preparation
  • Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with ultra-pure water.

  • Fluprostenol Standard Curve: Prepare a serial dilution of the Fluprostenol Standard in the Assay Buffer to create a standard curve. A typical concentration range might be from 1000 pg/mL down to 7.8 pg/mL.[4]

  • Fluprostenol-Enzyme Conjugate (Tracer): Reconstitute or dilute the tracer to the working concentration using the Assay Buffer as specified by the manufacturer.

Sample Preparation

The method of sample preparation depends on the sample matrix.

  • Cell Culture Supernatants: May often be diluted with Assay Buffer and assayed directly.[5]

  • Urine: Can typically be diluted with Assay Buffer and assayed directly.[5]

  • Plasma and Serum: May contain interfering substances. It is recommended to test for interference by assaying at least two different dilutions. If interference is observed, sample purification is necessary. A common method involves solid-phase extraction (SPE).[5]

    • Acidify the plasma or serum sample to a pH of approximately 4.0.[5]

    • Apply the acidified sample to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the fluprostenol with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in Assay Buffer.[5]

Assay Procedure
  • Add Reagents:

    • Add Assay Buffer to the non-specific binding (NSB) wells.

    • Add Assay Buffer to the maximum binding (B₀) wells.

    • Add the prepared Fluprostenol standards to the appropriate wells.

    • Add the prepared samples to the appropriate wells.

    • Add the diluted Fluprostenol-Enzyme Conjugate (Tracer) to all wells except the blank.

    • Add the specific antibody to all wells except the blank and NSB wells.

  • Incubation: Cover the plate and incubate for the recommended time (e.g., 18 hours) at 4°C.[1]

  • Washing: Wash the plate multiple times with 1X Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate to each well.

  • Development: Incubate the plate at room temperature for the recommended time (e.g., 90-120 minutes) to allow for color development.[1]

  • Stop Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.

  • Read Absorbance: Measure the absorbance of each well on a microplate reader at the appropriate wavelength.

Data Analysis
  • Calculate the average absorbance for each set of duplicate or triplicate wells.

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(Average Absorbance of Standard or Sample - Average Absorbance of NSB) / (Average Absorbance of B₀ - Average Absorbance of NSB)] x 100

  • Plot the %B/B₀ for the standards against their corresponding concentrations on a semi-logarithmic scale to generate a standard curve.

  • Determine the concentration of fluprostenol in the samples by interpolating their %B/B₀ values on the standard curve.

Visualizations

Metabolic Pathway of Fluprostenol

Fluprostenol undergoes biotransformation to various metabolites. The following diagram illustrates the relationship between fluprostenol and some of its known metabolites.

Fluprostenol_Metabolism Fluprostenol Fluprostenol Isopropyl_Ester Fluprostenol Isopropyl Ester Fluprostenol->Isopropyl_Ester Esterification Dinor 2,3-dinor Fluprostenol Fluprostenol->Dinor β-oxidation Keto_9 9-keto Fluprostenol Fluprostenol->Keto_9 Oxidation Keto_11 11-keto Fluprostenol Fluprostenol->Keto_11 Oxidation Keto_15 15-keto Fluprostenol Fluprostenol->Keto_15 Oxidation Lactone_Diol Fluprostenol lactone diol Fluprostenol->Lactone_Diol Lactonization

Caption: Simplified metabolic pathway of fluprostenol.

Experimental Workflow of the Competitive ELISA

The following diagram outlines the key steps in the competitive ELISA protocol for fluprostenol detection.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Add_Reagents Add Standards, Samples, Tracer, and Antibody Reagent_Prep->Add_Reagents Standard_Curve Standard Curve Dilution Standard_Curve->Add_Reagents Sample_Prep Sample Preparation Sample_Prep->Add_Reagents Incubate Incubate Plate Add_Reagents->Incubate Wash_1 Wash Plate Incubate->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Develop Color Development Add_Substrate->Develop Stop Stop Reaction Develop->Stop Read_Absorbance Read Absorbance Stop->Read_Absorbance Calculate Calculate %B/B₀ Read_Absorbance->Calculate Plot Plot Standard Curve Calculate->Plot Determine_Conc Determine Sample Concentration Plot->Determine_Conc

Caption: Experimental workflow for the fluprostenol competitive ELISA.

References

Application of 15(S)-Fluprostenol in Eyelash Growth and Hypotrichosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol, a potent prostaglandin (B15479496) F2α (PGF2α) analog, has garnered significant interest for its application in promoting eyelash growth and treating hypotrichosis (inadequate or insufficient eyelashes). Originally developed for ophthalmic use, the observation of eyelash hypertrichosis as a side effect has led to its exploration as a primary treatment for enhancing eyelash length, thickness, and darkness.[1][2][3] This document provides detailed application notes and protocols based on available research, focusing on a closely related derivative, 15-keto-fluprostenol isopropyl ester, to guide further investigation and development in this area.

Mechanism of Action

Prostaglandin F2α analogs, including this compound, exert their effects on eyelash growth by interacting with prostanoid receptors in the hair follicle.[1] This interaction is believed to modulate the hair growth cycle in two key ways:

  • Anagen Phase Initiation: It stimulates dormant hair follicles in the telogen (resting) phase to transition into the anagen (growth) phase.[1][3][4]

  • Anagen Phase Prolongation: It extends the duration of the anagen phase, allowing eyelashes to grow longer and thicker than they normally would.[3][4][5]

Furthermore, these analogs appear to stimulate melanogenesis, which contributes to the darkening of the eyelashes.[5] The increased size of the dermal papilla and hair bulb is also thought to contribute to fuller lashes.[6]

G cluster_membrane Cell Membrane cluster_cell Hair Follicle Cell cluster_effects Physiological Effects Prostaglandin_Analog This compound FP_Receptor Prostanoid FP Receptor Prostaglandin_Analog->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Anagen_Prolongation Prolongation of Anagen Phase Gene_Expression->Anagen_Prolongation Leads to Telogen_to_Anagen Stimulation of Telogen to Anagen Transition Gene_Expression->Telogen_to_Anagen Leads to Melanogenesis Increased Melanogenesis Gene_Expression->Melanogenesis Leads to Increased_Length Longer Eyelashes Anagen_Prolongation->Increased_Length Results in Increased_Thickness Thicker Eyelashes Telogen_to_Anagen->Increased_Thickness Results in Darker_Lashes Darker Eyelashes Melanogenesis->Darker_Lashes Results in

Figure 1: Proposed signaling pathway for this compound in eyelash growth.

Efficacy and Safety Data

A monocentric, double-blind, vehicle-controlled study was conducted to evaluate the efficacy and safety of a cosmetic gel containing 15-keto-fluprostenol isopropyl ester (80 µg/mL) for the treatment of idiopathic eyelash hypotrichosis.[5][7]

Quantitative Efficacy Data
ParameterTreatment Group (15-keto-fluprostenol)Vehicle Groupp-value
Mean Change in Eyelash Length (mm) 1.6330.25< 0.0001
Patient-Reported Outcomes
Longer and Darker Lashes80% of patients20% of patientsN/A
Reduced Mascara Application Time80% of patientsN/AN/A

Data extracted from a study by Fabbrocini et al., 2019.[5][7]

Safety Profile

In the aforementioned study, the 15-keto-fluprostenol isopropyl ester gel demonstrated an excellent safety profile. Only one patient in the treatment group reported experiencing a sensation of ocular heaviness and a headache.[5][7] It is important to note that while generally well-tolerated when applied to the eyelid margin, other prostaglandin analogs have been associated with side effects such as ocular irritation and hyperpigmentation of the iris and periorbital skin when administered directly into the eye.[3][8]

Experimental Protocols

The following is a detailed protocol based on the clinical trial of 15-keto-fluprostenol isopropyl ester gel for eyelash hypotrichosis.

Study Design: Double-Blind, Vehicle-Controlled Clinical Trial

G Screening Screening of 40 Female Patients (Idiopathic Hypotrichosis, GEA 1 or 2) Randomization Randomization (Double-Blind) Screening->Randomization Group1 Group 1 (n=20) 15-keto-fluprostenol isopropyl ester gel (80 µg/mL) Randomization->Group1 Group2 Group 2 (n=20) Vehicle Gel Randomization->Group2 Treatment Once-daily topical application to the upper eyelid margin Group1->Treatment Group2->Treatment FollowUp Follow-up Assessments at T0 (Baseline) and T2 Treatment->FollowUp Efficacy Efficacy Measurement: - Eyelash Length - Eyelash Satisfaction Questionnaire (ESQ) FollowUp->Efficacy Safety Safety Assessment: - Adverse Event Reporting FollowUp->Safety

Figure 2: Experimental workflow for a clinical trial of 15-keto-fluprostenol.

1. Subject Recruitment:

  • Inclusion Criteria: Forty female patients aged 18 years or older with idiopathic hypotrichosis, classified as Grade 1 or 2 on the Global Eyelash Assessment (GEA) scale.[5][7] Patients should also express feelings of low confidence related to their eyelashes, as determined by the Eyelash Satisfaction Questionnaire (ESQ).[5][7]

  • Exclusion Criteria: Known hypersensitivity to prostaglandin analogs, active ocular disease, or current use of other eyelash growth products.

2. Randomization and Blinding:

  • Subjects are randomly assigned to one of two groups in a double-blind fashion.

    • Group 1 (Treatment): Receives the active gel containing 15-keto-fluprostenol isopropyl ester (80 µg/mL).

    • Group 2 (Control): Receives the vehicle gel without the active ingredient.

  • Both patients and investigators are blinded to the treatment allocation.

3. Treatment Administration:

  • Patients are instructed to apply a small amount of the assigned gel once daily, typically in the evening, to the skin of the upper eyelid margin at the base of the eyelashes.

  • A sterile, single-use applicator should be used for each eye to prevent contamination.

4. Efficacy and Safety Assessments:

  • Baseline (T0):

    • Measurement of eyelash length at the midpoint of the palpebral margins using digital image analysis.

    • Completion of the Eyelash Satisfaction Questionnaire (ESQ).

    • Documentation of any pre-existing conditions.

  • Follow-up (T2 - e.g., 12 weeks):

    • Repeat measurement of eyelash length.

    • Repeat administration of the ESQ.

    • Recording of any adverse events reported by the subjects.

5. Data Analysis:

  • Statistical analysis is performed to compare the change in eyelash length between the treatment and vehicle groups.

  • Patient-reported outcomes from the ESQ are also compared.

  • The incidence and nature of adverse events are documented for each group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are effective and safe for enhancing eyelash growth in individuals with hypotrichosis. The detailed protocol provided serves as a robust framework for conducting further clinical investigations to solidify these findings and explore optimal concentrations and formulations. Future research could also focus on direct comparative studies with other prostaglandin analogs, long-term safety and efficacy, and the potential application for other hair loss conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 15(S)-Fluprostenol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 15(S)-Fluprostenol concentration in your in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an isomer of the potent prostaglandin (B15479496) F2α (PGF2α) analog, fluprostenol (B1673476).[1][2] It is the potential active metabolite of this compound isopropyl ester.[1][2] Like other FP receptor agonists, it is presumed to exert its effects by binding to and activating the prostaglandin F receptor (FP receptor). This activation can trigger various downstream signaling pathways. A primary mechanism of action for FP receptor agonists involves the release of endogenous matrix metalloproteinases (MMPs), which can remodel the extracellular matrix.[3] Additionally, these agonists have been shown to promote the activation of endogenous anti-oxidant gene expression systems.[3]

Q2: What is the difference between this compound and Fluprostenol?

A2: this compound is the 15(S) epimer, which is an isomer of fluprostenol (the 15(R) epimer). While both are FP receptor agonists, this compound is suggested to have a lower potency than the 15(R) epimer, fluprostenol.[1][2] Travoprost is the isopropyl ester prodrug of the 15(R) epimer, fluprostenol.[4][5][6]

Q3: What is a good starting concentration for this compound in an in vitro assay?

A3: Direct experimental data on optimal concentrations for this compound is limited. However, based on data for other prostaglandin analogs, a good starting point for a dose-response experiment would be to test a wide range of concentrations, for instance, from 1 nM to 10 µM. For context, studies on other prostaglandin analogs have used concentrations in the nanomolar to low micromolar range. For example, in studies with human trabecular meshwork cells, latanoprost (B1674536) free acid was used at 76.8 nM and 768 nM, while bimatoprost (B1667075) free acid was used at 25.7 nM and 257 nM.[7]

Q4: How should I prepare my stock solution of this compound?

A4: this compound is typically supplied as a solution in an organic solvent like ethanol (B145695) or methyl acetate. It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it in your culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: No observable effect at expected concentrations.
Possible Cause Troubleshooting Step
Concentration is too low. Perform a dose-response experiment with a broader range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to determine the optimal effective concentration for your specific cell type and assay.
Compound instability. This compound should be stored at -20°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.
Low FP receptor expression in the cell line. Verify the expression of the prostaglandin F receptor (FP receptor) in your cell line of choice through techniques like qPCR or Western blotting.
Incorrect experimental endpoint. The chosen assay may not be suitable for detecting the effects of FP receptor activation in your system. Consider alternative assays that measure downstream effects, such as MMP activity (e.g., zymography) or changes in intracellular calcium.
Problem 2: High levels of cytotoxicity observed.
Possible Cause Troubleshooting Step
Concentration is too high. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, WST-1, or Calcein-AM/Ethidium Homodimer-1).[8][9] This will help establish a non-toxic working concentration range.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent control to assess its effect on cell viability.
Contamination of the compound. Ensure the purity of your this compound. If in doubt, obtain a new batch from a reputable supplier.

Data Presentation

Table 1: Recommended Starting Concentrations for Prostaglandin Analogs in In Vitro Assays (for reference when optimizing this compound)

CompoundCell TypeConcentration RangeReference
Latanoprost (free acid)Human Trabecular Meshwork Cells76.8 nM - 768 nM[7]
Bimatoprost (free acid)Human Trabecular Meshwork Cells25.7 nM - 257 nM[7]
Travoprost (free acid)Human Corneal Epithelial Cells0.004% solution[10]
LatanoprostHuman Conjunctival Cells0.005% solution (diluted 1/100)[11]

Note: The concentrations from commercial formulations are provided for context but will require conversion to molarity for precise in vitro work.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with the same final concentration of solvent) and a positive control for cytotoxicity (e.g., Triton X-100). Replace the old medium with the treatment medium.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathways and Workflows

FP_Receptor_Signaling_Pathway Simplified FP Receptor Signaling Pathway Fluprostenol This compound FP_Receptor FP Receptor Fluprostenol->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream MMP_Upregulation MMP Upregulation PKC_Activation->MMP_Upregulation Antioxidant_Genes Antioxidant Gene Expression PKC_Activation->Antioxidant_Genes MMP_Upregulation->Downstream Antioxidant_Genes->Downstream

Caption: Simplified signaling pathway of FP receptor activation.

experimental_workflow General Experimental Workflow for Optimizing this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Prepare this compound Stock Solution Dose_Response Perform Dose-Response (e.g., 1 nM - 10 µM) Stock->Dose_Response Cells Culture and Seed Target Cells Cells->Dose_Response Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Dose_Response->Cytotoxicity Functional_Assay Perform Functional Assay (e.g., MMP activity) Dose_Response->Functional_Assay Data_Collection Data Collection Cytotoxicity->Data_Collection Functional_Assay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Determine Optimal Concentration Analysis->Conclusion

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic Troubleshooting Logic Flow Start Experiment Performed Observed_Effect Effect Observed? Start->Observed_Effect No_Effect No Effect Observed_Effect->No_Effect No Cytotoxicity_Observed Cytotoxicity Observed? Observed_Effect->Cytotoxicity_Observed Yes Check_Concentration Increase Concentration No_Effect->Check_Concentration Check_Receptor Verify FP Receptor Expression No_Effect->Check_Receptor Check_Assay Change Assay Endpoint No_Effect->Check_Assay High_Cytotoxicity High Cytotoxicity Cytotoxicity_Observed->High_Cytotoxicity Yes Optimal_Effect Optimal Effect Cytotoxicity_Observed->Optimal_Effect No Lower_Concentration Decrease Concentration High_Cytotoxicity->Lower_Concentration Check_Solvent Check Solvent Concentration High_Cytotoxicity->Check_Solvent

Caption: Troubleshooting decision tree for in vitro assays.

References

How to prevent degradation of 15(S)-Fluprostenol during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 15(S)-Fluprostenol to prevent its degradation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][3] Under these conditions, it is expected to be stable for at least two years.[1][2][3] If the compound is in a solvent, some suppliers recommend storage at -80°C for up to one year.

Q2: In what form is this compound typically supplied?

This compound is often supplied as a solution in an organic solvent, such as ethanol (B145695) or methyl acetate.[1]

Q3: What solvents are compatible with this compound?

This compound is soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1][3] To prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice.

Q4: How should I prepare an aqueous solution of this compound?

To prepare an aqueous solution, first, dissolve the this compound in an organic solvent such as DMSO or ethanol. Then, slowly add the desired aqueous buffer to the organic solvent solution while vortexing. This method helps to minimize precipitation of the compound.

Q5: How long are aqueous solutions of this compound stable?

It is not recommended to store aqueous solutions of this compound for more than one day. For optimal results, aqueous solutions should be prepared fresh just prior to use.

Q6: What are the known degradation pathways for this compound?

As a prostaglandin (B15479496) F2α analog, this compound is susceptible to degradation pathways common to this class of compounds. These include oxidation of the 15-hydroxyl group to a ketone, which is a common impurity found in commercial preparations. Other potential degradation pathways include epimerization and beta-oxidation.[4]

Storage and Stability Summary

ParameterRecommendationStability
Long-Term Storage (As Supplied) -20°C≥ 2 years[1][2][3]
Solution in Organic Solvent -80°CUp to 1 year
Aqueous Solutions Prepare fresh before useNot recommended for storage > 24 hours

Troubleshooting Guide

Encountering issues in your experiments? This guide will help you troubleshoot common problems related to the degradation of this compound.

Problem: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound, leading to a lower concentration of the active compound.

  • Check Storage Conditions: Ensure that the compound has been consistently stored at -20°C.

  • Review Solution Preparation: Aqueous solutions should be prepared fresh for each experiment. Avoid using old aqueous stocks.

  • Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions.

  • pH of Medium: Prostaglandins (B1171923) can be sensitive to pH. Ensure the pH of your experimental medium is within a stable range. For some related prostaglandins, stability is greater at a slightly basic pH.

Problem: Loss of biological activity.

A complete loss of activity strongly suggests significant degradation of the compound.

  • Consider Oxidation: The 15-hydroxyl group is critical for activity. Oxidation to a ketone can drastically reduce or eliminate biological function. Protect the compound from excessive exposure to air. When preparing solutions, consider purging with an inert gas like nitrogen or argon.

  • Verify Compound Integrity: If you suspect degradation, it is advisable to verify the integrity of your stock solution using an analytical method like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Decision Tree

G A Inconsistent Results or Loss of Activity B Was the compound stored at -20°C? A->B C Were aqueous solutions prepared fresh? B->C Yes D Consider purchasing a new batch of the compound. B->D No E Prepare fresh aqueous solutions daily and re-run the experiment. C->E No F Check solvent quality and handling procedures. Use anhydrous solvents and purge with inert gas. C->F Yes G Verify compound integrity with HPLC. If degraded, acquire a new batch. F->G

Caption: Troubleshooting workflow for experimental issues.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution and a diluted working solution of this compound.

Materials:

  • This compound

  • Anhydrous ethanol or DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

Procedure:

  • Warm the Compound: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Prepare Stock Solution:

    • If the compound is supplied as a solid, dissolve it in anhydrous ethanol or DMSO to a desired concentration (e.g., 10 mg/mL).

    • If supplied in a solvent, you can use it directly or evaporate the solvent under a gentle stream of inert gas and reconstitute in the solvent of your choice.

    • Vortex briefly to ensure complete dissolution.

  • Store Stock Solution: Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration using the appropriate sterile aqueous buffer.

    • Gently vortex to mix.

    • Use the freshly prepared working solution immediately. Do not store.

Protocol 2: General Stability Assessment using HPLC

Objective: To assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired matrix (e.g., different pH buffers, cell culture media).

  • Stress Conditions: Expose the samples to various conditions to be tested (e.g., different temperatures, light exposure, presence of oxidizing agents).

  • Time Points: Collect aliquots of each sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench any reaction and store at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable for prostaglandin analogs.

    • The mobile phase could consist of an acetonitrile/water gradient with a modifier like trifluoroacetic acid.

    • Use UV detection at an appropriate wavelength (e.g., ~222 nm or ~280 nm).[1]

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

Potential Degradation Pathway of this compound

G A This compound B 15-keto-Fluprostenol A->B Oxidation C 15(R)-Fluprostenol (Epimer) A->C Epimerization (e.g., under acidic conditions) D Further Degradation (e.g., Beta-oxidation) B->D C->D G A Prepare this compound Solutions in Test Matrix B Expose to Stress Conditions (Temp, Light, pH) A->B C Collect Samples at Defined Time Points B->C D Analyze by HPLC-UV C->D E Quantify Remaining Compound and Degradation Products D->E F Determine Degradation Rate E->F G cluster_cell Cell Membrane A This compound B FP Receptor A->B Binds to C Gq Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 -> IP3 + DAG D->E Catalyzes F Increase in intracellular Ca2+ E->F Leads to G Downstream Cellular Effects F->G

References

Identifying and minimizing off-target effects of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of 15(S)-Fluprostenol. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, focusing on unexpected results that could indicate off-target effects.

Issue 1: Inconsistent or lower than expected potency in functional assays.

  • Question: My dose-response curve for this compound shows lower potency (higher EC50) than expected based on literature for FP receptor agonists. What could be the cause?

  • Answer:

    • Stereoisomer Potency: this compound is the C-15 epimer of the potent FP receptor agonist, fluprostenol (B1673476). Inversion of the stereochemistry at the C-15 position of prostaglandin (B15479496) F2α analogs is known to significantly reduce potency at the FP receptor, often by as much as 100-fold. It is crucial to compare your results to data for the correct stereoisomer.

    • Ligand Degradation: Ensure the stock solution of this compound is fresh and has been stored correctly at -20°C. Repeated freeze-thaw cycles can degrade the compound.

    • Cellular Assay Conditions:

      • Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to changes in receptor expression and signaling efficiency.

      • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization. Optimize incubation times to capture the maximal response before significant desensitization occurs.[1][2]

      • Assay Interference: Components of the assay medium or the compound solvent (e.g., DMSO) can interfere with the assay. Perform appropriate vehicle controls.

Issue 2: Unexpected physiological responses in cellular or tissue-based assays.

  • Question: I am observing a cellular response that is not typically associated with FP receptor activation (e.g., a significant change in cAMP levels, or unexpected smooth muscle contraction/relaxation). Could this be an off-target effect?

  • Answer:

    • Cross-reactivity with other Prostanoid Receptors: While fluprostenol is highly selective for the FP receptor, this compound's off-target profile is less characterized. It is plausible that it interacts with other prostanoid receptors (EP, DP, IP, TP) which couple to different signaling pathways. For example, activation of EP2 or EP4 receptors leads to an increase in cAMP, while EP1 and TP receptor activation can also lead to calcium mobilization, similar to the FP receptor.

    • Experimental Approach to Identify Off-Target Receptor:

      • Receptor Panel Screening: Test this compound against a panel of cell lines, each expressing a single type of prostanoid receptor.

      • Selective Antagonists: Use selective antagonists for other prostanoid receptors in your assay to see if the unexpected response is blocked.

      • Second Messenger Assays: Measure changes in both intracellular calcium and cAMP levels to profile the signaling pathway being activated.

Issue 3: High background or variable results in radioligand binding assays.

  • Question: My radioligand binding assay for this compound shows high non-specific binding or significant variability between replicates. How can I troubleshoot this?

  • Answer:

    • Radioligand Quality: Ensure the radioligand is not degraded. Use a fresh batch if necessary.

    • Membrane Preparation: The quality of the cell membrane preparation is critical. Ensure adequate homogenization and washing steps to remove interfering substances.

    • Assay Buffer Composition: Optimize the composition of the binding buffer, including pH and ionic strength.

    • Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. Determine the optimal incubation time and temperature for your specific receptor and radioligand.

    • Filtration Technique: If using a filtration-based assay, ensure that the filters are properly pre-soaked and that the washing steps are rapid and consistent to minimize dissociation of the radioligand-receptor complex.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an analog of prostaglandin F2α and is expected to act as an agonist at the prostaglandin F (FP) receptor.[3] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Q2: What are the known and potential off-target effects of this compound?

A2: Specific quantitative data on the off-target binding profile of this compound is limited. However, based on data for its 15(R) epimer, fluprostenol, and general knowledge of prostaglandin analogs, potential off-target interactions could occur with other prostanoid receptors. Fluprostenol is known to be highly selective for the FP receptor.[4] It is important to experimentally determine the selectivity profile of this compound, as the change in stereochemistry could alter its binding characteristics.

Q3: How can I minimize off-target effects in my experiments?

A3:

  • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that elicits the desired on-target effect in your experimental system to minimize the likelihood of engaging lower-affinity off-target receptors.

  • Use Selective Antagonists: In complex biological systems, use a selective FP receptor antagonist to confirm that the observed effect is mediated by the FP receptor.

  • Employ Knockout/Knockdown Models: Utilize cell lines or animal models where the FP receptor has been knocked out or knocked down to verify that the biological response is dependent on the presence of the target receptor.

  • Profile Against a Receptor Panel: Screen this compound against a broad panel of GPCRs, particularly the other prostanoid receptors, to identify potential off-target interactions.

Q4: What are the common side effects of prostaglandin F2α analogs in clinical use that might indicate off-target effects?

A4: Clinically used prostaglandin F2α analogs, such as latanoprost (B1674536) and travoprost (B1681362) (of which fluprostenol is the active metabolite), are generally well-tolerated. Most side effects are localized to the eye when used for glaucoma and include conjunctival hyperemia, eyelash growth, and iris pigmentation changes.[5][6] Systemic side effects are rare but can occur.[7] Some ocular effects, such as inflammation, could potentially be mediated by off-target activation of other prostanoid receptors like the EP receptors.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables provide data for its more potent 15(R) epimer, (+)-Fluprostenol (also known as travoprost acid), to serve as a benchmark for on-target activity. It is expected that this compound will exhibit a significantly lower affinity and potency for the FP receptor.

Table 1: Binding Affinity (Ki) of (+)-Fluprostenol at Prostanoid Receptors

ReceptorLigandKi (nM)SpeciesReference
FP(+)-Fluprostenol3-4Mouse[4]
FP(+)-Fluprostenol49.9Human (cloned)

Table 2: Functional Activity (EC50) of (+)-Fluprostenol at Prostanoid Receptors

ReceptorAssayEC50 (nM)Cell Line/TissueReference
FPCalcium Mobilization2.4Not Specified
FPCalcium Mobilization17.5Cloned Human Ocular FP Receptors
FPCalcium Mobilization19.1Rat A7r5 cells
FPCalcium Mobilization37.3Mouse 3T3 cells

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the FP receptor and other prostanoid receptors.

  • Membrane Preparation:

    • Culture cells stably expressing the prostanoid receptor of interest.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand for the receptor of interest (e.g., [3H]-PGF2α for the FP receptor).

    • Add increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, add a high concentration of an unlabeled reference ligand for the specific receptor.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at an optimized temperature and time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

This protocol is for determining the functional potency (EC50) of this compound at Gq-coupled receptors like the FP receptor.

  • Cell Preparation:

    • Plate cells expressing the receptor of interest in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for a specified time to allow the dye to enter the cells.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Use a fluorescence plate reader with an integrated fluidic dispenser to add the this compound dilutions to the wells.

    • Measure the fluorescence intensity kinetically, immediately before and after the addition of the compound.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the change in fluorescence against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

FP_Receptor_Signaling_Pathway Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds to Gq_11 Gq/11 FP_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Signaling pathway of the FP receptor upon activation by this compound.

Experimental_Workflow_Off_Target cluster_0 Initial Observation cluster_1 Hypothesis: Off-Target Effect cluster_2 Experimental Validation cluster_3 Conclusion Unexpected_Result Unexpected Experimental Result (e.g., low potency, atypical response) Hypothesis Hypothesize Off-Target Interaction Unexpected_Result->Hypothesis Receptor_Screening Receptor Binding/Functional Screen (Prostanoid Receptor Panel) Hypothesis->Receptor_Screening Selective_Antagonists Use of Selective Antagonists for Off-Target Receptors Hypothesis->Selective_Antagonists Second_Messenger Profile Second Messengers (cAMP vs. Calcium) Hypothesis->Second_Messenger Identify_Off_Target Identify Specific Off-Target Receptor(s) Receptor_Screening->Identify_Off_Target Selective_Antagonists->Identify_Off_Target Second_Messenger->Identify_Off_Target Minimize_Effect Minimize Off-Target Effect (Lower concentration, etc.) Identify_Off_Target->Minimize_Effect

References

How to handle potential impurities in commercial preparations of fluprostenol isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluprostenol (B1673476) isopropyl ester (also known as travoprost). This guide is designed for researchers, scientists, and drug development professionals to help identify and manage potential impurities in commercial preparations, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is fluprostenol isopropyl ester and what is its primary mechanism of action in research?

A1: Fluprostenol isopropyl ester is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1] It functions as a prodrug, meaning the isopropyl ester is hydrolyzed by endogenous esterases in the target tissue to its active free acid form, (+)-fluprostenol.[2] The active form is a potent and selective agonist for the prostaglandin F receptor (FP receptor).[1][3] Activation of the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that is primarily studied for its ability to reduce intraocular pressure.[1]

Q2: Why is it critical to consider potential impurities in my experiments?

A2: Impurities in commercial preparations of fluprostenol isopropyl ester can significantly impact experimental outcomes. These compounds can introduce variability, lead to misinterpretation of data, and cause unexpected biological effects. Potential issues include altered potency due to the presence of less active isomers, off-target effects from impurities that interact with other receptors, and inaccurate quantification if the impurity profile is not considered.

Q3: What are the common types of impurities found in commercial fluprostenol isopropyl ester preparations?

A3: Commercial preparations, typically with a purity of ≥98%, may still contain several types of process-related and degradation impurities.[1][4] These can include stereoisomers (e.g., epimers at the C-15 position or geometric isomers at the C-5 double bond), oxidation products, and byproducts from the synthesis or degradation process. A summary of common impurities and their potential effects is provided in Table 1.

Q4: How can I assess the purity of my fluprostenol isopropyl ester sample?

A4: The most common and reliable method for assessing the purity of fluprostenol isopropyl ester is High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector.[5] This technique can separate the main compound from various impurities. For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is the preferred method. A detailed protocol for a standard HPLC analysis is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem: My experimental results are inconsistent or show high variability.

  • Possible Cause: This could be due to the degradation of fluprostenol isopropyl ester in your stock solution or experimental medium. The compound is susceptible to hydrolysis, especially in aqueous solutions.

  • Solution: Prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day.[4] When preparing stock solutions in organic solvents like DMSO or ethanol (B145695), ensure they are stored at -20°C, where they are stable for at least six months.[4] To minimize degradation, evaporate the solvent from the commercial preparation under a gentle stream of nitrogen before dissolving in your chosen solvent.[4]

Problem: I'm observing off-target effects or unexpected cellular responses.

  • Possible Cause: Synthesis-related impurities may have biological activity at different receptors. For example, oxidized impurities like 9-keto fluprostenol could potentially act as agonists at prostaglandin E (EP) receptors.

  • Solution: First, confirm the purity of your sample using the HPLC method described below. If significant impurities are detected, consider purifying the compound using preparative HPLC (see Protocol 2) or purchasing a higher purity grade from a reputable supplier. It is also crucial to include appropriate controls in your experiments to differentiate between on-target and off-target effects.

Problem: The compound appears to have lower potency (higher EC50) than reported in the literature.

  • Possible Cause: The presence of inactive or less active stereoisomers, such as the 15(S)-epimer, can reduce the overall potency of the compound, as the biological activity is highly dependent on the correct stereochemistry.[2] Degradation into the free acid form before application can also affect the dose that reaches the target tissue, especially in transport studies.

  • Solution: Verify the isomeric purity of your lot using an appropriate chiral chromatography method if possible, or consult the supplier's certificate of analysis. Ensure proper storage and handling as outlined above to prevent degradation. The workflow below outlines a general approach to troubleshooting impurity-related issues.

G

Caption: A decision-making workflow for troubleshooting experimental issues.

Data Presentation

Table 1: Common Impurities in Commercial Fluprostenol Isopropyl Ester and Their Potential Experimental Impact

Impurity ClassSpecific ExamplePotential SourcePotential Impact on Experiments
Geometric Isomers 5,6-trans-Fluprostenol isopropyl ester[1][6]Synthesis byproductMay exhibit lower binding affinity for the FP receptor, reducing overall potency.
Stereoisomers (Epimers) 15(S)-Fluprostenol isopropyl ester[1][2]Synthesis byproductThe stereochemistry at C-15 is critical for activity; this "unnatural" epimer may be significantly less active.[2]
Oxidation Products 9-keto or 15-keto Fluprostenol isopropyl esterDegradationMay have reduced FP receptor activity or gain affinity for other prostaglandin receptors (e.g., EP receptors), causing off-target effects.
Hydrolysis Products (+)-Fluprostenol (free acid)[1]Degradation (hydrolysis of the ester)This is the active form. Its premature presence can alter pharmacokinetics in cell-based or in vivo models and indicates sample instability.

Experimental Protocols

Protocol 1: Purity Assessment by Analytical HPLC-UV

This protocol provides a general method for assessing the purity of a fluprostenol isopropyl ester sample. It is based on typical conditions for analyzing prostaglandin analogs.[5]

1. Materials and Equipment:

  • Fluprostenol isopropyl ester sample

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase (100 x 4.6 mm, 5 µm)
Mobile Phase A HPLC-grade Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient Isocratic
Composition 20% Mobile Phase A : 80% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 210 nm or 220 nm[4][5]
Injection Volume 1-10 µL

3. Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of fluprostenol isopropyl ester in a suitable organic solvent (e.g., ethanol or acetonitrile).

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Analysis: Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities. The main peak for fluprostenol isopropyl ester should be well-resolved from any other peaks.

  • Quantification: Purity is typically assessed by the area percentage method. Calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A high-quality standard should exhibit a purity of ≥98%.

Protocol 2: Small-Scale Purification by Preparative HPLC

This protocol is adapted from methods used for purifying fluorinated prostaglandins (B1171923) and is intended for removing significant impurities like the 5,6-trans isomer.[6]

1. Materials and Equipment:

  • Crude or impure fluprostenol isopropyl ester sample

  • HPLC-grade n-hexane and ethanol

  • Preparative HPLC system with a fraction collector

  • Silica (normal-phase) column (e.g., Varian SepTech Si60, 10 µm)[6]

2. Chromatographic Conditions:

ParameterValue
Column Preparative Silica Gel (Normal-Phase)
Mobile Phase 95% n-Hexane : 5% Ethanol[6]
Flow Rate Dependent on column size (e.g., 266 mL/min for large columns)[6]
Detection UV (at a suitable wavelength, e.g., 220 nm)

3. Procedure:

  • Sample Preparation: Dissolve the crude fluprostenol isopropyl ester in a minimal amount of isopropanol (B130326) or the mobile phase.[6]

  • Injection: Load the dissolved sample onto the preparative HPLC column.

  • Separation & Fraction Collection: Run the chromatogram and collect fractions corresponding to the main fluprostenol isopropyl ester peak as it elutes.

  • Purity Verification: Analyze the collected fractions using the analytical HPLC method (Protocol 1) to confirm purity.

  • Solvent Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure or a gentle stream of nitrogen to obtain the purified compound. This method has been shown to reduce the 5,6-trans isomer impurity to less than 0.5%.[6]

Signaling Pathway

Fluprostenol isopropyl ester's active metabolite, (+)-fluprostenol, exerts its effects by binding to the FP receptor. This receptor is coupled to the Gq family of G-proteins.[7] The binding event triggers a well-defined intracellular signaling cascade, as depicted below.

G

Caption: The Gq-coupled signaling cascade initiated by FP receptor activation.

References

Addressing variability in cell response to 15(S)-Fluprostenol treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 15(S)-Fluprostenol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fluprostenol (Travoprost)?

A1: this compound is a stereoisomer of the potent prostaglandin (B15479496) F2α analog, (+)-Fluprostenol (also known as Travoprost acid). The key difference lies in the stereochemistry at the 15th carbon position. This compound is the unnatural C-15 epimer and is expected to be a less potent agonist at the prostaglandin F (FP) receptor compared to the 15(R) epimer, (+)-Fluprostenol.[1][2] It can be a potential active metabolite of this compound isopropyl ester.[1][2]

Q2: What is the primary signaling pathway activated by this compound?

A2: this compound, as an agonist of the FP receptor, is expected to primarily activate the Gq/11 signaling pathway.[3] Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration.[3]

Q3: Can the FP receptor couple to other G-proteins?

A3: Yes, the FP receptor can exhibit promiscuous coupling to other G-protein families, particularly Gα12/13.[4][5] This differential coupling can be cell-type specific and may be influenced by the expression levels of different G-protein subunits, potentially contributing to variability in cellular responses.[4]

Q4: Why am I observing a much weaker response with this compound compared to (+)-Fluprostenol?

A4: A weaker response is expected. The stereochemistry at the 15-hydroxyl group is critical for potent FP receptor activation. The 15(S) configuration results in significantly lower binding affinity and potency compared to the 15(R) configuration of (+)-Fluprostenol.[6]

Troubleshooting Guide

Issue 1: No detectable or very low cell response to this compound treatment.
Possible Cause Suggested Solution
Low Potency of this compound The EC50 of this compound for calcium mobilization in CHO cells expressing the human FP receptor is in the micromolar range (3400 nM).[7] Ensure your experimental concentrations are high enough to elicit a response. We recommend a concentration range up to 10-30 µM.
Low FP Receptor Expression in Cell Line The magnitude of the cellular response is dependent on the density of FP receptors on the cell surface. Verify the expression of the FP receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of the FP receptor or a recombinant cell line overexpressing the receptor.
Inappropriate Assay for Detecting FP Receptor Activation The primary signaling pathway for the FP receptor is Gq-mediated calcium mobilization. Assays measuring changes in intracellular calcium (e.g., using Fura-2 AM or other calcium-sensitive dyes) are generally the most robust for detecting FP receptor activation.[7][8] If you are using a cAMP assay, you may not see a response unless the receptor is coupled to Gs or Gi in your specific cell system, or if you are using a promiscuous G-protein.
Poor Compound Solubility or Stability Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in aqueous assay buffer. Prepare fresh dilutions for each experiment.
Cell Health and Culture Conditions High cell passage number, over-confluency, or inconsistent cell culture practices can lead to altered GPCR expression and signaling.[9] Maintain a consistent cell passage number and seeding density. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Issue 2: High variability in cell response between experiments.
Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Variations in cell number per well can lead to significant differences in the magnitude of the response. Use a cell counter to ensure consistent cell seeding density across all wells and plates.
Variations in Assay Conditions Ensure consistent incubation times, temperatures, and reagent concentrations between experiments. For kinetic assays like calcium mobilization, the timing of agonist addition and signal detection is critical.
Cell Line Instability Cell lines can change their characteristics over time with continuous passaging. Use low passage number cells and consider re-authenticating your cell line.
Promiscuous G-protein Coupling The FP receptor can couple to multiple G-proteins, and the dominant signaling pathway may vary between cell passages or with slight changes in culture conditions.[4] If possible, use a cell line with a defined G-protein expression profile or co-express a specific Gα subunit to standardize the signaling pathway.
Reagent Quality and Preparation Use high-quality reagents and ensure consistent preparation of buffers and drug solutions. The quality of serum used in cell culture can also impact GPCR signaling.

Data Presentation

Table 1: Potency of Fluprostenol Isomers at the Human FP Receptor

CompoundAssay TypeCell LineParameterValue
This compound Intracellular Calcium MobilizationCHO cells expressing human FP receptorEC503400 nM[7]
(+)-Fluprostenol (15R) Intracellular Calcium MobilizationCloned human ocular FP receptorsEC5017.5 nM[8]
(+)-Fluprostenol (15R) Radioligand BindingNot specifiedKi49.9 nM[8]

Table 2: Receptor Binding Selectivity of (+)-Fluprostenol (Travoprost acid)

Prostanoid ReceptorBinding Affinity (Ki, nM)
FP 35 ± 5
DP 52,000
EP1 9,540
EP3 3,501
EP4 41,000
IP > 90,000
TP 121,000

Data from Sharif et al., 2003.[1]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium upon stimulation of the FP receptor with this compound.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well plates

  • Fura-2 AM or other calcium-sensitive fluorescent dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Probenecid (optional, to prevent dye extrusion)

  • This compound stock solution (in DMSO)

  • Positive control agonist (e.g., (+)-Fluprostenol or PGF2α)

  • Fluorescence plate reader with injectors

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBS. Probenecid (2.5 mM) can be included to improve dye retention.

    • Remove the cell culture medium from the wells and wash once with HBS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Washing:

    • Gently remove the loading buffer.

    • Wash the cells twice with HBS (with or without probenecid).

    • Add 100 µL of HBS to each well and incubate for 20-30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist in HBS at a concentration 5-10 times the final desired concentration.

  • Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reading with excitation at ~340 nm and ~380 nm and emission at ~510 nm for Fura-2.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the compound solutions into the wells and continue to record the fluorescence signal for at least 60-120 seconds.

  • Data Analysis: The ratio of the fluorescence emission at 340 nm to 380 nm is proportional to the intracellular calcium concentration. Calculate the change in this ratio over baseline to determine the cellular response. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is to determine the binding affinity (Ki) of this compound for the FP receptor.

Materials:

  • Cell membranes prepared from cells expressing the FP receptor

  • Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α or [3H]-(+)-Fluprostenol)

  • Unlabeled (+)-Fluprostenol (for determining non-specific binding)

  • This compound

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Binding Buffer

    • Non-specific Binding: Radioligand + excess unlabeled (+)-Fluprostenol (e.g., 10 µM)

    • Competitive Binding: Radioligand + serial dilutions of this compound

  • Incubation: Add the cell membranes to each well. The final assay volume should be consistent across all wells. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq FP_receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Fluprostenol This compound Fluprostenol->FP_receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_increase ↑ [Ca2+]i ER->Ca2_increase releases Ca2+ Cellular_Response Cellular Response Ca2_increase->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Gq Signaling Pathway.

Experimental_Workflow start Start cell_culture 1. Cell Culture (FP Receptor Expressing Cells) start->cell_culture seeding 2. Seed Cells in 96-well Plate cell_culture->seeding dye_loading 3. Load with Calcium-sensitive Dye (e.g., Fura-2 AM) seeding->dye_loading measurement 5. Measure Baseline & Post-Stimulation Fluorescence dye_loading->measurement compound_prep 4. Prepare this compound Dilutions compound_prep->measurement analysis 6. Data Analysis (Calculate EC50) measurement->analysis end End analysis->end

Caption: Calcium Mobilization Assay Workflow.

Troubleshooting_Tree start No / Low Response check_conc Is [this compound] sufficiently high? (e.g., >10 µM) start->check_conc increase_conc Increase Concentration check_conc->increase_conc No check_receptor Is FP receptor expression confirmed? check_conc->check_receptor Yes verify_receptor Verify Receptor Expression (qPCR, Western Blot) check_receptor->verify_receptor No check_assay Is the assay appropriate? (e.g., Calcium Mobilization) check_receptor->check_assay Yes change_assay Switch to a more direct readout (e.g., Calcium Assay) check_assay->change_assay No check_cells Are cells healthy and at low passage number? check_assay->check_cells Yes optimize_culture Optimize Cell Culture Conditions check_cells->optimize_culture No positive_control Does a potent agonist (e.g., 15(R)-Fluprostenol) work? check_cells->positive_control Yes system_issue Systemic Issue: Check all reagents, cells, and instrument. positive_control->system_issue No

Caption: Troubleshooting Low Response.

References

Technical Support Center: Optimizing Incubation Times for 15(S)-Fluprostenol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 15(S)-Fluprostenol in your research. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Its primary cellular target is the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).

Q2: What is the principal signaling pathway activated by this compound?

A2: Upon binding to the FP receptor, this compound typically activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Q3: Can this compound activate other signaling pathways?

A3: Yes, like many GPCR agonists, this compound can exhibit biased agonism or activate downstream pathways beyond the primary Gαq cascade. This can include the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway and the modulation of gene expression through transcription factors like CREB.

Q4: What are the common cell lines used to study this compound activity?

A4: Common cell lines include Human Embryonic Kidney 293 (HEK293) cells recombinantly expressing the FP receptor, as well as cell types that endogenously express the FP receptor, such as human trabecular meshwork (HTM) cells and various smooth muscle cell lines.

Q5: What is a typical effective concentration range for this compound in cell-based assays?

A5: The effective concentration can vary significantly based on the cell type and the specific assay. However, a starting point for a concentration-response curve could range from 1 picomolar (pM) to 10 micromolar (µM). For instance, the related compound Fluprostenol isopropyl ester has shown an EC50 value of 40.2 nM for phosphoinositide turnover in HEK293 cells expressing the human ocular FP receptor.[1]

Data Presentation: Recommended Incubation Times and Concentrations

The optimal incubation time for this compound is highly dependent on the specific assay and the signaling event being measured. Below are typical ranges based on studies of FP receptor agonists.

Assay TypeTypical Incubation TimeAnalyte MeasuredRecommended Concentration RangeCell Type Examples
Intracellular Calcium Mobilization 15 - 60 seconds (kinetic read)Intracellular Ca2+1 nM - 10 µMHEK293-FP, HTM
Inositol Phosphate (IP) Accumulation 30 - 60 minutesInositol monophosphate (IP1)100 pM - 1 µMHEK293-FP, A7r5
ERK Phosphorylation 5 - 30 minutesPhospho-ERK1/21 nM - 1 µMHEK293-FP, Smooth Muscle Cells
Gene Expression 4 - 24 hoursmRNA levels of target genes10 nM - 1 µMVarious
Cell Contractility 20 - 30 minutesCellular contraction100 nM - 10 µMTrabecular Meshwork Cells

Signaling Pathway and Experimental Workflow Diagrams

FP_Receptor_Signaling Fluprostenol This compound FP_Receptor FP Receptor (GPCR) Fluprostenol->FP_Receptor Binds G_Protein Gαq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_Release->Cellular_Response ERK_Pathway MAPK/ERK Pathway PKC->ERK_Pathway Activates PKC->Cellular_Response Gene_Expression Gene Expression (e.g., CREB) ERK_Pathway->Gene_Expression Modulates

FP Receptor Signaling Pathway for this compound.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Load_Dye 3. Load with Calcium- sensitive dye (e.g., Fluo-4) Incubate_24h->Load_Dye Incubate_Dye 4. Incubate for 30-60 min Load_Dye->Incubate_Dye Add_Fluprostenol 5. Add this compound (agonist) Incubate_Dye->Add_Fluprostenol Measure_Fluorescence 6. Measure fluorescence kinetically (e.g., every 5 seconds for 2 min) Add_Fluprostenol->Measure_Fluorescence Analyze_Data 7. Analyze data to determine EC50 and max response Measure_Fluorescence->Analyze_Data Troubleshooting_Guide Start Start Troubleshooting Problem Problem Observed Start->Problem No_Response No or Low Response Problem->No_Response High_Background High Background Signal Problem->High_Background High_Variability High Variability Problem->High_Variability Check_Compound Check Compound: - Freshly prepared? - Correct concentration? - Stored correctly? No_Response->Check_Compound Check_Dye Check Dye Loading (Ca2+ Assay): - Incomplete washout? - Dye concentration too high? High_Background->Check_Dye Check_Plating Check Cell Plating: - Uneven cell seeding? High_Variability->Check_Plating Compound_OK Compound OK Check_Compound->Compound_OK Yes Check_Cells Check Cells: - Correct cell line? - Healthy and confluent? - FP receptor expression? Cells_OK Cells OK Check_Cells->Cells_OK Yes Check_Protocol Check Protocol: - Correct incubation time? - Correct reagents? Protocol_OK Protocol OK Check_Protocol->Protocol_OK Yes Compound_OK->Check_Cells Cells_OK->Check_Protocol Dye_OK Dye Loading OK Check_Dye->Dye_OK Yes Check_Lysis Check Lysis (IP1/ERK Assay): - Incomplete lysis? - Lysis buffer issue? Lysis_OK Lysis OK Check_Lysis->Lysis_OK Yes Check_Washes Check Wash Steps: - Insufficient washing? Washes_OK Washes OK Check_Washes->Washes_OK Yes Dye_OK->Check_Lysis Lysis_OK->Check_Washes Plating_OK Plating OK Check_Plating->Plating_OK Yes Check_Pipetting Check Pipetting: - Accurate and consistent? Pipetting_OK Pipetting OK Check_Pipetting->Pipetting_OK Yes Check_Plate_Reader Check Plate Reader: - Correct settings? Reader_OK Reader OK Check_Plate_Reader->Reader_OK Yes Plating_OK->Check_Pipetting Pipetting_OK->Check_Plate_Reader

References

Overcoming challenges in the synthesis of fluprostenol analogues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Fluprostenol (B1673476) Analogues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fluprostenol and its analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of fluprostenol analogues, providing potential causes and recommended solutions in a question-and-answer format.

I. Challenges in Stereocontrol

Question 1: How can I improve the stereoselectivity of the Baeyer-Villiger oxidation to form the key lactone intermediate?

  • Potential Issue: The Baeyer-Villiger oxidation of the bicyclic ketone precursor can result in a mixture of regioisomers or poor enantioselectivity, leading to difficulties in downstream purification and reduced overall yield.

  • Troubleshooting/Solution:

    • Enzymatic Oxidation: Employing a Baeyer-Villiger monooxygenase (BVMO) can offer excellent stereoselectivity (often >99% ee) under mild reaction conditions.[1][2]

    • Chiral Catalysts: The use of chiral catalysts, such as a chiral spiro-phosphoric acid, can effectively control the stereochemistry of the oxidation.[1][3]

    • Catalyst Screening: Different Lewis acid catalysts (e.g., Sn-beta, Zr-beta, Hf-beta zeolites) exhibit varying selectivity. It is advisable to screen a panel of catalysts to identify the optimal one for your specific substrate.[4] m-Chloroperbenzoic acid (m-CPBA) is a common reagent, but epoxidation can be a competing reaction.[4]

Question 2: I am observing the formation of diastereomers after the reduction of the C15-keto group. How can I improve the diastereoselectivity?

  • Potential Issue: The reduction of the enone intermediate to the allylic alcohol at C15 is a critical step for biological activity. Poor diastereoselectivity leads to the formation of the inactive 15R-epimer, which can be challenging to separate from the desired 15S-epimer.

  • Troubleshooting/Solution:

    • Biocatalytic Reduction: Ketoreductases (KREDs) can provide high diastereoselectivity (from 87:13 to 99:1 dr) for the reduction of the enone precursor.[1][2]

    • Chiral Reducing Agents: Employing chiral reducing agents, such as (-)-DIP-Cl, is a well-established chemical method for achieving high stereoselectivity in this reduction.

II. Low Yields in Key Reactions

Question 3: My Horner-Wadsworth-Emmons (HWE) or Wittig reaction to introduce the omega (ω) side chain is resulting in a low yield. What are the common causes and solutions?

  • Potential Issue: Low yields in the olefination step can be due to several factors, including steric hindrance, low reactivity of the ylide/phosphonate (B1237965) carbanion, or decomposition of reactants/products.

  • Troubleshooting/Solution:

    • HWE vs. Wittig: The Horner-Wadsworth-Emmons reaction is often preferred over the Wittig reaction for prostaglandin (B15479496) synthesis. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and can react more efficiently with hindered aldehydes.[5] Additionally, the phosphate (B84403) byproduct of the HWE reaction is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction.[5][6]

    • Optimizing Reaction Conditions:

      • Base Selection: For generating unstabilized Wittig ylides, strong, non-nucleophilic bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) are often better than organolithium bases to minimize side reactions.[5] For HWE reactions, bases like NaH or DBU with LiCl can be effective.[6]

      • Solvent: Anhydrous THF is a common solvent. Ensure it is sufficiently dry, as hydroperoxides in THF can lead to side reactions.[7]

      • Temperature: Reactions are often initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature.[5]

    • Still-Gennari Modification: If the desired product is a (Z)-alkene, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups, can provide high (Z)-selectivity.[5][6]

Question 4: I am experiencing a low overall yield for the multi-step synthesis. What strategies can I employ to improve this?

  • Potential Issue: Cumulative losses over a lengthy synthetic sequence can lead to a very low overall yield.

  • Troubleshooting/Solution:

    • One-Pot Syntheses: Where possible, combine multiple reaction steps into a one-pot procedure to minimize intermediate purification steps and associated material loss. For example, a one-pot synthesis of the Corey lactone has been developed.[8][9]

    • Protecting Group Strategy: A well-designed protecting group strategy is crucial. Using protecting groups that are stable under various reaction conditions and can be removed with high yield is essential. For instance, a one-step, catalyst-controlled site-selective p-phenylbenzoylation of the C11-OH can streamline the synthesis.[1][10]

    • Flow Chemistry: For certain steps, such as dechlorination and deformylation in the synthesis of diol intermediates, continuous flow chemistry can be more time-efficient and lead to higher yields compared to batch reactions.[3]

III. Purification Challenges

Question 5: How can I effectively separate the desired fluprostenol analogue from its epimers and other byproducts?

  • Potential Issue: The final product and intermediates in fluprostenol synthesis are often oils and can be difficult to purify, especially when contaminated with closely related stereoisomers.

  • Troubleshooting/Solution:

    • Chromatography:

      • Silica (B1680970) Gel Column Chromatography: This is a standard method for purifying prostaglandin intermediates.

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, including reverse-phase HPLC, can be a powerful tool for separating challenging mixtures, such as trans-isomer impurities.[11]

    • Purification of Solid Intermediates: A key strategy to avoid extensive chromatography is to design the synthesis to include solid intermediates. These can often be purified by precipitation or recrystallization, which is more efficient and scalable, leading to higher overall yields of the desired product.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of fluprostenol and related prostaglandin analogues.

Table 1: Chemoenzymatic Synthesis of Fluprostenol and Other Prostaglandins (B1171923) [1]

ProstaglandinNumber of StepsOverall Yield (%)
Cloprostenol113.8
Bimatoprost116.5
PGF2α118.4
Fluprostenol 11 7.2
Travoprost (B1681362)124.9

Table 2: Optimization of Regioselective p-Phenylbenzoylation of Diol Intermediate [1]

EntryMetalAdditiveYield of Desired Monoester 11 (%)Regioisomeric Ratio (11:18)
1--80.5 : 1
2CuCl₂-413.8 : 1
7CuCl₂Ad4554.3 : 1
12CuCl₂Ad9626.4 : 1
17CuCl₂Ad9739.3 : 1
Reaction Conditions: Diol (0.1 mmol), PPBCl (0.1 mmol), DIPEA (0.1 mmol), Metal (0.1 equiv.), Additive (0.1 equiv.) in MeCN/DCM at -20 °C for 14 h. Entry 17 was further optimized.

Table 3: Yields of Final Steps in a Unified Prostaglandin Synthesis [1]

ProductYield from Lactone Intermediate (%)
Cloprostenol44
Bimatoprost31
PGF2α63
Fluprostenol 51
Travoprost (from Fluprostenol)68

Experimental Protocols

Protocol 1: General Procedure for Horner-Wadsworth-Emmons Olefination [5]

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate reagent (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil), in portions.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of the aldehyde intermediate (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Chemoenzymatic Synthesis of Fluprostenol from Lactone Intermediate 13d [1]

This is a three-step sequence:

  • Hydrolysis of the p-Phenylbenzoyl (PPB) Ester:

    • Treat the lactone intermediate 13d with a suitable base (e.g., potassium carbonate) in a solvent like methanol (B129727) to hydrolyze the PPB ester, exposing the free hydroxyl group.

  • DIBAL-H Reduction:

    • Reduce the lactone functionality of the resulting intermediate to a hemiacetal using diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C) in an appropriate solvent like toluene (B28343) or dichloromethane.

  • Wittig Olefination:

    • React the hemiacetal intermediate with the appropriate phosphorane (generated from the corresponding phosphonium (B103445) salt and a strong base) in a suitable solvent to form the α-side chain, completing the synthesis of fluprostenol.

Visualizations

Synthetic_Workflow_Fluprostenol Start Bicyclic Ketone Precursor BV_Oxidation Baeyer-Villiger Oxidation Start->BV_Oxidation Stereocontrol Challenge Corey_Lactone Corey Lactone Intermediate BV_Oxidation->Corey_Lactone Side_Chain_Mod Side Chain Modification Corey_Lactone->Side_Chain_Mod Diol_Intermediate Diol Intermediate Side_Chain_Mod->Diol_Intermediate Protection Selective Protection of C11-OH Diol_Intermediate->Protection Protected_Diol Protected Diol Protection->Protected_Diol Oxidation Oxidation of Primary Alcohol Protected_Diol->Oxidation Aldehyde Corey Aldehyde Oxidation->Aldehyde HWE Horner-Wadsworth-Emmons Olefination Aldehyde->HWE Low Yield Challenge Enone Enone Intermediate HWE->Enone Reduction Stereoselective Reduction (C15) Enone->Reduction Stereocontrol Challenge Protected_Fluprostenol Protected Fluprostenol Analogue Reduction->Protected_Fluprostenol Deprotection Deprotection Protected_Fluprostenol->Deprotection Final_Product Fluprostenol Analogue Deprotection->Final_Product

Caption: General synthetic workflow for fluprostenol analogues highlighting key challenges.

Troubleshooting_Logic Start Low Yield in Olefination Step Problem_ID Identify Reaction Type Start->Problem_ID Wittig Wittig Reaction Problem_ID->Wittig Wittig HWE HWE Reaction Problem_ID->HWE HWE Check_Base_Wittig Check Base Wittig->Check_Base_Wittig Consider_HWE Switch to HWE Reaction Wittig->Consider_HWE If yield remains low Check_Stereo Desired Stereochemistry? HWE->Check_Stereo Use_NonNucleophilic Use NaH or NaHMDS Check_Base_Wittig->Use_NonNucleophilic Using n-BuLi Optimize Optimize Conditions (Solvent, Temp, Purity) Check_Base_Wittig->Optimize Base is appropriate Use_NonNucleophilic->Optimize E_Alkene (E)-Alkene Check_Stereo->E_Alkene E Z_Alkene (Z)-Alkene Check_Stereo->Z_Alkene Z Standard_HWE Standard HWE Conditions E_Alkene->Standard_HWE Still_Gennari Use Still-Gennari Modification Z_Alkene->Still_Gennari Standard_HWE->Optimize Still_Gennari->Optimize

Caption: Troubleshooting logic for low-yield olefination reactions.

References

Best practices for handling and disposal of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling, use, and disposal of 15(S)-Fluprostenol, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is the (S)-epimer of Fluprostenol and a potential active metabolite of its isopropyl ester prodrug.[1] Its primary mechanism of action is as an agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2][3] Activation of the FP receptor initiates a signaling cascade that can lead to various cellular responses, including the mobilization of intracellular calcium.[4][5]

Q2: What are the recommended storage and stability conditions for this compound?

For optimal stability, this compound should be stored at -20°C.[1] When stored under these conditions, it is stable for at least two years.[1] The compound is often supplied as a solution in an organic solvent like ethanol (B145695).

Q3: In which solvents is this compound soluble?

The solubility of this compound varies depending on the solvent. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mL
Ethanol~30 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~5 mg/mL

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

All handling of the compound, especially when in solution, should be performed in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

Experimental Workflow & Troubleshooting

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting prep Prepare Stock Solution (e.g., in DMSO or Ethanol) dilute Dilute to Working Concentration in Assay Buffer prep->dilute treat Treat Cells with This compound dilute->treat incubate Incubate for Defined Period treat->incubate measure Measure Cellular Response (e.g., Calcium Flux, Gene Expression) incubate->measure analyze Analyze Data and Compare to Controls measure->analyze no_response No or Low Response analyze->no_response high_variability High Variability analyze->high_variability

Issue 1: Inconsistent or No Cellular Response

  • Possible Cause: Degradation of this compound.

    • Solution: Ensure the compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

  • Possible Cause: Low receptor expression in the cell line.

    • Solution: Verify the expression of the FP receptor in your chosen cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the FP receptor or a recombinant cell line overexpressing the receptor.

  • Possible Cause: Incorrect concentration range.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

  • Possible Cause: Issues with the assay itself.

    • Solution: Review the assay protocol for any potential errors in reagent preparation or incubation times. Include positive and negative controls to validate the assay's performance. For fluorescence-based assays, ensure the correct filters and instrument settings are used.[6]

Issue 2: High Background Signal or Variability

  • Possible Cause: Presence of endogenous agonists in the serum.

    • Solution: Perform serum starvation of your cells for a sufficient period before treating them with this compound.

  • Possible Cause: Inconsistent cell seeding or cell health.

    • Solution: Ensure uniform cell seeding density across all wells. Visually inspect cells for proper morphology and viability before starting the experiment.

  • Possible Cause: Contamination.

    • Solution: Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are followed throughout the experimental process.

Issue 3: Compound Precipitation in Aqueous Solutions

  • Possible Cause: Low aqueous solubility.

    • Solution: this compound has limited solubility in aqueous buffers. To improve solubility, first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute it in the aqueous buffer of choice. Ensure the final concentration of the organic solvent in the assay is low and does not affect cell viability. It is recommended that aqueous solutions are not stored for more than one day.[7]

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization in response to this compound in a cell line expressing the FP receptor.

  • Cell Seeding: Seed cells expressing the FP receptor in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a fluorescent calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add 100 µL of the dye solution to each well.

    • Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in an appropriate assay buffer to achieve the desired final concentrations.

  • Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the diluted this compound to the wells and immediately begin recording the fluorescence intensity over time.

    • Include wells with buffer only (negative control) and a known agonist (positive control).

  • Data Analysis:

    • Calculate the change in fluorescence intensity over baseline for each well.

    • Plot the dose-response curve to determine the EC50 value.

FP Receptor Signaling Pathway

fp_receptor_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus fp_receptor FP Receptor gq Gq Protein fp_receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes pka Protein Kinase A (PKA) plc->pka activates egfr EGFR raf Raf egfr->raf ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc activates pkc->raf pka->egfr transactivates mek MEK raf->mek erk ERK1/2 mek->erk gene Gene Expression (e.g., c-fos, COX-2) erk->gene fluprostenol This compound fluprostenol->fp_receptor

Disposal Guidelines

1. Waste Categorization:

This compound is a halogenated organic compound. Therefore, waste containing this substance should be treated as halogenated hazardous waste .

2. Segregation:

  • Do not dispose of this compound waste down the drain.[8]

  • Keep halogenated solvent waste separate from non-halogenated organic solvent waste.[9][10]

  • If flammable organic solvents are mixed with halogenated solvents, the entire mixture should be treated as halogenated solvent waste.[9]

3. Collection and Storage:

  • Collect waste in a compatible, properly sealed, and clearly labeled container. The label should include the words "Hazardous Waste," the chemical name(s) of the contents, and the associated hazards (e.g., Flammable, Toxic).[11][12]

  • Store waste containers in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials.[8][12]

4. Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific instructions on the disposal of halogenated organic waste and to arrange for waste pickup.[8]

Disclaimer: This information is intended for guidance in a laboratory research setting and does not replace the need to consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for this compound.

References

Validation & Comparative

A Comparative Analysis of 15(S)-Fluprostenol and Latanoprost for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 15(S)-Fluprostenol and latanoprost (B1674536) in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma. Due to a lack of direct head-to-head clinical trials involving this compound, this comparison leverages data from studies on travoprost (B1681362), the isopropyl ester prodrug of fluprostenol. Fluprostenol is a racemic mixture containing both 15(R) and 15(S) epimers. It is important to note that preclinical data suggests the 15(S) isomer may be a less potent prostaglandin (B15479496) FP receptor agonist compared to the 15(R) epimer. Latanoprost, a prostaglandin F2α analogue, is a well-established first-line treatment for open-angle glaucoma and ocular hypertension.

Chemical Structures

CompoundChemical Structure
This compound (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Latanoprost Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

Comparative Efficacy in Intraocular Pressure Reduction

Table 1: Summary of Clinical Trial Data Comparing Travoprost and Latanoprost

StudyDrug ConcentrationsPatient PopulationMean IOP Reduction from BaselineKey Findings
Parrish et al. (2003)Travoprost 0.004% vs. Latanoprost 0.005%Open-Angle Glaucoma (OAG) or Ocular Hypertension (OHT)Travoprost: 8.0 ± 0.3 mmHgLatanoprost: 8.6 ± 0.3 mmHgBoth drugs were comparable in their ability to reduce IOP.[1]
Netland et al. (2001)Travoprost 0.004% vs. Latanoprost 0.005% and Timolol (B1209231) 0.5%OAG or OHTTravoprost: 17.7 to 19.1 mmHg (mean IOP)Latanoprost: 18.5 to 19.2 mmHg (mean IOP)Travoprost was equal or superior to latanoprost in lowering IOP. Travoprost was significantly more effective in Black patients.[2]
Orzalesi et al. (2006)Travoprost 0.004% vs. Latanoprost 0.005% and Bimatoprost (B1667075) 0.03%Primary OAG or OHTNo significant difference in mean IOP reduction among the three drugs.All three prostaglandin analogs are powerful agents in controlling round-the-clock IOP.[3]
Sawada & Yamamoto (2012)Travoprost 0.004% vs. Latanoprost 0.005%OAGTravoprost: 2.6 ± 1.5 mmHgLatanoprost: 2.5 ± 1.7 mmHgTravoprost has a similar effect as latanoprost in reducing IOP in patients with relatively low IOPs.[4]

Mechanism of Action and Signaling Pathway

Both this compound (as a component of travoprost) and latanoprost are prostaglandin F2α analogs that act as selective agonists of the prostaglandin F (FP) receptor.[5] Activation of the FP receptor in the eye is believed to reduce IOP primarily by increasing the uveoscleral outflow of aqueous humor.[6][7] This is achieved through the remodeling of the extracellular matrix in the ciliary muscle. A secondary mechanism involving an increase in trabecular meshwork outflow has also been proposed.[8]

The binding of these agonists to the G-protein coupled FP receptor initiates a downstream signaling cascade.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGA Prostaglandin Analog (this compound or Latanoprost) FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor Gq_protein Gq Protein Activation FP_Receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC MAPK_pathway MAPK Pathway Activation PKC->MAPK_pathway MMP_expression Increased MMP Expression (e.g., MMP-1, -3, -9) MAPK_pathway->MMP_expression ECM_remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP_expression->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction Reduced Intraocular Pressure Uveoscleral_outflow->IOP_reduction

FP Receptor Signaling Pathway for IOP Reduction.

Experimental Protocols

The following outlines a typical experimental protocol for comparing the IOP-lowering effects of prostaglandin analogs in a clinical setting, based on methodologies reported in comparative studies of travoprost and latanoprost.[1][2][3][4][9]

1. Study Design:

  • Design: Randomized, double-masked, parallel-group or crossover multicenter clinical trial.

  • Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.

  • Inclusion Criteria: Age ≥ 18 years, baseline IOP within a specified range (e.g., 23-36 mmHg), and best-corrected visual acuity of a certain level.

  • Exclusion Criteria: History of hypersensitivity to study medications, presence of other ocular diseases, recent ocular surgery, and use of confounding medications.

2. Treatment Protocol:

  • Washout Period: A washout period of several weeks for patients previously on other IOP-lowering medications.

  • Randomization: Patients are randomly assigned to receive either this compound isopropyl ester or latanoprost ophthalmic solution.

  • Dosing Regimen: One drop administered to the affected eye(s) once daily in the evening.

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Mean change in diurnal IOP from baseline at a predetermined time point (e.g., 12 weeks).

  • IOP Measurement: IOP is measured at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM) using a calibrated Goldmann applanation tonometer. Measurements are often taken in triplicate by a masked evaluator.

  • Safety Assessments: Include evaluation of adverse events, visual acuity, slit-lamp biomicroscopy, and assessment of conjunctival hyperemia.

4. Statistical Analysis:

  • Analysis of covariance (ANCOVA) is typically used to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Phase cluster_analysis Data Analysis and Conclusion Patient_Pool Patients with OAG or OHT Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Washout Washout of Previous Meds Informed_Consent->Washout Baseline_Visit Baseline Visit: - Diurnal IOP Measurement - Safety Assessments Washout->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Group_A Group A: This compound Isopropyl Ester (Once Daily) Randomization->Group_A Group_B Group B: Latanoprost (Once Daily) Randomization->Group_B Follow_Up_Visits Follow-up Visits (e.g., Weeks 2, 6, 12): - Diurnal IOP Measurement - Safety Assessments Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits Data_Analysis Statistical Analysis: - Compare Mean IOP Reduction - Assess Safety Profiles Follow_Up_Visits->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

Typical Experimental Workflow for a Comparative Clinical Trial.

Conclusion

Based on the available evidence from studies comparing travoprost and latanoprost, it can be inferred that both are effective in lowering IOP. Travoprost has been shown to be at least as effective as latanoprost, and in some cases, more effective, particularly in specific patient populations. However, it is crucial to reiterate that travoprost contains the more potent 15(R) epimer of fluprostenol. Therefore, it is plausible that this compound alone would exhibit a lower efficacy in IOP reduction compared to latanoprost. Direct comparative studies are warranted to definitively establish the clinical efficacy of this compound relative to latanoprost and other prostaglandin analogs. Both classes of drugs share a similar mechanism of action via the FP receptor, and their safety profiles are generally well-tolerated, with ocular hyperemia being a common side effect.

References

A Comparative Guide to Prostaglandin F2α Analogues: 15(S)-Fluprostenol, Travoprost, and Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prostaglandin (B15479496) F2α (PGF2α) analogue 15(S)-Fluprostenol with two widely studied and clinically significant analogues, travoprost (B1681362) and bimatoprost (B1667075). The information presented is supported by experimental data to aid in research and development decisions.

Introduction

Prostaglandin F2α analogues are a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. They function primarily by increasing the uveoscleral outflow of aqueous humor, thereby reducing IOP. This guide focuses on a comparative analysis of this compound, travoprost (a prodrug of fluprostenol), and bimatoprost, examining their receptor binding affinities, functional potencies, and the signaling pathways they modulate. While travoprost and bimatoprost are well-characterized, this compound is a less-studied isomer of fluprostenol, the active form of travoprost. The stereochemistry at the C15 position is critical for biological activity, and this guide will distinguish between the available data for different isomers where possible.

Mechanism of Action

All three compounds are agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[1] This, in turn, increases the outflow of aqueous humor through the uveoscleral pathway, and potentially the trabecular pathway as well, resulting in a reduction of intraocular pressure.[2]

Quantitative Performance Data

The following tables summarize key quantitative data for the active forms of travoprost (travoprost acid, which is (+)-fluprostenol) and bimatoprost (bimatoprost acid), as well as the prodrugs. Data for this compound is limited in direct comparative studies.

Table 1: Prostaglandin F Receptor (FP) Binding Affinities (Ki, nM)

CompoundReceptorTissue/Cell LineKi (nM)
Travoprost AcidHuman FPRecombinant HEK-293 cells35 ± 5[3]
Bimatoprost AcidHuman FPRecombinant HEK-293 cells83[3]
Bimatoprost (prodrug)Human FPRecombinant HEK-293 cells9250 ± 846[4]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM) in In Vitro Assays

CompoundAssayTissue/Cell LineEC50 (nM)
Travoprost AcidPhosphoinositide TurnoverHuman Ciliary Muscle Cells1.4 - 2.6[3]
Phosphoinositide TurnoverHuman Trabecular Meshwork Cells3.6[3]
Intracellular Ca2+ MobilizationHuman Ocular FP Receptor (HEK-293)17.5[5]
Bimatoprost AcidPhosphoinositide TurnoverHuman Ciliary Muscle Cells3.6
Phosphoinositide TurnoverHuman Trabecular Meshwork Cells112[6]
Intracellular Ca2+ MobilizationHuman Ocular FP Receptor (HEK-293)15 ± 3[4]
Bimatoprost (prodrug)Phosphoinositide TurnoverHuman Ciliary Muscle Cells9600 ± 1100[7]
Intracellular Ca2+ MobilizationHuman Ocular FP Receptor (HEK-293)3070 ± 1330[4]
This compound Isopropyl Ester(as a potential prodrug to this compound)-Lower potency than 15(R) epimer[8]

Lower EC50 values indicate higher potency.

Signaling Pathways

Activation of the FP receptor by these analogues primarily couples to the Gq/11 class of G proteins. This initiates a downstream signaling cascade as depicted in the following diagram.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response PGF2a_Analogue PGF2α Analogue (e.g., Travoprost Acid, Bimatoprost Acid) FP_Receptor FP Receptor PGF2a_Analogue->FP_Receptor Binds to Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Increased Uveoscleral Outflow (ECM Remodeling, Ciliary Muscle Relaxation) Ca2_release->Cellular_Response Contributes to MAPK_Cascade MAP Kinase Cascade (e.g., ERK) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (e.g., c-Fos, EGR-1) MAPK_Cascade->Gene_Expression Regulates Gene_Expression->Cellular_Response Leads to

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Radioligand Binding Assay for FP Receptor Affinity (Ki)

This protocol determines the binding affinity of a compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Prepare cell membranes expressing FP receptors incubation Incubate membranes, radioligand, and test compound at 30°C for 60 min prep_receptor->incubation prep_radioligand Prepare radioligand solution (e.g., [3H]-Travoprost Acid) prep_radioligand->incubation prep_competitor Prepare serial dilutions of test compound prep_competitor->incubation filtration Separate bound from free radioligand by rapid vacuum filtration over GF/C filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation analysis Calculate IC50 and Ki values using Cheng-Prusoff equation scintillation->analysis

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes expressing the FP receptor (e.g., from HEK-293 cells) are prepared by homogenization and centrifugation.

  • Assay Incubation: In a 96-well plate, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-travoprost acid) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

In Vitro Functional Assay: Phosphoinositide (PI) Turnover (EC50)

This assay measures the ability of a compound to stimulate the production of inositol phosphates, a downstream signaling event following FP receptor activation.

PI_Turnover_Assay cluster_labeling Cell Labeling cluster_stimulation Stimulation cluster_extraction Extraction & Separation cluster_quantification Quantification & Analysis labeling Label cultured cells (e.g., h-CM) with [3H]myo-inositol for 24-48 hours preincubation Pre-incubate cells with LiCl (to inhibit inositol monophosphatase) labeling->preincubation stimulation Stimulate cells with varying concentrations of the test compound preincubation->stimulation extraction Terminate reaction and extract soluble inositol phosphates with acid stimulation->extraction separation Separate total inositol phosphates using anion-exchange chromatography extraction->separation quantification Quantify [3H]inositol phosphates by scintillation counting separation->quantification analysis Determine EC50 value from the concentration-response curve quantification->analysis

Caption: Phosphoinositide Turnover Assay Workflow.

Methodology:

  • Cell Culture and Labeling: Human ciliary muscle (h-CM) or trabecular meshwork (h-TM) cells are cultured and labeled by incubation with [3H]myo-inositol, which is incorporated into the cellular phosphoinositides.

  • Pre-incubation: Cells are pre-incubated with lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates, allowing for the accumulation of total inositol phosphates.

  • Stimulation: The labeled cells are then stimulated with various concentrations of the test compound for a defined period.

  • Extraction: The reaction is terminated, and the soluble inositol phosphates are extracted.

  • Separation and Quantification: The total [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: A concentration-response curve is generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.[11][12]

In Vivo Intraocular Pressure (IOP) Measurement

This protocol describes the measurement of IOP in an animal model, typically rabbits or non-human primates, following topical administration of the test compound.

IOP_Measurement_Workflow cluster_prep Preparation cluster_admin Administration cluster_measurement IOP Measurement cluster_analysis Data Analysis animal_prep Acclimatize animals and obtain baseline IOP measurements administration Administer a single topical dose of the test compound to one eye animal_prep->administration drug_prep Prepare sterile ophthalmic solution of the test compound drug_prep->administration tonometry Measure IOP at specified time points (e.g., 2, 4, 6, 8, 24 hours post-dose) using a calibrated tonometer (e.g., pneumatonometer) administration->tonometry control Administer vehicle to the contralateral eye (as a control) control->tonometry analysis Calculate the change in IOP from baseline and compare treated vs. control eyes tonometry->analysis

Caption: In Vivo IOP Measurement Workflow.

Methodology:

  • Animal Model: New Zealand White rabbits are a commonly used model. The animals are acclimatized, and baseline IOP is measured.

  • Drug Administration: A single drop of the test compound solution is administered topically to one eye. The contralateral eye receives the vehicle as a control.

  • IOP Measurement: IOP is measured at various time points post-administration using a calibrated tonometer, such as a pneumatonometer or a Tono-Pen. The animal is gently restrained, and a topical anesthetic is applied to the cornea before measurement.

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The efficacy of the compound is determined by the magnitude and duration of the IOP reduction in the treated eye compared to the control.[13][14]

Discussion and Conclusion

The available data indicate that both travoprost acid and bimatoprost acid are potent agonists of the FP receptor. Travoprost acid generally exhibits a higher binding affinity (lower Ki) and in some functional assays, a higher potency (lower EC50) compared to bimatoprost acid. However, both compounds demonstrate high efficacy in in vitro functional assays and in reducing IOP in vivo. Bimatoprost, as a prodrug, has a much lower affinity for the FP receptor than its active acid form.

Information regarding the direct comparative pharmacology of this compound is limited. It is described as a potential, less potent, active metabolite of its isopropyl ester, which itself is an isomer of travoprost.[8] The stereochemistry at the 15-position of prostaglandin analogues is known to be crucial for their biological activity, with the 15(R) configuration generally being more active at the FP receptor. This suggests that this compound would likely exhibit lower affinity and potency compared to the 15(R)-isomer, which is the active form of travoprost. Further direct comparative studies are necessary to fully elucidate the pharmacological profile of this compound.

References

A Comparative Guide to Antibody Cross-Reactivity in Fluprostenol ELISA Kits with 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assays (ELISAs) for the quantification of fluprostenol (B1673476), understanding antibody specificity is paramount. Fluprostenol, a synthetic analog of prostaglandin (B15479496) F2α, is a potent FP receptor agonist used in both veterinary and clinical applications.[1] Its isopropyl ester form, known as travoprost, is a prodrug used to treat glaucoma by reducing intraocular pressure.[1][2] Given the structural similarity among prostaglandin analogs, the potential for cross-reactivity with related compounds, such as the stereoisomer 15(S)-Fluprostenol, can significantly impact assay accuracy. This guide provides a detailed comparison of antibody cross-reactivity, experimental protocols for its assessment, and visual workflows to elucidate the underlying principles.

Understanding Cross-Reactivity

Cross-reactivity in immunoassays occurs when antibodies bind to molecules other than the target analyte, typically due to structural similarities.[3][4] In the context of a fluprostenol ELISA, this means the kit's antibodies might bind to related prostaglandin analogs, leading to an overestimation of the fluprostenol concentration.[3] The degree of cross-reactivity is a critical performance characteristic of any immunoassay.

Data Presentation: Cross-Reactivity Profile of a Commercial Fluprostenol ELISA Kit

The following table summarizes the cross-reactivity of a commercially available Fluprostenol ELISA kit with various related compounds, including the this compound isopropyl ester. The data is derived from the manufacturer's specificity analysis.[1][5] The assay is based on the competition between fluprostenol and a fluprostenol-acetylcholinesterase (AChE) conjugate for a limited number of specific rabbit antiserum binding sites.[5]

Compound% Cross-Reactivity
Fluprostenol 100%
2,3-dinor Fluprostenol100%
Fluprostenol lactone diol100%
9-keto Fluprostenol83.0%
This compound isopropyl ester 27.0%
11-keto Fluprostenol15.2%
Fluprostenol isopropyl ester10.0%
9-keto Fluprostenol isopropyl ester8.50%
15-keto Fluprostenol free acid0.90%
15-keto Fluprostenol isopropyl ester0.02%
Latanoprost<0.01%
Prostaglandin F2α<0.01%
Prostaglandin E2<0.01%
Thromboxane B2<0.01%

Data sourced from Cayman Chemical's Fluprostenol ELISA Kit datasheet.[1][5]

As the data indicates, the antibody used in this specific ELISA kit exhibits significant cross-reactivity (27.0%) with this compound isopropyl ester.[1][5] This is a crucial consideration for studies where this stereoisomer may be present, as it can lead to falsely elevated measurements of fluprostenol. The unnatural C-15 epimer of Travoprost is this compound isopropyl ester.

Experimental Principles and Protocols

The determination of cross-reactivity is typically performed using a competitive ELISA format. This method quantifies the concentration of a target antigen in a sample by detecting its interference with the binding of a labeled version of the antigen to a limited amount of specific antibody.

Competitive_ELISA_Principle cluster_well Microplate Well Surface Ab Capture Antibody (Pre-coated) Substrate Substrate Ab->Substrate Enzyme on bound Tracer acts on Sample_Ag Fluprostenol (Sample/Standard) Sample_Ag->Ab Binds Tracer_Ag Fluprostenol-Enzyme Conjugate (Tracer) Tracer_Ag->Ab Competes to Bind Product Colored Product (Signal) Substrate->Product Converts to

Caption: Principle of Competitive ELISA for Fluprostenol.

This protocol is a generalized procedure based on common practices for competitive prostaglandin ELISAs.[5][6][7][8]

  • Reagent Preparation:

    • Prepare wash buffer by diluting a concentrated stock solution with deionized water.[6]

    • Reconstitute the fluprostenol standard with a standard diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 7.8-1,000 pg/ml).[1][5]

    • Prepare solutions of potential cross-reactants (e.g., this compound) at various concentrations.

    • Dilute the enzyme-analyte conjugate (tracer) and the specific antibody to their working concentrations using the appropriate assay buffer.

  • Assay Procedure:

    • Add 50 µL of the standard dilutions, samples, or potential cross-reactant solutions to the appropriate wells of the antibody-coated microplate.[6][8]

    • Add 50 µL of the diluted enzyme-analyte conjugate (tracer) to each well.[6]

    • Add 50 µL of the diluted specific antibody to each well.

    • Cover the plate and incubate for a specified time (e.g., 1-18 hours) at room temperature or 4°C to allow for competitive binding.[1][6]

  • Washing:

    • After incubation, empty the contents of the plate.

    • Wash each well three to five times with 300 µL of diluted wash buffer to remove unbound reagents.[6]

  • Signal Development:

    • Add 150-200 µL of the substrate solution (e.g., TMB or Ellman's Reagent) to each well.[6]

    • Incubate the plate for a specified time (e.g., 30-120 minutes) at room temperature, allowing the enzyme on the bound tracer to develop a colored product.[1][6]

  • Reading and Analysis:

    • Add a stop solution (e.g., 50 µL of sulfuric acid) to each well to terminate the reaction.[8]

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405-450 nm).[1][8]

    • Generate a standard curve by plotting the absorbance versus the concentration of the fluprostenol standards. The signal is inversely proportional to the amount of fluprostenol in the sample.

    • Calculate the concentration of the cross-reactant that causes a 50% reduction in the maximum signal (IC50).

    • Determine the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Fluprostenol / IC50 of Cross-Reactant) x 100%

ELISA_Workflow prep 1. Reagent & Standard Preparation add_std 2. Add Standards, Samples, or Cross-Reactants to Plate prep->add_std add_tracer 3. Add Fluprostenol-Enzyme Conjugate (Tracer) add_std->add_tracer add_ab 4. Add Fluprostenol Antiserum add_tracer->add_ab incubate 5. Incubate to Allow Competitive Binding add_ab->incubate wash 6. Wash Plate to Remove Unbound Reagents incubate->wash develop 7. Add Substrate & Incubate for Color Development wash->develop stop_read 8. Add Stop Solution & Read Absorbance develop->stop_read analyze 9. Plot Standard Curve & Calculate Results stop_read->analyze

Caption: Standard Experimental Workflow for a Competitive ELISA.

Conclusion

The specificity of antibodies in fluprostenol ELISA kits is a critical factor for obtaining accurate and reliable quantitative data. The evidence presented shows that significant cross-reactivity with the this compound stereoisomer can occur, highlighting the need for careful validation and data interpretation.[1][5] Researchers must be aware of the potential for structurally similar compounds in their samples and consult the manufacturer's cross-reactivity data. When such interferences are possible, chromatographic separation of the compounds prior to immunoassay analysis may be necessary to ensure accurate quantification of fluprostenol.[9]

References

A Comparative Analysis of the Biological Activity of 15(S)-Fluprostenol and its 15(R) Epimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the two epimers of Fluprostenol: the naturally occurring 15(R) configuration and its synthetic 15(S) counterpart. This analysis is supported by experimental data on their receptor binding affinities and functional potencies, offering valuable insights for researchers in pharmacology and drug development.

Introduction to Fluprostenol and its Epimers

Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). The stereochemistry at the C-15 position is a critical determinant of its biological activity. The 15(R) epimer of Fluprostenol, also known as Travoprost acid, is a potent and selective agonist for the prostaglandin F2α receptor (FP receptor).[1] In contrast, the 15(S) epimer is known to be significantly less active. While precise quantitative data for the 15(S)-epimer is not widely available in peer-reviewed literature, structure-activity relationship studies of prostaglandins (B1171923) consistently demonstrate that the 15(R)-hydroxyl configuration is crucial for high-affinity binding to the FP receptor. Inversion of this stereocenter, as in the 15(S)-epimer, is reported to reduce potency by approximately 100-fold.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for the binding affinity and functional potency of 15(R)-Fluprostenol at the FP receptor. Data for the 15(S)-epimer is presented based on qualitative and semi-quantitative information.

Parameter15(R)-Fluprostenol (Travoprost acid)15(S)-FluprostenolReference
Receptor Binding Affinity (Ki) 35 ± 5 nMSubstantially higher (lower affinity)[1]
Functional Potency (EC50) 1.4 nM (human ciliary muscle cells)Significantly higher (lower potency)[1]
3.6 nM (human trabecular meshwork cells)[1]
2.6 nM (mouse fibroblasts and rat aortic smooth muscle cells)[1]

Signaling Pathways

Both epimers of Fluprostenol are expected to act via the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway for the FP receptor is through coupling to the Gq protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_receptor FP Receptor Gq Gq FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Fluprostenol 15(R/S)-Fluprostenol Fluprostenol->FP_receptor

FP Receptor Signaling Pathway

Experimental Protocols

Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a compound to the FP receptor using a radioligand displacement assay.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing FP receptors Incubate Incubate membranes, [3H]PGF2α, and competitor Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]PGF2α (Radioligand) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of 15(S/R)-Fluprostenol Competitor_Prep->Incubate Filtration Separate bound and free radioligand via filtration Incubate->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate Ki values from competition curves Scintillation->Analysis

Receptor Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the FP receptor are isolated and prepared.

  • Incubation: A fixed concentration of the radioligand, [³H]PGF2α, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor (15(S)- or 15(R)-Fluprostenol).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay (Functional Assay)

This assay measures the functional potency of an agonist by quantifying the accumulation of inositol phosphates, a downstream product of FP receptor activation.

PI_Turnover_Assay cluster_labeling Cell Labeling cluster_stimulation Agonist Stimulation cluster_extraction Extraction & Separation cluster_quantification Quantification & Analysis Cell_Culture Culture cells expressing FP receptors Labeling Label cells with [3H]-myo-inositol Cell_Culture->Labeling Preincubation Pre-incubate with LiCl Labeling->Preincubation Stimulation Stimulate with varying concentrations of 15(S/R)-Fluprostenol Preincubation->Stimulation Extraction Extract total inositol phosphates Stimulation->Extraction Chromatography Separate inositol phosphates by ion-exchange chromatography Extraction->Chromatography Scintillation Quantify radioactivity of in Fositol phosphate (B84403) fractions Chromatography->Scintillation Analysis Generate dose-response curves and calculate EC50 values Scintillation->Analysis

Phosphoinositide Turnover Assay Workflow

Detailed Methodology:

  • Cell Culture and Labeling: Cells endogenously or recombinantly expressing the FP receptor are cultured and labeled overnight with [³H]-myo-inositol, which is incorporated into the cell membranes as [³H]-phosphatidylinositols.

  • Agonist Stimulation: The cells are washed and then pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates. Subsequently, the cells are stimulated with various concentrations of the agonist (15(S)- or 15(R)-Fluprostenol) for a defined period.

  • Extraction and Separation: The reaction is terminated, and the total inositol phosphates are extracted. The different inositol phosphate species can be separated using anion-exchange chromatography.

  • Quantification and Analysis: The radioactivity in the inositol phosphate fractions is measured by liquid scintillation counting. A dose-response curve is generated by plotting the amount of inositol phosphate accumulation against the agonist concentration, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated.

Conclusion

The available evidence strongly indicates that the 15(R) stereochemistry of Fluprostenol is essential for its high-affinity binding and potent activation of the FP receptor. The 15(R) epimer, Travoprost acid, is a highly effective FP receptor agonist with nanomolar potency. In contrast, the 15(S) epimer exhibits significantly lower biological activity. This pronounced stereoselectivity highlights the precise structural requirements for ligand recognition and activation of the FP receptor, a crucial consideration in the design and development of new prostaglandin-based therapeutics. Further quantitative studies on the 15(S)-epimer would be beneficial to fully elucidate the structure-activity relationship at the C-15 position.

References

Comparison Guide: Validating the Purity and Performance of a New Batch of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating a new batch of 15(S)-Fluprostenol, a prostaglandin (B15479496) F2α analog. It outlines analytical methods for purity assessment and compares its biological activity against a reference standard and other common prostaglandin analogs, Latanoprost and Travoprost. Prostaglandin analogs are widely used as first-line treatments for glaucoma and ocular hypertension.[1]

Part 1: Physicochemical Purity Assessment

The initial and most critical step in validating a new batch of any active pharmaceutical ingredient is to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, capable of separating the active compound from potential impurities.[2]

Data Presentation: Purity and Impurity Profile

The purity of the new batch was assessed against a qualified reference standard using a validated HPLC method. The results are summarized below.

Table 1: HPLC Purity Analysis of this compound

AnalyteSpecificationReference StandardNew Batch (Lot #202512A)Result
Purity (%)≥98.0%99.6%99.4%Pass
Total Impurities (%)≤2.0%0.4%0.6%Pass
Any Unspecified Impurity (%)≤0.10%0.08%0.09%Pass

Table 2: Impurity Profile Comparison

ImpurityRetention Time (min)Reference Standard (% Area)New Batch (Lot #202512A) (% Area)
15(R)-Fluprostenol (epimer)10.80.150.21
5,6-trans-Isomer11.50.110.14
Degradant 1 (unidentified)14.20.060.09
Degradant 2 (unidentified)15.80.080.16
Experimental Workflow for Validation

The overall workflow for validating the new batch involves a sequence of analytical and biological testing to ensure it meets all specifications before release.

G cluster_0 Batch Validation Workflow A New Batch Received (Lot #202512A) B Physicochemical Analysis (HPLC, MS, NMR) A->B D Biological Activity Assays (In Vitro) A->D C Purity & Impurity Data Comparison B->C F Decision: Pass/Fail C->F E Comparative Performance Analysis D->E E->F G Batch Approved & Released F->G Pass H Batch Rejected (Further Investigation) F->H Fail

Caption: Workflow for new batch validation.

Experimental Protocol: HPLC Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 222 nm and 280 nm.[3][4][5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are accurately weighed and dissolved in ethanol (B145695) to a final concentration of 0.5 mg/mL.

Part 2: Comparative Biological Performance

To be considered valid, the new batch of this compound must not only be pure but also exhibit biological activity comparable to the reference standard. Its performance was evaluated alongside other well-known prostaglandin F2α (PGF2α) analogs, Latanoprost and Travoprost. The primary biological target for these compounds is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[6][7]

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist like this compound initiates a signaling cascade through the Gq protein pathway. This leads to the activation of Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger responsible for the compound's physiological effects.[6][8]

G cluster_0 FP Receptor Signaling Cascade Agonist This compound (Agonist) Receptor FP Receptor (GPCR) Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca DAG->Ca Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response

Caption: Prostaglandin FP receptor signaling pathway.

Data Presentation: Biological Activity Comparison

The biological activity of the new batch was quantified using a competitive receptor binding assay to determine its affinity for the FP receptor (Ki) and a cell-based calcium flux assay to measure its functional potency (EC50). This compound is an isomer of the active ingredient in Travoprost and is expected to have lower potency than its 15(R) epimer.[3][4]

Table 3: Comparative Biological Activity of Prostaglandin Analogs

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound (Ref. Std.) 15.2 ± 1.845.8 ± 3.5
This compound (New Batch) 14.8 ± 2.1 47.2 ± 4.1
Latanoprost (free acid)3.1 ± 0.412.5 ± 1.9
Travoprost (free acid, 15R-epimer)1.8 ± 0.35.5 ± 0.8

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols: Biological Assays
  • Objective: To determine the binding affinity (Ki) of the test compounds for the human FP receptor.

  • Method: Competitive radioligand binding assay.

  • Materials:

    • HEK293 cell membranes expressing the human FP receptor.

    • Radioligand: [³H]-Prostaglandin F2α.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Test compounds: this compound (new batch and ref. std.), Latanoprost, Travoprost.

  • Procedure:

    • Incubate cell membranes (20 µg protein) with a fixed concentration of [³H]-PGF2α (approx. 2 nM) and varying concentrations of the competitor compound (10⁻¹¹ to 10⁻⁵ M) in the assay buffer.

    • Incubate for 60 minutes at 25°C.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate IC50 values using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

  • Objective: To determine the functional potency (EC50) of the test compounds by measuring intracellular calcium mobilization.

  • Method: Fluorescent-based assay using a calcium-sensitive dye.

  • Materials:

    • HEK293 cells stably expressing the human FP receptor.

    • Calcium-sensitive dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Procedure:

    • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Load the cells with Fluo-4 AM dye by incubating for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of the test compounds (10⁻¹¹ to 10⁻⁵ M) to the wells.

    • Measure the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time to detect the transient increase in intracellular calcium.

    • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

References

A Comparative Analysis of 15(S)-Fluprostenol and Endogenous PGF2α Potency at the Prostaglandin F Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthetic prostaglandin (B15479496) analogue, 15(S)-Fluprostenol, and the endogenous ligand, Prostaglandin F2α (PGF2α), focusing on their relative potency and interaction with the Prostaglandin F Receptor (FP receptor). This document is intended for researchers and professionals in drug development and pharmacology.

Executive Summary

Endogenous PGF2α and the synthetic analogue fluprostenol (B1673476) are both agonists of the FP receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Activation of the FP receptor initiates a cascade leading to increased intracellular calcium, which mediates various physiological effects, including smooth muscle contraction.

A critical determinant of potency for PGF2α analogues is the stereochemistry at the C-15 hydroxyl group. The naturally occurring and more potent form of PGF2α has the (S) configuration at this position. Conversely, for the synthetic analogue fluprostenol, the (R)-epimer is the more active form. Direct quantitative data for this compound is limited in publicly available literature; however, based on established structure-activity relationships for prostaglandins, it is inferred to be significantly less potent than both its 15(R)-fluprostenol counterpart and endogenous PGF2α.

This guide presents available data for "fluprostenol" (often a racemic mixture or the more potent 15R isomer used in research and therapeutics) in comparison to PGF2α to provide a functional context, while emphasizing the crucial role of stereochemistry in determining biological activity.

Data Presentation: Potency Comparison

The following tables summarize quantitative data from studies comparing the binding affinity and functional potency of fluprostenol and PGF2α. It is important to note that the specific isomer of fluprostenol is not always stated in the literature, but it is often the more potent 15(R) isomer or a (±) racemic mixture.

Table 1: Receptor Binding Affinity

CompoundReceptorPreparationKi (nM)
PGF2αMouse FPCHO Cells3-4
FluprostenolMouse FPCHO Cells3-4

This study indicates that under these specific assay conditions, fluprostenol and PGF2α exhibit similar high affinity for the mouse FP receptor.

Table 2: Functional Potency

AssayBiological SystemCompoundEC50 / IC50 (nM)Relative Potency
Phosphoinositide TurnoverHuman Trabecular Meshwork Cells(±)-Fluprostenol10.8 (EC50)>11-fold vs PGF2α
PGF2α120 (EC50)-
Inhibition of Adipocyte DifferentiationRat Adipocyte PrecursorsFluprostenol0.03 - 0.1 (IC50)~100 to 333-fold vs PGF2α
PGF2α10 (IC50)-
Cat Iris Sphincter ContractionCat Iris SphincterFluprostenolMore potentFluprostenol > PGF2α
PGF2αLess potent-

Functional assays consistently demonstrate that fluprostenol (likely the 15R isomer or a mix) is significantly more potent than PGF2α in eliciting a biological response.

The Role of C-15 Stereochemistry

The stereochemistry of the hydroxyl group at the C-15 position is a well-established factor in determining the biological activity of prostaglandins. For PGF2α, the natural (S) configuration is essential for high potency. Its epimer, 15(R)-PGF2α, exhibits markedly reduced affinity and activity. For example, 15(R)-PGF2α has a binding affinity that is only 6.7% of that of PGF2α for ovine luteal cell receptors.[1] This principle suggests that this compound, being the epimer of the more active 15(R)-Fluprostenol, would likewise display significantly lower potency at the FP receptor compared to PGF2α.

Signaling Pathways and Visualization

Activation of the FP receptor by an agonist like PGF2α or fluprostenol primarily initiates signaling through the Gαq subunit of its associated G-protein.[2][3] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4] The elevated intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses. The FP receptor can also couple to other pathways, including the activation of Mitogen-Activated Protein Kinase (MAPK) and Rho kinase.[3][5]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist PGF2α or Fluprostenol FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Cyto Ca2+ ER->Ca2_Cyto Releases Ca2_ER Ca2+ Ca2_Cyto->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Phosphorylates Targets

Caption: FP Receptor Gq signaling pathway.

Experimental Workflows and Protocols

Comparing the potency of FP receptor agonists typically involves cell-based functional assays that measure a downstream event following receptor activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis c1 Culture cells expressing FP Receptor (e.g., HEK293, A7r5) c2 Seed cells into 96-well plates c1->c2 c3 Load cells with Ca2+ sensitive dye (e.g., Fura-2 AM) c2->c3 e2 Add compounds to cells using a fluorescence plate reader c3->e2 e1 Prepare serial dilutions of This compound & PGF2α e1->e2 e3 Measure fluorescence change over time to quantify intracellular Ca2+ release e2->e3 d1 Normalize fluorescence data e3->d1 d2 Generate dose-response curves d1->d2 d3 Calculate EC50 values for each compound d2->d3 d4 Compare Potency d3->d4

Caption: Workflow for a calcium mobilization assay.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol provides a general method for comparing agonist potency by measuring changes in intracellular calcium ([Ca2+]i).

  • Cell Culture:

    • Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or A7r5 cells) in appropriate media.

    • Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 (0.02%) may be included to aid dye solubilization.

    • Remove culture medium from the cells and wash once with the salt solution.

    • Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.[6][7]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and PGF2α (e.g., from 1 pM to 10 µM) in the salt solution.

    • After incubation, wash the cells twice with the salt solution to remove extracellular dye, leaving a final volume of 100 µL in each well.

  • Measurement:

    • Use a fluorescence plate reader equipped with injectors (e.g., FlexStation or similar).

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission).[8]

    • Establish a stable baseline fluorescence reading for ~20-30 seconds.

    • Inject the agonist solutions (50 µL) into the wells and continue to measure the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence (or the ratio of emissions at different excitation wavelengths for ratiometric dyes) is proportional to the change in [Ca2+]i.

    • Normalize the data by expressing the peak response as a percentage of the maximal response observed with a saturating concentration of the most potent agonist.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Experimental Protocol: Phosphoinositide (PI) Turnover Assay

This assay directly measures the accumulation of inositol phosphates (IPs), the product of PLC activity.

  • Cell Culture and Labeling:

    • Culture FP receptor-expressing cells in 24-well plates.

    • When cells are ~70% confluent, replace the medium with inositol-free medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the labeled cells with a salt solution.

    • Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, allowing for the accumulation of [³H]-IPs.

    • Add serial dilutions of this compound and PGF2α and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Separation:

    • Terminate the stimulation by aspirating the medium and adding ice-cold formic acid (e.g., 0.1 M).

    • Transfer the cell lysates to tubes.

    • Separate the total [³H]-IPs from free [³H]-myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Wash the columns to remove the free inositol, then elute the total [³H]-IPs with a high-molarity salt solution (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification and Analysis:

    • Quantify the radioactivity in the eluate using liquid scintillation counting.

    • Generate dose-response curves and calculate EC50 values as described for the calcium mobilization assay.

References

A Comparative Analysis of 15(S)-Fluprostenol and 15-epi Cloprostenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of prostaglandin (B15479496) F2α (PGF2α) analogs, both 15(S)-Fluprostenol and 15-epi Cloprostenol represent the 15(S)-epimers of their more biologically potent 15(R)-counterparts, Fluprostenol (B1673476) and Cloprostenol, respectively. This guide offers a comparative analysis of these two compounds, tailored for researchers, scientists, and professionals in drug development. The focus is on their mechanism of action, receptor binding, and functional activity, underpinned by available data and detailed experimental methodologies.

Introduction and Mechanism of Action

Both this compound and 15-epi Cloprostenol are synthetic analogs of PGF2α and exert their biological effects primarily through the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] The activation of the FP receptor initiates a signaling cascade, predominantly through the Gq/11 protein pathway.[2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling pathway is integral to various physiological processes, including smooth muscle contraction and luteolysis.[5]

A critical determinant of the biological activity of these prostaglandin analogs is the stereochemistry at the C-15 position of the α-chain. The naturally occurring and more potent form is the 15(R)-hydroxyl configuration. Both this compound and 15-epi Cloprostenol possess the 15(S)-hydroxyl group, which significantly attenuates their affinity and potency at the FP receptor compared to their 15(R)-epimers.[6][7][8][9]

Quantitative Data on Receptor Binding and Functional Potency

Direct comparative studies and quantitative data for this compound and 15-epi Cloprostenol are limited in publicly available literature. It is frequently noted that the specific activity of 15-epi Cloprostenol has not been extensively studied.[6][7][8] However, the general consensus is that the 15(S) epimers are several orders of magnitude less active than their 15(R) counterparts.[6][7][8]

For context, the table below includes data for the highly potent 15(R)-epimer, (+)-Fluprostenol (also known as travoprost (B1681362) acid), to provide a benchmark for the expected lower activity of the 15(S) epimers.

CompoundReceptorAssay TypeValueCell TypeReference
(+)-Fluprostenol (15R-epimer) Human FPBinding Affinity (Ki)35 ± 5 nM-[2]
Human FPFunctional Potency (EC50)1.4 nMHuman Ciliary Muscle Cells[2]
Human FPFunctional Potency (EC50)2.4 nM-
Human Ocular FPIntracellular Ca2+ Mobilization (EC50)17.5 nMCloned Human Ocular FP Receptors
This compound FP-Data not available; potency is generally considered to be approximately 100-fold lower than the 15(R) epimer.-[9]
15-epi Cloprostenol FP-Data not available; described as "less active by several orders of magnitude" than the 15(R) epimer.-[6][7][8]

Signaling Pathways and Experimental Workflows

Prostaglandin F2α (FP) Receptor Signaling Pathway

The binding of an agonist, such as a PGF2α analog, to the FP receptor initiates a cascade of intracellular events. The diagram below illustrates this signaling pathway.

FP_Signaling_Pathway cluster_membrane Plasma Membrane FP_Receptor FP Receptor (GPCR) G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates Agonist This compound or 15-epi Cloprostenol Agonist->FP_Receptor Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prepare_Membranes 1. Prepare cell membranes expressing FP receptors Incubate 3. Incubate membranes, radioligand, and varying concentrations of competitor Prepare_Membranes->Incubate Prepare_Ligands 2. Prepare radiolabeled ligand (e.g., [3H]PGF2α) and unlabeled competitor (test compound) Prepare_Ligands->Incubate Separate 4. Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Count 5. Quantify bound radioactivity (e.g., scintillation counting) Separate->Count Analyze 6. Plot data and determine IC50 Count->Analyze Calculate_Ki 7. Calculate Ki from IC50 using the Cheng-Prusoff equation Analyze->Calculate_Ki

References

Safety Operating Guide

Safe Disposal of 15(S)-Fluprostenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of potent compounds like 15(S)-Fluprostenol, a prostaglandin (B15479496) F2α analog, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound is an isomer of the FP receptor agonist fluprostenol.[1] As with many biologically active compounds, specific disposal protocols must be followed to mitigate risks. The primary recommendation from safety data sheets (SDS) is to engage a licensed professional waste disposal service for the disposal of this compound and its contaminated packaging.[2][3]

Hazardous Waste Generator and Reporting Thresholds

Understanding your facility's hazardous waste generator status, as defined by the Environmental Protection Agency (EPA), is crucial for maintaining compliance. This status is determined by the amount of hazardous waste generated per calendar month. Additionally, the EPA establishes Reportable Quantities (RQs) for hazardous substances, which mandate notification to the National Response Center if a release exceeds a certain threshold within a 24-hour period.[4][5]

CategoryHazardous Waste Generation Rate (per month)Acutely Hazardous Waste Generation Rate (per month)Reportable Quantity (RQ)
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)While a specific RQ for this compound is not listed, unlisted hazardous wastes exhibiting toxicity may have an RQ of 100 pounds.[5] It is the generator's responsibility to determine if a release is reportable.[6]
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)

Data sourced from the U.S. Environmental Protection Agency.[7]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This procedure is synthesized from safety data sheets and general hazardous waste disposal guidelines.[2][3][8][9]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3]

  • Avoid the formation of dust and aerosols.[2][3]

  • Wash hands thoroughly after handling.[2]

2. Waste Collection and Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, vials, absorbent paper) in a designated, compatible, and properly sealed hazardous waste container.[2][8][9]

  • Do not mix this compound waste with other incompatible chemical waste streams.[9] Aqueous waste should be segregated from solvent waste.[8]

3. Labeling of Waste Containers:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[10]

  • The label must include the full chemical name, "this compound," and the approximate concentration and quantity.[9]

  • Indicate the date when the container was first used for waste accumulation.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[8]

  • Ensure the storage area is under the control of laboratory personnel.[8]

5. Disposal through a Licensed Contractor:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[2][3]

  • Under no circumstances should this compound be disposed of down the drain or in regular trash. [8][9][11] Evaporation is also not an acceptable method of disposal.[8][10]

6. Decontamination of Emptied Containers:

  • For emptied containers that held this compound, thoroughly rinse them three times with a suitable solvent.

  • Collect the rinsate as hazardous waste.[8]

  • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]

Visualizing Key Processes

To further clarify the procedural and biological contexts of handling this compound, the following diagrams illustrate the recommended disposal workflow and the compound's potential signaling pathway.

G A Identify Waste (this compound & Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect Waste in a Designated, Labeled Container B->C Containment D Store in a Secure Satellite Accumulation Area C->D Secure Storage E Schedule Waste Pickup with Licensed Disposal Company D->E Coordination F Properly Document Waste Manifest E->F Chain of Custody G Final Disposal at a Permitted Facility F->G Compliance

Caption: Logical workflow for the proper disposal of this compound.

As an agonist of the Prostaglandin F2α receptor (FP receptor), this compound is expected to initiate a cascade of intracellular signaling events upon binding. The FP receptor is a G-protein coupled receptor that primarily signals through the Gq protein.[8][12]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP FP Receptor Gq Gq Protein FP->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC MAPK MAP-Kinase Pathway PKC->MAPK Response Cellular Response (e.g., Proliferation) MAPK->Response Fluprostenol This compound Fluprostenol->FP

Caption: Simplified signaling pathway of the Prostaglandin F2α (FP) receptor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(S)-Fluprostenol
Reactant of Route 2
15(S)-Fluprostenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。